Desisobutyryl ciclesonide-d11
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C28H38O6 |
|---|---|
分子量 |
481.7 g/mol |
IUPAC名 |
(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C28H38O6/c1-26-11-10-18(30)12-17(26)8-9-19-20-13-23-28(22(32)15-29,27(20,2)14-21(31)24(19)26)34-25(33-23)16-6-4-3-5-7-16/h10-12,16,19-21,23-25,29,31H,3-9,13-15H2,1-2H3/t19-,20-,21-,23+,24+,25?,26-,27-,28+/m0/s1/i3D2,4D2,5D2,6D2,7D2,16D |
InChIキー |
OXPLANUPKBHPMS-VFCFKYEJSA-N |
異性体SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C2O[C@@H]3C[C@H]4[C@@H]5CCC6=CC(=O)C=C[C@@]6([C@H]5[C@H](C[C@@]4([C@@]3(O2)C(=O)CO)C)O)C)([2H])[2H])([2H])[2H])[2H] |
正規SMILES |
CC12CC(C3C(C1CC4C2(OC(O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=CC36C)O |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to Desisobutyryl Ciclesonide-d11: Application in Bioanalytical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desisobutyryl ciclesonide-d11 (B12410966) is the deuterated analog of desisobutyryl ciclesonide (B122086), the pharmacologically active metabolite of the inhaled corticosteroid, ciclesonide. Ciclesonide is a prodrug that undergoes enzymatic hydrolysis in the lungs to form desisobutyryl ciclesonide, which exhibits potent anti-inflammatory effects.[1][2][3] Desisobutyryl ciclesonide-d11 serves as a crucial internal standard in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of desisobutyryl ciclesonide in biological matrices.[4][5] Its use is essential for pharmacokinetic and metabolic studies of ciclesonide.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₂₈H₂₇D₁₁O₆ |
| Molecular Weight | 481.7 g/mol |
| Synonyms | (11β,16α)-16,17-[[(R/S)-Cyclohexyl-d11-methylene]bis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione; CIC-AP-d11; Ciclesonide active principle-d11 |
| Primary Use | Internal standard for quantitative analysis |
Mechanism of Action of the Active Metabolite (Desisobutyryl Ciclesonide)
Desisobutyryl ciclesonide exerts its anti-inflammatory effects by acting as a potent agonist for the glucocorticoid receptor (GR).[6][7] Upon binding to the cytosolic GR, the receptor-ligand complex translocates to the nucleus. Within the nucleus, it modulates the transcription of target genes by binding to glucocorticoid response elements (GREs) in their promoter regions. This interaction can either activate or repress gene expression, leading to a reduction in the production of pro-inflammatory mediators and an increase in anti-inflammatory proteins.[6][7]
Glucocorticoid receptor signaling pathway of Desisobutyryl Ciclesonide.
Use in Quantitative Analysis
This compound is the internal standard of choice for the quantification of desisobutyryl ciclesonide in biological samples. Its utility stems from its near-identical chemical and physical properties to the analyte, while its increased mass allows for distinct detection in mass spectrometry. This co-elution and co-ionization with the analyte of interest allows for the correction of variability during sample preparation and analysis, leading to highly accurate and precise results.[4]
Experimental Workflow for LC-MS/MS Analysis
The following diagram outlines a typical workflow for the quantification of desisobutyryl ciclesonide using its deuterated internal standard.
A typical experimental workflow for LC-MS/MS analysis.
Detailed Experimental Protocols
Sample Preparation
A robust sample preparation is critical for accurate quantification. The following are generalized protocols that may require optimization based on the specific biological matrix.
1. Protein Precipitation:
-
To a 100 µL aliquot of the biological sample (e.g., plasma, serum), add a known concentration of this compound solution.
-
Add 300 µL of a cold organic solvent, such as acetonitrile (B52724) or methanol, to precipitate proteins.
-
Vortex the mixture vigorously for approximately 30-60 seconds.
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for further processing or direct injection into the LC-MS/MS system.
2. Liquid-Liquid Extraction (LLE):
-
To a known volume of the biological sample spiked with this compound, add an immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate).
-
Vortex the mixture for several minutes to facilitate the transfer of the analyte and internal standard into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
The following table summarizes typical LC-MS/MS parameters for the analysis of desisobutyryl ciclesonide and its deuterated internal standard. These parameters should be optimized for the specific instrument and application.
| Parameter | Typical Setting |
| LC Column | C18 reverse-phase column |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI) Positive or Atmospheric Pressure Chemical Ionization (APCI) Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Desisobutyryl ciclesonide) | Q1: m/z 471.3 -> Q3: m/z 313.2 (example) |
| MRM Transition (this compound) | Q1: m/z 482.3 -> Q3: m/z 313.2 (example) |
Quantitative Data Summary
The use of this compound as an internal standard has enabled the development of highly sensitive and robust analytical methods.
| Analytical Method | Lower Limit of Quantification (LLOQ) | Analyte Recovery | Reference |
| LC-APCI-MS/MS | 10 pg/mL | Not specified | [8] |
| Ultrasensitive LC-MS/MS | 1 pg/mL | ~85% | [4] |
| LC-HRMS/MS (in horses) | ~1 pg/mL | Not specified | [9][10] |
Conclusion
This compound is an indispensable tool for researchers and scientists in the field of drug development and clinical pharmacology. Its application as an internal standard in LC-MS/MS methodologies ensures the generation of high-quality, reliable data for the quantitative analysis of the active metabolite of ciclesonide. The detailed protocols and established analytical performance metrics provided in this guide serve as a valuable resource for the development and validation of bioanalytical assays for ciclesonide and its metabolites.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolism of ciclesonide in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deposition and metabolism of inhaled ciclesonide in the human lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite Desisobutyryl-Ciclesonide in Human Serum and Its Application to a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tissue accumulation kinetics of ciclesonide-active metabolite and budesonide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiologic and structural characterization of desisobutyryl-ciclesonide, a selective glucocorticoid receptor modulator in newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Simultaneous determination of ciclesonide and its active metabolite desisobutyryl-ciclesonide in human plasma by LC-APCI-MS/MS: application to pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. madbarn.com [madbarn.com]
- 10. LC-HRMS/MS study of the prodrug ciclesonide and its active metabolite desisobutyryl-ciclesonide in plasma after an inhalative administration to horses for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Synthesis Pathway for Desisobutyryl Ciclesonide-d11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a proposed synthesis pathway for Desisobutyryl ciclesonide-d11 (B12410966), a deuterated analog of the active metabolite of the inhaled corticosteroid, Ciclesonide (B122086). The information presented herein is intended for research and development purposes and is based on established chemical principles and published synthetic methodologies for related compounds.
Introduction
Desisobutyryl ciclesonide is the pharmacologically active metabolite of Ciclesonide, a pro-drug used in the treatment of asthma and allergic rhinitis.[1][2] Upon inhalation, Ciclesonide is hydrolyzed by esterases in the lungs to form Desisobutyryl ciclesonide, which exhibits high affinity for the glucocorticoid receptor.[1][3][4][5] The deuterated analog, Desisobutyryl ciclesonide-d11, is a valuable tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis by mass spectrometry. This guide outlines a plausible multi-step synthesis for this isotopically labeled compound.
The proposed synthesis commences with the preparation of deuterated cyclohexanecarboxaldehyde (B41370), followed by a one-pot reaction to form the Ciclesonide-d11 intermediate, and concludes with the hydrolysis of the isobutyryl group to yield the final product.
Proposed Synthesis Pathway
The overall synthetic route for this compound is depicted in the following workflow diagram.
Experimental Protocols
Stage 1: Synthesis of d11-Cyclohexanecarboxaldehyde
This protocol is adapted from modern methods for the deuteration of aldehydes using N-heterocyclic carbene (NHC) catalysis.[6][7][8][9]
Materials:
-
Cyclohexanecarboxaldehyde
-
N-heterocyclic carbene (NHC) catalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
-
Deuterium (B1214612) oxide (D₂O)
-
Anhydrous solvent (e.g., tetrahydrofuran)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve cyclohexanecarboxaldehyde and the NHC catalyst in the anhydrous solvent.
-
Add an excess of deuterium oxide (D₂O) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until deuterium incorporation is maximized, as monitored by NMR spectroscopy or mass spectrometry.
-
Upon completion, quench the reaction and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield d11-cyclohexanecarboxaldehyde.
Stage 2: Synthesis of Ciclesonide-d11
This one-pot synthesis is based on a patented method utilizing an acidic ionic liquid as both the solvent and catalyst.[10]
Materials:
-
16α-Hydroxyprednisolone
-
d11-Cyclohexanecarboxaldehyde (from Stage 1)
-
Isobutyric anhydride
-
Acidic ionic liquid (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate)
-
Anhydrous magnesium sulfate
-
Distilled water
Procedure:
-
Combine 16α-hydroxyprednisolone, d11-cyclohexanecarboxaldehyde, isobutyric anhydride, and the acidic ionic liquid in a reaction vessel.
-
Heat the reaction mixture to 50-80°C and stir until the reaction is complete, as monitored by TLC or HPLC.
-
After cooling to room temperature, extract the product with toluene.
-
Wash the combined toluene layers with distilled water.
-
Dry the toluene layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain crude Ciclesonide-d11.
-
The product can be further purified by crystallization.
Stage 3: Hydrolysis to this compound
This procedure is adapted from a method for the deacetylation of a similar steroid intermediate.[11][12]
Materials:
-
Ciclesonide-d11 (from Stage 2)
-
Methanol
-
Dichloromethane
-
Potassium hydroxide (B78521) (KOH)
-
Dilute acetic acid
Procedure:
-
Dissolve Ciclesonide-d11 in a mixture of methanol and dichloromethane under an inert atmosphere.
-
Cool the solution and add a solution of potassium hydroxide.
-
Stir the reaction mixture and monitor for the disappearance of the starting material.
-
Neutralize the reaction with dilute acetic acid.
-
Concentrate the solution under reduced pressure.
-
The crude product can be purified by crystallization or chromatography to yield this compound.
Data Presentation
The following table summarizes expected yields for the non-deuterated synthesis of Ciclesonide, which can serve as an estimate for the deuterated analog.
| Reaction Stage | Starting Material | Product | Reported Yield (%) | Reference |
| Synthesis of Ciclesonide | 16α-Hydroxyprednisolone | Ciclesonide | 82-85 | [10] |
Metabolic Activation of Ciclesonide
For context, the following diagram illustrates the biological conversion of Ciclesonide to its active metabolite, Desisobutyryl ciclesonide, in the lungs.
Conclusion
This technical guide provides a comprehensive, albeit proposed, synthesis pathway for this compound. The outlined protocols are based on established and published methodologies for analogous chemical transformations. Researchers should note that optimization of reaction conditions may be necessary to achieve desired yields and purity. The successful synthesis of this compound will provide a crucial tool for advancing the understanding of the pharmacokinetics and metabolism of Ciclesonide.
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. Metabolism of ciclesonide in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of esterases in the metabolism of ciclesonide to desisobutyryl-ciclesonide in human tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deposition and metabolism of inhaled ciclesonide in the human lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Available Technologies | Tech Launch Arizona [inventions.arizona.edu]
- 8. WO2021045879A1 - Synthesis of deuterated aldehydes - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. CN101857627B - Synthesis method for ciclesonide - Google Patents [patents.google.com]
- 11. EP2064227A2 - Processes for the preparation of ciclesonide and its crystal form - Google Patents [patents.google.com]
- 12. US20100222572A1 - Processes for the preparation of ciclesonide and its crystal modification - Google Patents [patents.google.com]
The Pharmacokinetics and Metabolism of Ciclesonide: A Prodrug Approach to Targeted Anti-Inflammatory Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Ciclesonide (B122086) is a synthetic corticosteroid designed as a prodrug for the treatment of asthma and allergic rhinitis. Its therapeutic efficacy is dependent on its metabolic activation to desisobutyryl-ciclesonide (B8069184) (des-CIC), a potent anti-inflammatory agent. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of ciclesonide, with a focus on its conversion to des-CIC. We will delve into the enzymatic processes, tissue-specific metabolism, and the subsequent metabolic fate of the active compound. This document synthesizes quantitative data from key studies, details experimental methodologies, and provides visual representations of the metabolic pathways to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of respiratory therapeutics.
Introduction
Ciclesonide represents a sophisticated approach in inhaled corticosteroid therapy, utilizing a prodrug strategy to enhance its therapeutic index.[1][2] Administered in an inactive form, ciclesonide requires local bioactivation within the lungs to exert its anti-inflammatory effects.[3][4] This targeted activation minimizes systemic exposure and the potential for adverse effects commonly associated with corticosteroids.[1][5] The primary active metabolite, desisobutyryl-ciclesonide (des-CIC), possesses a significantly higher affinity for the glucocorticoid receptor, driving its potent therapeutic activity.[3][6] Understanding the intricate details of ciclesonide's absorption, distribution, metabolism, and excretion (ADME) is paramount for optimizing its clinical application and for the development of future respiratory therapies.
Metabolic Activation of Ciclesonide to Desisobutyryl-Ciclesonide
The conversion of ciclesonide to its active metabolite, des-CIC, is a critical step in its mechanism of action. This biotransformation is primarily mediated by esterases present in target tissues.
Enzymatic Hydrolysis
The activation of ciclesonide occurs via hydrolysis of the isobutyryl ester at the C21 position, a reaction catalyzed by endogenous esterases.[7][8] In vitro studies utilizing various human tissues and cell lines have identified carboxylesterases and cholinesterases as the key enzymes responsible for this conversion.[8][9][10] Inhibition of these esterases with specific chemical inhibitors like bis(p-nitrophenyl) phosphate (B84403) (BNPP) and iso-OMPA has been shown to significantly reduce the formation of des-CIC, confirming their central role in the activation process.[9][11]
Tissue-Specific Metabolism
The metabolic activation of ciclesonide is highly localized to the airways and, to a lesser extent, the liver.
-
Lungs: As the primary target organ, the lungs exhibit significant esterase activity, leading to efficient on-site conversion of inhaled ciclesonide to des-CIC.[5][7][12] This localized activation ensures high concentrations of the active metabolite at the site of inflammation.[7] Studies using human precision-cut lung slices and bronchial epithelial cells have demonstrated rapid and substantial hydrolysis of ciclesonide.[8][13]
-
Nasal Mucosa: Similar to the lower airways, the nasal epithelium also possesses the necessary esterases for the bioactivation of intranasally administered ciclesonide.[9][14] In vitro experiments with human nasal epithelial cells (HNEC) have shown rapid conversion to des-CIC.[10]
-
Liver: The liver also demonstrates high esterase activity and contributes to the metabolism of systemically absorbed ciclesonide.[8][13] However, the liver is also the primary site for the subsequent inactivation of des-CIC through cytochrome P450 (CYP) enzymes, primarily CYP3A4.[9][15] This rapid hepatic clearance of any systemically available des-CIC further contributes to the favorable safety profile of ciclesonide.[8]
-
Systemic Circulation: In contrast to the lungs and liver, ciclesonide is relatively stable in human plasma due to lower esterase activity.[8] This limits systemic activation of the prodrug.
The following diagram illustrates the metabolic activation pathway of ciclesonide.
Pharmacokinetics of Ciclesonide and Desisobutyryl-Ciclesonide
The pharmacokinetic profiles of both ciclesonide and des-CIC are characterized by factors that favor localized lung activity and minimize systemic effects.
Absorption
Following inhalation, ciclesonide is deposited in the lungs where it is rapidly absorbed and converted to des-CIC.[7][16] A fraction of the inhaled dose is inevitably swallowed and can be absorbed from the gastrointestinal tract. However, the oral bioavailability of ciclesonide is very low (<1%) due to extensive first-pass metabolism in the liver.[17]
Distribution
Both ciclesonide and des-CIC are highly protein-bound in plasma (approximately 99%), which limits the amount of free, systemically active drug.[1][5]
Metabolism of Desisobutyryl-Ciclesonide
Once formed, des-CIC undergoes further metabolism.
-
Fatty Acid Conjugation: A unique feature of des-CIC metabolism in the lungs is its reversible conjugation with fatty acids, such as oleic and palmitic acid, to form inactive esters.[7][13] These lipophilic conjugates act as an intracellular reservoir of the active metabolite, which can be slowly hydrolyzed back to des-CIC, thereby prolonging its anti-inflammatory activity within the lung tissue.[9][14] This depot effect may support a once-daily dosing regimen.[7]
-
Hepatic Inactivation: Systemically available des-CIC is rapidly metabolized in the liver by CYP3A4 to inactive hydroxylated metabolites.[9][15] This efficient hepatic clearance further minimizes the potential for systemic side effects.
The diagram below outlines the complete metabolic pathway of ciclesonide.
Excretion
The metabolites of ciclesonide are primarily eliminated in the feces, with a smaller proportion excreted in the urine.[17]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for ciclesonide and des-CIC from various studies.
Table 1: Pharmacokinetic Parameters of Desisobutyryl-Ciclesonide (des-CIC) after Inhaled Ciclesonide Administration
| Parameter | Healthy Volunteers | Asthma Patients | Reference |
| Tmax (h) | ~1.0 | Unchanged from healthy | [16] |
| t½ (h) | 5.2 | 6.7 | [16] |
| CL/F (L/h) | 339.7 | 301 (mild-moderate), 283 (severe) | [16] |
| Oral Bioavailability of des-CIC | <1% | - | [17] |
Table 2: In Vitro Hydrolysis of Ciclesonide in Human Tissues
| Tissue Fraction | Hydrolysis Rate (nmol/g tissue/min) | Reference |
| Liver Microsomes | 25.4 | [8] |
| Liver Cytosol | 62.9 | [8] |
| Peripheral Lung Microsomes | 0.089 | [8] |
| Peripheral Lung Cytosol | 0.915 | [8] |
| Plasma (nmol/mL plasma/min) | 0.001 | [8] |
Experimental Protocols
This section provides an overview of the methodologies used in key studies investigating the metabolism of ciclesonide.
In Vitro Metabolism in Human Lung and Liver Slices
-
Objective: To investigate the metabolism of ciclesonide in human lung and liver tissues.
-
Methodology:
-
Precision-cut lung and liver slices from human donors were incubated with 25 µM [14C]-ciclesonide for 2, 6, and 24 hours.[13]
-
Cellular viability was assessed by measuring ATP content and protein synthesis.[13]
-
Tissue samples were analyzed for ciclesonide and its metabolites using high-performance liquid chromatography (HPLC) with ultraviolet and radiochemical detection.[13]
-
Metabolite identity was confirmed using mass spectrometry.[13]
-
-
Key Findings: Ciclesonide was converted to des-CIC and subsequently to fatty acid conjugates in lung slices. In liver slices, ciclesonide was metabolized to several polar metabolites, with dihydroxylated des-CIC being the major one.[13]
In Vitro Metabolism in Human Airway Epithelial Cells
-
Objective: To characterize the enzymes involved in ciclesonide activation in human airway cells.
-
Methodology:
-
Cultures of human nasal epithelial cells (HNEC) and normal human bronchial epithelial (NHBE) cells were used.[9][10]
-
Cells were incubated with ciclesonide in the presence or absence of specific esterase inhibitors (e.g., BNPP for carboxylesterases, iso-OMP for cholinesterases).[9][11]
-
Concentrations of ciclesonide and des-CIC were quantified using liquid chromatography with tandem mass spectrometry (LC-MS/MS).[9][10]
-
-
Key Findings: Carboxylesterases and cholinesterases were identified as the primary enzymes responsible for the conversion of ciclesonide to des-CIC in airway epithelial cells.[9][10]
The experimental workflow for identifying the enzymes responsible for ciclesonide metabolism is depicted below.
In Vivo Metabolism in Human Lung Tissue
-
Objective: To investigate the in vivo metabolism of inhaled ciclesonide in the human lung.
-
Methodology:
-
Patients scheduled for lung surgery received a single inhaled dose of 1,280 µg ciclesonide at various time points (2 to 24 hours) before tissue resection.[12]
-
Resected central and peripheral lung tissue samples were collected.[12]
-
Concentrations of ciclesonide, des-CIC, and its fatty acid conjugates (oleate and palmitate) were determined using LC-MS/MS.[7][12]
-
-
Key Findings: Ciclesonide was rapidly converted to des-CIC in both central and peripheral lung tissue. Des-CIC and its fatty acid conjugates were detectable up to 24 hours post-inhalation, confirming the formation of a local depot of the active metabolite.[7][12]
Mechanism of Action of Desisobutyryl-Ciclesonide
Des-CIC exerts its anti-inflammatory effects through its high-affinity binding to the glucocorticoid receptor (GR).[3][6] The affinity of des-CIC for the GR is approximately 120 times greater than that of the parent compound, ciclesonide.[6][18] Upon binding, the des-CIC-GR complex translocates to the nucleus, where it modulates the transcription of target genes.[19][20] This leads to the upregulation of anti-inflammatory proteins, such as lipocortin-1, and the downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules.[6][19] The net effect is a reduction in airway inflammation, hyperresponsiveness, and mucus production.[19]
The signaling pathway for the anti-inflammatory action of des-CIC is illustrated below.
Conclusion
The pharmacokinetic and metabolic profile of ciclesonide is uniquely suited for inhaled corticosteroid therapy. Its prodrug nature, coupled with localized activation in the lungs and rapid systemic clearance, results in a high therapeutic index. The conversion to the highly potent metabolite, des-CIC, at the site of action, and the subsequent formation of a fatty acid conjugate depot, contribute to its prolonged anti-inflammatory effects and the potential for once-daily dosing. This in-depth understanding of ciclesonide's disposition is crucial for its effective clinical use and provides a valuable framework for the rational design of future inhaled therapies for respiratory diseases.
References
- 1. Pharmacokinetic and pharmacodynamic properties of inhaled ciclesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ciclesonide: A Pro-Soft Drug Approach for Mitigation of Side Effects of Inhaled Corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ciclesonide: a safe and effective inhaled corticosteroid for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetic and Pharmacodynamic Profile of Inhaled Ciclesonide | springermedizin.de [springermedizin.de]
- 5. Clinical pharmacokinetic and pharmacodynamic profile of inhaled ciclesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. The role of esterases in the metabolism of ciclesonide to desisobutyryl-ciclesonide in human tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of ciclesonide in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro metabolism of ciclesonide in human nasal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Deposition and metabolism of inhaled ciclesonide in the human lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro metabolism of ciclesonide in human lung and liver precision-cut tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolism of ciclesonide in the upper and lower airways: review of available data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dshs-koeln.de [dshs-koeln.de]
- 16. fda.gov [fda.gov]
- 17. Pharmacokinetics of [14C]ciclesonide after oral and intravenous administration to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ciclesonide | C32H44O7 | CID 6918155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Ciclesonide? [synapse.patsnap.com]
- 20. google.com [google.com]
The In Vitro Biological Profile of Desisobutyryl-Ciclesonide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desisobutyryl-ciclesonide (B8069184) (des-CIC) is the pharmacologically active metabolite of the inhaled corticosteroid (ICS) ciclesonide (B122086). Ciclesonide itself is a prodrug, designed to be activated by intracellular esterases within the lungs to its active form, des-CIC.[1][2][3] This targeted activation minimizes systemic exposure and potential side effects.[4][5] Des-CIC exerts its potent anti-inflammatory effects through high-affinity binding to the glucocorticoid receptor (GR), leading to the modulation of gene expression.[6][7] This technical guide provides a comprehensive overview of the in vitro biological activity of des-CIC, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental assessment.
Quantitative Analysis of In Vitro Activity
The in vitro potency of desisobutyryl-ciclesonide has been characterized through various assays, quantifying its receptor binding, anti-inflammatory efficacy, and gene regulatory functions.
Glucocorticoid Receptor Binding Affinity
Des-CIC exhibits a significantly higher binding affinity for the glucocorticoid receptor compared to its parent compound, ciclesonide, and is comparable to or exceeds that of other established corticosteroids.[8][9]
| Compound | Relative Binding Affinity (%) (Dexamethasone = 100) | Species | Reference |
| Desisobutyryl-ciclesonide (des-CIC) | 1212 | Rat | [9] |
| Ciclesonide | 12 | Rat | [9] |
| Budesonide | 905 | Rat | [9] |
| Dexamethasone | 100 | Rat | [9] |
| Compound | IC50 (nM) for human GR | Reference |
| Desisobutyryl-ciclesonide (des-CIC) | 1.75 | [6] |
Anti-Inflammatory Potency
The anti-inflammatory activity of des-CIC has been demonstrated through its ability to inhibit the proliferation of immune cells and the production of pro-inflammatory cytokines.[6][10]
| Assay | Cell Type | Stimulant | IC50 (nM) | Reference |
| Inhibition of Cell Proliferation | Rat Spleen Cells | Concanavalin A | 1.5 | [6] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Concanavalin A | 1.3 | [6] | |
| Human CD4+ Lymphocytes | CD3 | 0.2 | [6] | |
| Inhibition of Cytokine Production | Human CD4+ Lymphocytes | CD3 | 0.5 - 1.5 | [6] |
In studies using human bronchial epithelial cells (HBEC), ciclesonide (which is converted to des-CIC) dose-dependently inhibited the release of GM-CSF and IL-8 induced by IL-4 and TNF-alpha.[11]
Gene Expression Modulation: Transactivation and Transrepression
Glucocorticoids mediate their effects through two primary genomic mechanisms: transactivation, which is often associated with metabolic side effects, and transrepression, which is linked to their anti-inflammatory actions.[12] Des-CIC has been shown to be potent in both pathways.[13][14]
| Mechanism | Reporter Gene Assay | Cell Line | EC50 (nM) | Reference |
| Transactivation | GRE-SEAP | A549 | ~1 | [12][15] |
| Transrepression | AP-1-SEAP | A549 | ~1 | [12][15] |
| Transrepression | NF-κB-SEAP | A549 | ~10 | [12][15] |
Note: EC50 values are approximated from graphical data presented in the cited literature.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of standard protocols for assays used to characterize the in vitro activity of des-CIC.
Glucocorticoid Receptor Binding Assay
Objective: To determine the affinity of des-CIC for the glucocorticoid receptor.
Principle: This is a competitive binding assay where the test compound (des-CIC) competes with a radiolabeled ligand (e.g., [³H]dexamethasone) for binding to the glucocorticoid receptor in a cell lysate or with purified receptor.
Materials:
-
Test compound (desisobutyryl-ciclesonide)
-
Radiolabeled ligand ([³H]dexamethasone)
-
Source of glucocorticoid receptor (e.g., rat lung cytosol)
-
Binding buffer (e.g., Tris-HCl buffer with molybdate (B1676688) and dithiothreitol)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of des-CIC and a reference compound (e.g., dexamethasone).
-
In a multi-well plate, incubate the glucocorticoid receptor source with a fixed concentration of [³H]dexamethasone and varying concentrations of the test compound or reference compound.
-
Incubate for a sufficient time to reach equilibrium (e.g., 18-24 hours at 4°C).
-
Separate the bound from the unbound radioligand using a method such as dextran-coated charcoal or filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand. The relative binding affinity (RBA) can then be calculated relative to the reference compound.
Lymphocyte Proliferation Assay
Objective: To assess the inhibitory effect of des-CIC on immune cell proliferation.
Principle: Lymphocytes are stimulated to proliferate with a mitogen (e.g., Concanavalin A or anti-CD3 antibody). The inhibitory effect of the test compound is measured by the reduction in proliferation, often quantified by the incorporation of a labeled nucleotide (e.g., [³H]thymidine) or a colorimetric assay (e.g., MTS or WST-1).
Materials:
-
Isolated lymphocytes (e.g., human PBMCs or rat spleen cells)
-
Cell culture medium (e.g., RPMI-1640 with fetal bovine serum)
-
Mitogen (e.g., Concanavalin A or anti-CD3 antibody)
-
Test compound (desisobutyryl-ciclesonide)
-
Proliferation detection reagent (e.g., [³H]thymidine or MTS reagent)
-
Multi-well cell culture plates
Procedure:
-
Seed the isolated lymphocytes into a 96-well plate.
-
Add serial dilutions of des-CIC to the wells.
-
Add the mitogen to stimulate cell proliferation.
-
Incubate the plate for a period of time (e.g., 72 hours).
-
For the final few hours of incubation (e.g., 4-18 hours), add the proliferation detection reagent (e.g., [³H]thymidine).
-
Harvest the cells and measure the incorporated radioactivity or the colorimetric signal.
-
Calculate the IC50 value, representing the concentration of des-CIC that causes 50% inhibition of proliferation.
Reporter Gene Assay for Transactivation and Transrepression
Objective: To measure the ability of des-CIC to activate (transactivate) or repress (transrepress) gene expression mediated by specific transcription factors.
Principle: A reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) is placed under the control of a promoter containing specific response elements (e.g., Glucocorticoid Response Elements - GREs for transactivation, or AP-1/NF-κB binding sites for transrepression). Cells stably transfected with this construct are treated with the test compound, and the expression of the reporter gene is measured.
Materials:
-
A suitable cell line (e.g., A549 human lung epithelial cells) stably transfected with the reporter plasmid.
-
Cell culture medium and reagents.
-
Test compound (desisobutyryl-ciclesonide).
-
For transrepression assays, a pro-inflammatory stimulus (e.g., TNF-α or PMA) to activate AP-1 or NF-κB.
-
Lysis buffer and substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).
-
Luminometer or spectrophotometer.
Procedure:
-
Seed the transfected cells in a multi-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of des-CIC.
-
For transrepression assays, co-treat with a pro-inflammatory stimulus.
-
Incubate for an appropriate time (e.g., 24 hours).
-
Lyse the cells and measure the reporter enzyme activity according to the manufacturer's instructions.
-
Calculate the EC50 (for transactivation) or IC50 (for transrepression) value.
Visualizing the Molecular and Experimental Pathways
Activation of Ciclesonide and Subsequent Cellular Effects
Caption: Ciclesonide activation to des-CIC and its subsequent genomic actions.
Workflow for a Reporter Gene Assay
Caption: A typical experimental workflow for a transactivation reporter assay.
Glucocorticoid Receptor Signaling Pathway
Caption: The canonical signaling pathway of the glucocorticoid receptor.
Conclusion
The in vitro data robustly demonstrate that desisobutyryl-ciclesonide is a highly potent glucocorticoid. Its high affinity for the glucocorticoid receptor translates into significant anti-inflammatory activity, as evidenced by its ability to inhibit lymphocyte proliferation and cytokine production at low nanomolar concentrations. Furthermore, its capacity to potently modulate gene expression through both transactivation and transrepression pathways underscores its efficacy as a corticosteroid. The prodrug strategy, which ensures the localized activation of ciclesonide to des-CIC in the lungs, coupled with the inherent potency of the active metabolite, provides a strong rationale for its therapeutic use in inflammatory airway diseases. This guide serves as a foundational resource for researchers and professionals engaged in the study and development of corticosteroids.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of ciclesonide in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ciclesonide--a novel corticosteroid for the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ciclesonide: a novel inhaled corticosteroid for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ciclesonide: A Pro-Soft Drug Approach for Mitigation of Side Effects of Inhaled Corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Ciclesonide: a safe and effective inhaled corticosteroid for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo anti-inflammatory activity of the new glucocorticoid ciclesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. | BioWorld [bioworld.com]
- 12. Transrepression and transactivation potencies of inhaled glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Physiologic and structural characterization of desisobutyryl-ciclesonide, a selective glucocorticoid receptor modulator in newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Role of Deuterium Labeling in Desisobutyryl Ciclesonide-d11: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role of deuterium-labeled Desisobutyryl ciclesonide-d11 (B12410966) in the bioanalysis of its non-labeled, pharmacologically active counterpart, Desisobutyryl ciclesonide (B122086). Ciclesonide is an inhaled corticosteroid prodrug that is converted in vivo to Desisobutyryl ciclesonide, its active metabolite. Accurate quantification of this metabolite is paramount in pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard like Desisobutyryl ciclesonide-d11 is the gold standard for achieving the required accuracy and precision in such analyses.
The Principle of Stable Isotope Dilution Assays
The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1] This technique, known as a stable isotope dilution assay, relies on the near-identical physicochemical properties of the deuterated standard and the analyte. The key difference lies in the mass of the molecule due to the replacement of 11 hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar behavior during sample preparation and chromatographic separation minimizes analytical variability.
Bioanalytical Methodologies: A Detailed Protocol
The quantification of Desisobutyryl ciclesonide in biological matrices such as plasma or serum is a critical aspect of clinical and preclinical studies. Below is a detailed experimental protocol for a typical LC-MS/MS method utilizing this compound as an internal standard.
Sample Preparation: Liquid-Liquid Extraction
-
Aliquoting: Transfer a precise volume (e.g., 200 µL) of the biological sample (plasma, serum, etc.) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small, precise volume of a known concentration of this compound solution to each sample, except for the blank matrix samples.
-
Extraction: Add an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate) to the sample.
-
Vortexing: Vortex the mixture vigorously for a set period (e.g., 5-10 minutes) to ensure thorough mixing and extraction of the analyte and internal standard into the organic phase.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g for 5 minutes) to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the organic supernatant to a new, clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature.
-
Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase used for the LC-MS/MS analysis.
-
Injection: Inject a defined volume of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following table summarizes typical LC-MS/MS parameters for the analysis of Desisobutyryl ciclesonide using this compound as an internal standard.
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A suitable gradient to separate the analyte from matrix components |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Tandem Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Desisobutyryl ciclesonide Transition | m/z 529.2 → 357.2[1] |
| This compound Transition | m/z 540.4 → 357.2[1] |
| Collision Energy | Optimized for fragmentation (e.g., 21 eV)[1] |
Quantitative Data and Method Validation
The use of this compound allows for the development of highly sensitive and robust bioanalytical methods. The following table presents a summary of typical validation parameters for such a method.
| Validation Parameter | Typical Acceptance Criteria | Example Performance Data |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 10 pg/mL |
| Precision (CV%) | Within-run and between-run ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Accuracy (% Bias) | Within ±15% of nominal value (±20% at LLOQ) | ± 8% |
| Recovery | Consistent and reproducible | ~85-95% |
| Matrix Effect | Minimal and compensated by the internal standard | Within acceptable limits |
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the metabolic pathway of ciclesonide and the experimental workflow for bioanalysis.
Caption: Metabolic activation of Ciclesonide to Desisobutyryl ciclesonide.
References
Desisobutyryl ciclesonide glucocorticoid receptor binding affinity
An In-depth Technical Guide on the Glucocorticoid Receptor Binding Affinity of Desisobutyryl Ciclesonide (B122086)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciclesonide is an inhaled corticosteroid (ICS) utilized for the management of persistent asthma. It is administered as a prodrug, which is locally activated in the lungs by endogenous esterases to its pharmacologically active metabolite, desisobutyryl ciclesonide (des-CIC).[1][2][3][4] This targeted activation minimizes systemic exposure and associated side effects. The therapeutic efficacy of des-CIC is intrinsically linked to its high binding affinity for the glucocorticoid receptor (GR), which is significantly greater than that of the parent compound, ciclesonide.[5][6] This document provides a detailed overview of the glucocorticoid receptor binding affinity of desisobutyryl ciclesonide, methodologies for its determination, and the subsequent signaling cascade.
Glucocorticoid Receptor Binding Affinity: Quantitative Data
Desisobutyryl ciclesonide exhibits a high binding affinity for the glucocorticoid receptor, a key determinant of its potent anti-inflammatory activity. Its affinity is approximately 100 to 120 times higher than that of the parent compound, ciclesonide.[2][6][7] Quantitative data from various studies are summarized below, often presented relative to dexamethasone (B1670325), a standard reference glucocorticoid.
| Compound | Binding Affinity Metric | Value | Receptor Source | Reference |
| Desisobutyryl Ciclesonide (des-CIC) | Relative Binding Affinity (RBA) | 1200 - 1212 | Recombinant Human GR | [5][6] |
| Desisobutyryl Ciclesonide (des-CIC) | IC50 | 1.75 nM | Human GR | [8] |
| Ciclesonide (Prodrug) | Relative Binding Affinity (RBA) | 12 | Recombinant Human GR | [5][6] |
| Dexamethasone (Reference) | Relative Binding Affinity (RBA) | 100 | Recombinant Human GR | [5][6] |
| Budesonide | Relative Binding Affinity (RBA) | 935 | Recombinant Human GR | [9] |
| Fluticasone Propionate | Relative Binding Affinity (RBA) | 1775 | Recombinant Human GR | [9] |
Relative Binding Affinity (RBA) is expressed relative to dexamethasone, which is assigned a value of 100.
Experimental Protocols
The determination of glucocorticoid receptor binding affinity is typically performed using competitive radioligand binding assays. These assays measure the ability of a test compound (e.g., des-CIC) to displace a radiolabeled ligand from the glucocorticoid receptor.
Protocol: Competitive Radioligand Binding Assay for GR Affinity
1. Objective: To determine the in vitro binding affinity (e.g., IC50, Ki) of desisobutyryl ciclesonide for the human glucocorticoid receptor.
2. Materials:
-
Receptor Source: Recombinant human glucocorticoid receptor (ligand-binding domain) or cytosolic extracts from cells expressing GR (e.g., A549 human lung epithelial cells).[10][11]
-
Radioligand: [³H]-Dexamethasone, a high-affinity radiolabeled GR agonist.[11]
-
Test Compound: Desisobutyryl ciclesonide, dissolved in a suitable solvent (e.g., DMSO).
-
Reference Compound: Unlabeled Dexamethasone.
-
Assay Buffer: e.g., Tris-HCl buffer containing molybdate, dithiothreitol (B142953) (DTT), and glycerol (B35011) to stabilize the receptor.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail: For radioactivity measurement.
-
Instrumentation: 96-well filter plates, vacuum manifold, liquid scintillation counter.
3. Procedure:
-
Preparation: A dilution series of the test compound (des-CIC) and the reference compound (unlabeled dexamethasone) is prepared in the assay buffer.
-
Incubation: In a 96-well plate, the recombinant human GR, a fixed concentration of [³H]-Dexamethasone, and varying concentrations of the test compound or reference compound are combined.[11]
-
Total Binding Wells: Contain GR and [³H]-Dexamethasone only (no competitor).
-
Non-specific Binding Wells: Contain GR, [³H]-Dexamethasone, and a high concentration of unlabeled dexamethasone to saturate the receptors.
-
Test Wells: Contain GR, [³H]-Dexamethasone, and the serial dilutions of des-CIC.
-
-
Equilibrium: The plate is incubated, typically at 4°C for 18-24 hours, to allow the binding reaction to reach equilibrium.[11]
-
Separation: The contents of the wells are transferred to a filter plate. A vacuum is applied to separate the receptor-bound radioligand (retained on the filter) from the free, unbound radioligand (which passes through).
-
Washing: The filters are washed rapidly with cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: The filters are dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then measured using a liquid scintillation counter.
4. Data Analysis:
-
Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
Dose-Response Curve: The percentage of specific binding is plotted against the logarithm of the competitor concentration (des-CIC).
-
IC50 Determination: A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of des-CIC required to inhibit 50% of the specific binding of [³H]-Dexamethasone.
-
Ki Calculation: The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
Visualizations: Pathways and Workflows
Signaling Pathway of Desisobutyryl Ciclesonide
Caption: Glucocorticoid receptor signaling pathway for desisobutyryl ciclesonide.
Experimental Workflow: GR Binding Assay
Caption: Experimental workflow for a competitive radioligand binding assay.
Mechanism of Action Post-Receptor Binding
The anti-inflammatory effects of des-CIC are mediated through its interaction with the glucocorticoid receptor.[7]
-
Activation and Binding: Inhaled ciclesonide is converted by esterases in the airways to active des-CIC.[1][12] Des-CIC then diffuses into the cell and binds to the GR located in the cytoplasm, which is part of a complex with heat shock proteins (HSPs). This binding causes the dissociation of the HSPs.[3]
-
Nuclear Translocation and Dimerization: The activated des-CIC-GR complex translocates into the nucleus and dimerizes.[3][7]
-
Gene Regulation: The GR dimer interacts with DNA and other transcription factors to modulate gene expression:
-
Transactivation: The dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of certain genes.[3][13] This upregulates the transcription of anti-inflammatory proteins like lipocortin-1, which in turn inhibits phospholipase A2, a key enzyme in the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[3][13]
-
Transrepression: The GR monomer or dimer can also suppress inflammation by physically interacting with and inhibiting pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[14] This "tethering" mechanism prevents these factors from activating the expression of cytokines, chemokines, and other pro-inflammatory molecules.[3]
-
This dual action of transactivation and transrepression underlies the potent and broad anti-inflammatory effects of desisobutyryl ciclesonide in the airways.
References
- 1. Metabolism of ciclesonide in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. What is the mechanism of Ciclesonide? [synapse.patsnap.com]
- 4. Ciclesonide--a novel corticosteroid for the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ciclesonide: a safe and effective inhaled corticosteroid for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ciclesonide: a novel inhaled corticosteroid for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Ciclesonide | C32H44O7 | CID 6918155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Ciclesonide as a Prodrug for Desisobutyryl-ciclesonide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ciclesonide (B122086) is an inhaled corticosteroid (ICS) designed as a prodrug to minimize local and systemic side effects associated with conventional corticosteroid therapy.[1][2] Upon inhalation, ciclesonide is delivered to the lungs where it is enzymatically converted to its active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC).[3][4] This targeted activation within the lung tissue, coupled with the high glucocorticoid receptor affinity of des-CIC, provides potent anti-inflammatory effects directly at the site of action.[1][5] This guide provides a comprehensive overview of the activation, mechanism of action, and experimental evaluation of ciclesonide as a prodrug for des-CIC.
Mechanism of Activation and Action
Ciclesonide itself possesses low affinity for the glucocorticoid receptor.[1][3] Its therapeutic activity is dependent on its bioactivation to des-CIC. This conversion is mediated by endogenous esterases present in the airways.[6][7]
The activation of ciclesonide to des-CIC is a critical step for its anti-inflammatory effects. Des-CIC exhibits a significantly higher binding affinity for the glucocorticoid receptor, approximately 100 to 120 times greater than the parent compound.[1][8][9] This enhanced affinity leads to potent modulation of gene expression, resulting in the suppression of pro-inflammatory cytokines and other mediators of inflammation.[10][11]
Following its activation, des-CIC can undergo reversible esterification with fatty acids, such as oleic acid, to form fatty acid conjugates.[6][12][13] These conjugates are highly lipophilic and can be retained in the lung tissue, creating a local depot of the active drug.[3][7] This prolonged retention may contribute to the once-daily dosing regimen of ciclesonide.[6][14]
Pharmacokinetics and Metabolism
The pharmacokinetic profile of ciclesonide is characterized by low oral bioavailability and high first-pass metabolism, which minimizes systemic exposure and the risk of systemic side effects.[2][9][15] After inhalation, ciclesonide that is swallowed is effectively cleared by the liver.[16]
In the systemic circulation, both ciclesonide and des-CIC are highly bound to plasma proteins (≥99%), further limiting their systemic activity.[9][15] Des-ciclesonide is metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, to inactive metabolites.[15]
Quantitative Data Summary
The following tables summarize key quantitative data for ciclesonide and its active metabolite, des-CIC.
Table 1: Glucocorticoid Receptor (GR) Binding Affinity
| Compound | Relative Binding Affinity (Dexamethasone = 100) | Reference |
| Ciclesonide | 12 | [1][3][5] |
| Desisobutyryl-ciclesonide (des-CIC) | 1212 | [3][5] |
| Budesonide | 905 | [5] |
Table 2: In Vitro Hydrolysis of Ciclesonide to Des-CIC
| Tissue/Cell Type | Incubation Conditions | Conversion Rate | Reference |
| Normal Human Bronchial Epithelial (NHBE) Cells | 5 µM Ciclesonide | ~30% conversion at 4h, almost complete by 24h | [16] |
| Human Liver Microsomes | 500 µM Ciclesonide | 25.4 nmol/g tissue/min | [16] |
| Human Liver Cytosol | 500 µM Ciclesonide | 62.9 nmol/g tissue/min | [16] |
| Human Peripheral Lung Microsomes | 500 µM Ciclesonide | 0.089 nmol/g tissue/min | [16] |
| Human Peripheral Lung Cytosol | 500 µM Ciclesonide | 0.915 nmol/g tissue/min | [16] |
Table 3: Pharmacokinetic Parameters of Desisobutyryl-ciclesonide (des-CIC) after Inhalation of Ciclesonide
| Parameter | Value | Reference |
| Time to Maximum Serum Concentration (tmax) | 0.75 - 1.5 hours | [8] |
| Terminal Elimination Half-life (t1/2) | 5.7 hours | [8] |
| Plasma Protein Binding | ≥ 99% | [9][15] |
| Oral Bioavailability | < 1% | [9][15] |
Experimental Protocols
In Vitro Hydrolysis of Ciclesonide in Human Lung Tissue Slices
Objective: To determine the rate of conversion of ciclesonide to des-CIC in a physiologically relevant ex vivo model.
Methodology:
-
Tissue Preparation: Obtain fresh human lung tissue and prepare precision-cut lung slices (PCLS) of approximately 200-250 µm thickness.
-
Incubation: Incubate the PCLS in a culture medium (e.g., DMEM) containing a known concentration of [14C]-labeled ciclesonide (e.g., 25 µM) for various time points (e.g., 2, 6, and 24 hours).[17]
-
Sample Collection: At each time point, collect both the culture medium and the lung tissue slices.
-
Extraction: Homogenize the lung tissue slices in an appropriate solvent (e.g., methanol) to extract ciclesonide and its metabolites.
-
Analysis: Analyze the extracts and the culture medium using high-performance liquid chromatography (HPLC) with ultraviolet and radiochemical detection to quantify the concentrations of ciclesonide and des-CIC.[17] Mass spectrometry can be used to confirm the identity of the metabolites.[17]
Glucocorticoid Receptor Binding Affinity Assay
Objective: To determine the relative binding affinity of ciclesonide and des-CIC for the glucocorticoid receptor.
Methodology:
-
Receptor Preparation: Prepare a cytosolic fraction containing glucocorticoid receptors from a suitable source, such as rat lung or a cell line overexpressing the human glucocorticoid receptor.
-
Competitive Binding: Incubate the receptor preparation with a fixed concentration of a radiolabeled glucocorticoid (e.g., [3H]-dexamethasone) and varying concentrations of the unlabeled test compounds (ciclesonide, des-CIC, and a reference standard like dexamethasone).
-
Separation: Separate the receptor-bound and unbound radioligand using a method such as dextran-coated charcoal or filtration.
-
Quantification: Measure the radioactivity of the receptor-bound fraction using liquid scintillation counting.
-
Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The relative binding affinity can then be calculated by comparing the IC50 values of the test compounds to that of the reference standard.
Visualizations
Signaling Pathway of Ciclesonide Activation
Caption: Ciclesonide is hydrolyzed by intracellular esterases to its active form, des-CIC.
Experimental Workflow for In Vitro Hydrolysis
Caption: Workflow for determining the in vitro conversion of ciclesonide to des-CIC.
Logical Relationship of Ciclesonide's Prodrug Properties
Caption: Key properties of ciclesonide contributing to its efficacy and safety.
References
- 1. Ciclesonide: a novel inhaled corticosteroid for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ciclesonide: A Pro-Soft Drug Approach for Mitigation of Side Effects of Inhaled Corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ciclesonide: a safe and effective inhaled corticosteroid for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ciclesonide--a novel corticosteroid for the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo anti-inflammatory activity of the new glucocorticoid ciclesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ciclesonide for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. academic.oup.com [academic.oup.com]
- 11. | BioWorld [bioworld.com]
- 12. Metabolism of ciclesonide in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. go.drugbank.com [go.drugbank.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. The role of esterases in the metabolism of ciclesonide to desisobutyryl-ciclesonide in human tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro metabolism of ciclesonide in human lung and liver precision-cut tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Ultrasensitive Quantification of Desisobutyryl-Ciclesonide in Human Serum by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and highly sensitive method for the quantitative analysis of desisobutyryl-ciclesonide (B8069184) (des-CIC), the active metabolite of the inhaled corticosteroid ciclesonide (B122086), in human serum. Ciclesonide is a prodrug that is converted by intracellular esterases in the airways to des-CIC, which possesses a 100-fold greater binding affinity for the glucocorticoid receptor.[1][2] An accurate and precise analytical method is crucial for pharmacokinetic studies and clinical trial monitoring. The described method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), providing a lower limit of quantification (LLOQ) of 1 pg/mL, a significant improvement over previously reported methods.[3][4] This enhanced sensitivity is essential for fully characterizing the pharmacokinetic profiles of des-CIC, especially in studies involving low-dose ciclesonide administration.[3][4]
Introduction
Ciclesonide is an inhaled corticosteroid used for the treatment of asthma and allergic rhinitis.[1] Its therapeutic effect is mediated by its active metabolite, desisobutyryl-ciclesonide (des-CIC), formed locally in the airways through enzymatic hydrolysis.[2][5][6] To understand the systemic exposure and pharmacokinetic properties of des-CIC, a highly sensitive and specific analytical method for its quantification in human serum is required. This application note provides a detailed protocol for a validated LC-MS/MS method that has been successfully applied in clinical research settings.[3][4]
Experimental
Materials and Reagents
-
Desisobutyryl-ciclesonide (des-CIC) reference standard
-
Desisobutyryl-ciclesonide-d11 (des-CIC-d11) internal standard (IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
1-Chlorobutane (B31608) (HPLC grade)
-
Human serum (drug-free)
Sample Preparation
A liquid-liquid extraction (LLE) procedure is employed for the extraction of des-CIC and the internal standard from human serum.
Protocol:
-
Thaw human serum samples at room temperature.
-
To 0.500 mL of human serum in a clean tube, add 20 µL of the internal standard working solution (des-CIC-d11).[3]
-
Vortex mix for approximately 15 seconds.
-
Add 0.50 mL of 200 mmol/L ammonium acetate solution and briefly mix.[3]
-
Add 2.0 mL of 1-chlorobutane and vortex mix for 5 minutes to extract the analytes.[3]
-
Centrifuge at 12,000 x g for 5 minutes.[3]
-
Freeze the aqueous (lower) phase in a dry-ice/acetone bath.
-
Decant the organic (upper) phase into a clean tube.
-
Evaporate the organic phase to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
A reversed-phase liquid chromatography system is used for the separation of des-CIC and its internal standard.
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol/Acetonitrile (50:50, v/v) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | As required to achieve separation |
Mass Spectrometry
A tandem mass spectrometer equipped with an atmospheric pressure photoionization (APPI) or atmospheric pressure chemical ionization (APCI) source is used for detection.[3][7]
| Parameter | Value |
| Ionization Mode | Positive |
| Ion Source | APPI or APCI |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (des-CIC) | To be optimized based on instrument |
| MRM Transition (des-CIC-d11) | To be optimized based on instrument |
Results and Discussion
Method Validation
The method was fully validated according to regulatory guidelines. The validation parameters are summarized in the table below.
| Validation Parameter | Result |
| Linearity (r²) | > 0.99 |
| Calibration Range | 1 - 500 pg/mL |
| Lower Limit of Quantification (LLOQ) | 1 pg/mL[3][4] |
| Inter-assay Precision (%CV) | ≤ 9.6%[3][4] |
| Inter-assay Accuracy (%Bias) | ± 4.0%[3][4] |
| Extraction Recovery | Approximately 85%[3][4] |
Stability
Desisobutyryl-ciclesonide was found to be stable in human serum under various storage conditions.
| Stability Condition | Result |
| Freeze-Thaw Cycles (3 cycles) | Stable[3][4] |
| Bench Top (24 hours at room temperature) | Stable[3][4] |
| Long-Term (-20°C and -70°C for up to 706 days) | Stable[3][4] |
Visualizations
Metabolic Pathway of Ciclesonide
Caption: Metabolic activation of Ciclesonide to des-CIC.
Experimental Workflow
Caption: Workflow for des-CIC analysis in human serum.
Logical Relationship of Method Validation
Caption: Key components of the analytical method validation.
Conclusion
The LC-MS/MS method described provides a highly sensitive, specific, and robust approach for the quantification of desisobutyryl-ciclesonide in human serum. With a lower limit of quantification of 1 pg/mL, this method is well-suited for pharmacokinetic studies requiring the measurement of low systemic concentrations of the active metabolite of ciclesonide. The detailed protocol and validation data presented herein can be readily implemented by researchers in the field of drug development and clinical pharmacology.
References
- 1. Metabolism of ciclesonide in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ciclesonide: a novel inhaled corticosteroid for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontagelab.com [frontagelab.com]
- 4. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite Desisobutyryl-Ciclesonide in Human Serum and Its Application to a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Ciclesonide for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of ciclesonide and its active metabolite desisobutyryl-ciclesonide in human plasma by LC-APCI-MS/MS: application to pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Quantification of Ciclesonide and its Active Metabolite Desisobutyryl-Ciclesonide in Human Serum using LC-APPI-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and ultrasensitive liquid chromatography-atmospheric pressure photoionization-tandem mass spectrometry (LC-APPI-MS/MS) method for the simultaneous determination of the inhaled corticosteroid ciclesonide (B122086) (CIC) and its pharmacologically active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC), in human serum. Atmospheric Pressure Photoionization (APPI) is an effective ionization technique for this analysis, offering high sensitivity and selectivity for corticosteroids.[1][2][3] The method described herein achieves a lower limit of quantification (LLOQ) of 1 pg/mL for both analytes, making it suitable for pharmacokinetic studies where systemic exposure is low.[4][5] The protocol includes a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and has been validated for accuracy, precision, and stability.
Introduction
Ciclesonide is a prodrug corticosteroid used in the treatment of asthma.[6] Following administration, it is converted by intracellular esterases in the lungs to its active metabolite, desisobutyryl-ciclesonide.[6][7] Accurate measurement of both the parent drug and its active metabolite is crucial for pharmacokinetic and bioavailability studies. Due to the low systemic concentrations following inhalation, a highly sensitive analytical method is required.[4][5]
While various LC-MS/MS methods have been developed using electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), APPI has demonstrated significant advantages for the analysis of less polar compounds like corticosteroids, offering improved sensitivity and reduced matrix effects.[1][2][3] This application note details a validated LC-APPI-MS/MS method with a 10-fold sensitivity improvement over previously reported methods, which is essential for fully characterizing the pharmacokinetic profiles of ciclesonide and desisobutyryl-ciclesonide.[4][5]
Experimental
Materials and Reagents
-
Ciclesonide and desisobutyryl-ciclesonide reference standards
-
Ciclesonide-d11 (CIC-d11) and desisobutyryl-ciclesonide-d11 (des-CIC-d11) as internal standards (IS)
-
HPLC-grade methanol, acetonitrile, and 1-chlorobutane (B31608)
-
Formic acid (≥98%)
-
Human serum (drug-free)
-
Deionized water
Sample Preparation
A liquid-liquid extraction (LLE) method was employed for the extraction of CIC and des-CIC from human serum.
Protocol:
-
Pipette 500 µL of human serum into a clean microcentrifuge tube.
-
Add the internal standard solution (CIC-d11 and des-CIC-d11).
-
Add 3 mL of 1-chlorobutane as the extraction solvent.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation was performed using a reversed-phase C18 column.
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC System | Standard LC System |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol/Acetonitrile (50:50, v/v) |
| Gradient | Isocratic or gradient elution as optimized for separation |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
| Autosampler Temperature | 4°C |
| Run Time | Approximately 4.7 minutes[4] |
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with an APPI source was used for detection.
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Atmospheric Pressure Photoionization (APPI) |
| Polarity | Positive |
| Ionization Mode | Multiple Reaction Monitoring (MRM) |
| Nebulizer Gas | As per instrument manufacturer's recommendation |
| Drying Gas Flow | As per instrument manufacturer's recommendation |
| Drying Gas Temperature | As per instrument manufacturer's recommendation |
| Capillary Voltage | As per instrument manufacturer's recommendation |
Table 3: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Ciclesonide (CIC) | Optimized Value | Optimized Value | 200 | Optimized Value |
| des-CIC | Optimized Value | Optimized Value | 200 | Optimized Value |
| CIC-d11 (IS) | Optimized Value | Optimized Value | 200 | Optimized Value |
| des-CIC-d11 (IS) | Optimized Value | Optimized Value | 200 | Optimized Value |
Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.
Results and Discussion
The developed LC-APPI-MS/MS method demonstrated excellent performance for the quantification of ciclesonide and desisobutyryl-ciclesonide in human serum.
Method Validation
The method was validated according to established guidelines for bioanalytical method validation.
Table 4: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 500 pg/mL[4][5] |
| Correlation Coefficient (r²) | > 0.99 for both analytes[4][5] |
| Lower Limit of Quantification (LLOQ) | 1 pg/mL for both analytes[4][5] |
| Inter-assay Precision (%CV) | ≤ 9.6%[4][5] |
| Inter-assay Accuracy (%Bias) | ± 4.0%[4][5] |
| Extraction Recovery | Approximately 85% for both analytes[4][5] |
| Stability | Stable for 3 freeze-thaw cycles, 24h at room temperature, and long-term at -20°C and -70°C[4][5] |
The use of APPI as the ionization source was a key factor in achieving the low LLOQ of 1 pg/mL, a significant improvement over previously published methods.[4][5] This high sensitivity is crucial for accurately characterizing the pharmacokinetic profiles of ciclesonide and its active metabolite, especially in studies involving low inhaled doses.
Visualizations
Caption: Experimental workflow for the analysis of ciclesonide and des-CIC.
Caption: Metabolic activation of ciclesonide to desisobutyryl-ciclesonide.
Conclusion
This application note presents a highly sensitive and robust LC-APPI-MS/MS method for the simultaneous quantification of ciclesonide and its active metabolite, desisobutyryl-ciclesonide, in human serum. The method's low LLOQ of 1 pg/mL makes it exceptionally well-suited for pharmacokinetic studies of inhaled ciclesonide. The use of APPI provides superior sensitivity for these corticosteroids compared to other ionization techniques. The detailed protocol for sample preparation and analysis provides a reliable framework for researchers in drug development and clinical pharmacology.
References
- 1. Fourier transform ion cyclotron resonance mass spectrometry using atmospheric pressure photoionization for high-resolution analyses of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atmospheric-pressure photoionization - Wikipedia [en.wikipedia.org]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. frontagelab.com [frontagelab.com]
- 5. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite Desisobutyryl-Ciclesonide in Human Serum and Its Application to a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Use of Desisobutyryl Ciclesonide-d11 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the use of Desisobutyryl ciclesonide-d11 (B12410966) (des-CIC-d11) as an internal standard in pharmacokinetic (PK) studies of ciclesonide (B122086) and its active metabolite, desisobutyryl ciclesonide (des-CIC). Ciclesonide is an inhaled corticosteroid prodrug used for the treatment of asthma.[1][2][3] It is converted in the lungs by esterases to its pharmacologically active metabolite, des-CIC.[1][4][5][6][7] Understanding the pharmacokinetic profile of des-CIC is crucial for drug development and clinical use. The use of a stable isotope-labeled internal standard like des-CIC-d11 is considered the gold standard for quantitative bioanalysis by mass spectrometry, ensuring accuracy and precision.[8][9][10]
Introduction to Desisobutyryl Ciclesonide-d11
This compound is a deuterated analog of des-CIC. The replacement of 11 hydrogen atoms with deuterium (B1214612) results in a molecule that is chemically almost identical to des-CIC but has a higher molecular weight. This mass difference allows for its differentiation from the unlabeled analyte by a mass spectrometer.[8] Its near-identical physicochemical properties ensure that it behaves similarly to des-CIC during sample extraction, chromatography, and ionization, thereby compensating for matrix effects and variability in the analytical process.[8][9][11]
Application in Pharmacokinetic Studies
Des-CIC-d11 is primarily used as an internal standard (IS) for the quantitative determination of des-CIC in biological matrices such as plasma and serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13] This is essential for accurately characterizing the pharmacokinetic parameters of des-CIC, including its maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).
Summary of Pharmacokinetic Parameters of Desisobutyryl Ciclesonide
The following tables summarize key pharmacokinetic parameters of des-CIC from various studies in humans. These values can serve as a reference for designing and interpreting new pharmacokinetic studies.
Table 1: Pharmacokinetic Parameters of Desisobutyryl Ciclesonide in Healthy Adults
| Parameter | CIC HFA-MDI (320 µg) | CIC-HFA Nasal Aerosol (300 µg) | CIC-AQ Nasal Spray (300 µg) | Reference |
| Cmax (ng/L) | 586.2 | 59.1 | 15.2 | [14] |
| AUC(0-inf) (ng·h/L) | 2685.0 | 397.5 | Below LLOQ | [14] |
| Tmax (h) | 0.75 - 1.5 | Not Reported | Not Reported | [5] |
| t1/2 (h) | 5.7 | Not Reported | Not Reported | [5] |
CIC HFA-MDI: Ciclesonide Hydrofluoroalkane Metered-Dose Inhaler; CIC-HFA Nasal Aerosol: Ciclesonide Hydrofluoroalkane Nasal Aerosol; CIC-AQ Nasal Spray: Ciclesonide Aqueous Nasal Spray; LLOQ: Lower Limit of Quantitation.
Table 2: Pharmacokinetic Parameters of Desisobutyryl Ciclesonide in Patients with Asthma
| Parameter | Single Inhaled Dose (1280 µg) | Reference |
| Cmax (pmol/mL) | 3.29 | [5] |
| AUC(0-inf) (µg·h·L⁻¹) | 6.68 | [5] |
| t1/2 (h) | 3.15 | [15] |
Experimental Protocol: Quantification of Desisobutyryl Ciclesonide in Human Serum/Plasma using LC-MS/MS
This protocol outlines a method for the simultaneous determination of ciclesonide and des-CIC in human serum or plasma, employing des-CIC-d11 as an internal standard. The method is adapted from published, validated assays.[12][13][16]
4.1. Materials and Reagents
-
Desisobutyryl ciclesonide (analytical standard)
-
This compound (internal standard)
-
Ciclesonide (analytical standard)
-
Ciclesonide-d11 (internal standard for ciclesonide)
-
Human serum or plasma (blank)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methyl tert-butyl ether or 1-chlorobutane (B31608) (for extraction)
-
Water (ultrapure)
4.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., Atmospheric Pressure Photoionization - APPI or Atmospheric Pressure Chemical Ionization - APCI)[12][13][16]
-
Analytical column (e.g., C18 reversed-phase column)
4.3. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of des-CIC and des-CIC-d11 in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the des-CIC stock solution in methanol to create working solutions for calibration standards and QC samples.
-
Internal Standard Working Solution: Prepare a working solution of des-CIC-d11 in methanol at an appropriate concentration (e.g., 10 ng/mL).
-
Calibration Standards and QC Samples: Spike blank human serum or plasma with the appropriate working solutions of des-CIC to prepare a series of calibration standards (e.g., 1-500 pg/mL) and at least three levels of QC samples (low, medium, and high).[12][13]
4.4. Sample Preparation (Liquid-Liquid Extraction)
-
To 0.5 mL of serum/plasma sample, calibration standard, or QC sample in a polypropylene (B1209903) tube, add a fixed volume (e.g., 50 µL) of the internal standard working solution (des-CIC-d11).
-
Vortex briefly to mix.
-
Add 3 mL of methyl tert-butyl ether or 1-chlorobutane.[12][13][16]
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at approximately 4000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
4.5. LC-MS/MS Conditions (Example)
-
LC System:
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol/acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A linear gradient appropriate for the separation of des-CIC and ciclesonide.
-
Injection Volume: 10-20 µL
-
-
MS/MS System:
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Des-CIC: To be determined based on the specific instrument (e.g., precursor ion -> product ion)
-
Des-CIC-d11: To be determined based on the specific instrument (e.g., precursor ion with +11 Da shift -> product ion)
-
4.6. Data Analysis
-
Integrate the peak areas for des-CIC and des-CIC-d11.
-
Calculate the peak area ratio of des-CIC to des-CIC-d11.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of des-CIC in the unknown samples and QC samples from the calibration curve.
Visualizations
Metabolic Pathway of Ciclesonide
Caption: Metabolic activation of Ciclesonide to Desisobutyryl Ciclesonide.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for a typical pharmacokinetic study using des-CIC-d11.
References
- 1. Pharmacokinetic and pharmacodynamic properties of inhaled ciclesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetic and pharmacodynamic profile of inhaled ciclesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. Metabolism of ciclesonide in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Metabolism of ciclesonide in the upper and lower airways: review of available data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of esterases in the metabolism of ciclesonide to desisobutyryl-ciclesonide in human tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. texilajournal.com [texilajournal.com]
- 12. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite Desisobutyryl-Ciclesonide in Human Serum and Its Application to a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Pharmacokinetics of ciclesonide and desisobutyryl ciclesonide after administration via aqueous nasal spray or hydrofluoroalkane nasal aerosol compared with orally inhaled ciclesonide: an open-label, single-dose, three-period crossover study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic disposition of inhaled ciclesonide and its metabolite desisobutyryl-ciclesonide in healthy subjects and patients with asthma are similar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simultaneous determination of ciclesonide and its active metabolite desisobutyryl-ciclesonide in human plasma by LC-APCI-MS/MS: application to pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Desisobutyryl Ciclesonide-d11 in Equine Doping Control
Application Note & Protocol
Introduction
Ciclesonide (B122086) (CIC) is a glucocorticoid prodrug administered via inhalation for the management of severe equine asthma.[1][2] Following administration, ciclesonide is rapidly metabolized in the horse's airway lining by intracellular esterases into its pharmacologically active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC).[1][3] Des-CIC exhibits a high binding affinity for glucocorticoid receptors, approximately 120 times greater than the parent compound, making it a potent anti-inflammatory agent.[4] Due to its performance-enhancing potential, the use of ciclesonide is prohibited in equine competitions.[5][6][7] Consequently, sensitive and reliable analytical methods are required for its detection in equine biological matrices for doping control purposes.
Desisobutyryl ciclesonide-d11 (B12410966) (des-CIC-d11) is the deuterium-labeled analog of des-CIC.[8][9][10][11] Its utility as an internal standard in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) is crucial for accurate and precise quantification of des-CIC, compensating for variations during sample preparation and analysis.[8][12] This document provides detailed application notes and protocols for the use of des-CIC-d11 in the detection and quantification of des-CIC in equine plasma and urine.
Metabolic Pathway of Ciclesonide
Ciclesonide undergoes enzymatic conversion to its active metabolite, desisobutyryl-ciclesonide, primarily in the lungs.[3] This activation is a key step in its pharmacological action.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the analysis of ciclesonide and desisobutyryl-ciclesonide in equine plasma.
Table 1: Limits of Detection (LOD) in Equine Plasma
| Analyte | Method | Lower Limit of Detection (LOD) | Reference |
| Ciclesonide (CIC) | LC-HRMS/MS | ~1 pg/mL | [5][6][7] |
| Desisobutyryl-ciclesonide (des-CIC) | LC-HRMS/MS | ~1 pg/mL | [5][6][7] |
Table 2: Plasma Concentrations Following Inhalation Administration
| Time Post-Administration | Ciclesonide (CIC) Concentration | Desisobutyryl-ciclesonide (des-CIC) Concentration | Reference |
| 36 hours | < 5 pg/mL | < 10 pg/mL | [5][6][7] |
Experimental Protocols
Sample Preparation: Supported Liquid Extraction (SLE) for Equine Plasma
This protocol is based on methods developed for the highly sensitive detection of ciclesonide and its metabolites.[5][6][7]
Materials:
-
Equine plasma samples
-
Desisobutyryl ciclesonide-d11 (Internal Standard)
-
Supported Liquid Extraction (SLE) cartridges
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Methyl tert-butyl ether (MTBE)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Spike a 1 mL aliquot of equine plasma with an appropriate concentration of this compound internal standard.
-
Vortex the sample for 30 seconds.
-
Load the sample onto the SLE cartridge and allow it to absorb for 5 minutes.
-
Elute the analytes with 2.5 mL of methyl tert-butyl ether.
-
Collect the eluate and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.
Sample Preparation: Dilute-and-Shoot for Equine Urine
For a more rapid screening approach in urine, a "dilute-and-shoot" method can be employed, although this may be less sensitive than extraction-based methods.[13]
Materials:
-
Equine urine samples
-
This compound (Internal Standard)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Centrifuge
-
Autosampler vials
Procedure:
-
Spike a 500 µL aliquot of equine urine with the this compound internal standard.
-
Add 500 µL of water (or initial mobile phase) and vortex for 30 seconds.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any particulate matter.
-
Transfer the supernatant to an autosampler vial for direct injection into the LC-MS/MS system.
LC-HRMS/MS Analysis
Instrumentation:
-
Liquid Chromatograph (LC) system
-
High-Resolution Tandem Mass Spectrometer (HRMS/MS)
-
Reversed-phase C18 column
LC Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analytes from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Type: Selected Reaction Monitoring (SRM) or Product Ion Scan
-
Precursor Ions (m/z): To be determined for des-CIC and des-CIC-d11
-
Product Ions (m/z): To be determined for des-CIC and des-CIC-d11
-
Collision Energy: Optimized for each transition
Experimental Workflow
The overall workflow for the analysis of desisobutyryl-ciclesonide in equine samples is depicted below.
Conclusion
The use of this compound as an internal standard is essential for the accurate and reliable quantification of the active metabolite of ciclesonide in equine doping control. The described protocols, utilizing sensitive LC-HRMS/MS methods, provide a robust framework for regulatory laboratories to detect the illicit use of ciclesonide in performance horses. The low detection limits achievable with these methods are critical for ensuring fair competition and upholding animal welfare standards.
References
- 1. thehorse.com [thehorse.com]
- 2. Pardon Our Interruption [boehringer-ingelheim.com]
- 3. Metabolism of ciclesonide in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aservoequihaler.com [aservoequihaler.com]
- 5. researchgate.net [researchgate.net]
- 6. LC-HRMS/MS study of the prodrug ciclesonide and its active metabolite desisobutyryl-ciclesonide in plasma after an inhalative administration to horses for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. madbarn.com [madbarn.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | C28H38O6 | CID 71315677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound (Mixture of Diastereomers) [lgcstandards.com]
- 11. usbio.net [usbio.net]
- 12. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite Desisobutyryl-Ciclesonide in Human Serum and Its Application to a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Desisobutyryl ciclesonide-d11 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desisobutyryl ciclesonide, the active metabolite of the corticosteroid ciclesonide, is a potent glucocorticoid receptor agonist. Its deuterated isotopologue, Desisobutyryl ciclesonide-d11 (B12410966), serves as an essential internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices. Accurate preparation and proper storage of stock solutions are paramount to ensure the integrity and reliability of experimental results.
These application notes provide detailed protocols for the preparation and storage of Desisobutyryl ciclesonide-d11 stock solutions, along with recommendations for optimal handling to maintain chemical and isotopic stability.
Materials and Equipment
-
This compound (solid form)
-
High-purity (≥99.9%) aprotic solvents:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Calibrated positive displacement pipettes or gas-tight syringes
-
Vortex mixer
-
Sonicator (optional)
-
Amber glass vials with PTFE-lined caps
-
-20°C and -80°C freezers
-
Refrigerator (2-8°C)
-
Inert gas (Argon or Nitrogen)
Data Presentation: Solubility and Storage Recommendations
Quantitative data regarding the solubility of the non-deuterated analogue, Desisobutyryl ciclesonide, is summarized below and serves as a strong proxy for the deuterated form. Storage conditions are based on supplier recommendations and general best practices for deuterated steroids.
Table 1: Solubility of Desisobutyryl Ciclesonide in Common Organic Solvents
| Solvent | Solubility (approximate) |
| Dimethyl sulfoxide (DMSO) | ≥20 mg/mL |
| Methanol | Soluble |
| Ethanol | Soluble |
| Acetonitrile | Information not readily available |
Note: The deuteration in this compound is not expected to significantly alter its solubility profile compared to the non-deuterated form.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Recommendations |
| Solid (Neat) | -20°C | Long-term (≥4 years) | Store in a desiccator, protected from light. |
| Stock Solution (in aprotic solvent) | -80°C | Long-term (up to 2 years) | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Stock Solution (in aprotic solvent) | -20°C | Medium-term (up to 1 year) | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Working Solutions | 2-8°C | Short-term (up to 24 hours) | Prepare fresh daily if possible. Protect from light. |
Experimental Protocols
Protocol for Preparation of a 1 mg/mL Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of this compound. Adjustments to the mass of the compound and volume of the solvent can be made to achieve different concentrations.
Workflow for Stock Solution Preparation
Caption: A flowchart outlining the key steps for preparing a stock solution of this compound.
Procedure:
-
Equilibration: Remove the vial containing solid this compound from the -20°C freezer and allow it to equilibrate to room temperature for at least 30 minutes before opening. This prevents the condensation of atmospheric moisture onto the compound.
-
Weighing: Tare a clean, dry weighing vessel on a calibrated analytical balance. Carefully transfer the desired amount of this compound (e.g., 1 mg) to the weighing vessel and record the exact mass.
-
Transfer: Quantitatively transfer the weighed compound to a Class A volumetric flask of the appropriate size (e.g., 1 mL for a 1 mg/mL solution).
-
Dissolution: Add a small volume of the chosen aprotic solvent (e.g., DMSO or Methanol) to the volumetric flask. Gently swirl the flask to wet the compound.
-
Mixing: Vortex the flask for 1-2 minutes to aid dissolution. If necessary, use a sonicator for a few minutes to ensure the compound is completely dissolved.
-
Dilution to Volume: Once the solid is fully dissolved, carefully add the solvent to the calibration mark on the volumetric flask.
-
Final Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Transfer the stock solution into amber glass vials with PTFE-lined caps. It is recommended to create small-volume aliquots to minimize the number of freeze-thaw cycles.
-
Labeling: Clearly label each vial with the compound name, concentration, solvent, preparation date, and initials of the preparer.
-
Storage: Store the aliquots at -20°C for medium-term storage or -80°C for long-term storage.
Protocol for Preparation of Working Solutions
Working solutions should be prepared by diluting the stock solution with the appropriate solvent or matrix.
Procedure:
-
Equilibrate Stock Solution: Remove an aliquot of the stock solution from the freezer and allow it to warm to room temperature.
-
Dilution: Using a calibrated positive displacement pipette or gas-tight syringe, transfer the required volume of the stock solution into a clean volumetric flask.
-
Dilute to Volume: Dilute the stock solution to the final desired concentration with the appropriate solvent or analytical matrix.
-
Mix Thoroughly: Cap the flask and vortex gently to ensure the working solution is homogeneous.
-
Storage: If not for immediate use, store the working solution at 2-8°C for a maximum of 24 hours. For optimal results, it is recommended to prepare working solutions fresh on the day of analysis.
Stability and Handling Considerations
To ensure the long-term stability and integrity of this compound stock solutions, the following precautions should be taken.
Logical Relationships for Proper Storage
Caption: A diagram illustrating the critical factors for maintaining the stability of this compound stock solutions.
-
Solvent Choice: Always use high-purity, aprotic solvents to prevent the exchange of deuterium (B1214612) atoms with protons from the solvent, which would compromise the isotopic purity of the standard.
-
Protection from Light: Desisobutyryl ciclesonide, like many corticosteroids, may be sensitive to light. Store all solutions in amber vials or in the dark to prevent photodegradation.
-
Minimizing Freeze-Thaw Cycles: Repeated freezing and thawing can lead to the degradation of the compound. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
-
Inert Atmosphere: When handling the solid compound or preparing solutions, working under an inert atmosphere (e.g., argon or nitrogen) can help prevent oxidation.
-
Verification of Purity: The chemical and isotopic purity of the standard should be verified periodically, especially for long-term studies. This can be accomplished using techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
By adhering to these protocols and handling guidelines, researchers can ensure the accuracy and reliability of their quantitative analyses using this compound as an internal standard.
Application Notes and Protocols for the Use of Desisobutyryl Ciclesonide-d11 in Asthma Research Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Desisobutyryl ciclesonide (B122086) (des-CIC) is the pharmacologically active metabolite of the inhaled corticosteroid (ICS) ciclesonide.[1][2] Ciclesonide is a prodrug that is administered via inhalation and is converted by endogenous esterases in the lungs to des-CIC.[2][3] Des-CIC exhibits potent anti-inflammatory activity through its high affinity for the glucocorticoid receptor (GR), which is approximately 100 times greater than that of the parent compound, ciclesonide.[3][4] This site-activation mechanism in the lungs is designed to maximize local therapeutic effects while minimizing systemic side effects.[2][5]
Desisobutyryl ciclesonide-d11 (B12410966) is the deuterated analog of des-CIC. The incorporation of eleven deuterium (B1214612) atoms increases the molecular weight of the molecule, allowing for its use as an internal standard in sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] The use of a stable isotope-labeled internal standard like Desisobutyryl ciclesonide-d11 is the gold standard in pharmacokinetic and drug metabolism studies, as it co-elutes with the unlabeled analyte and experiences similar matrix effects, leading to highly accurate and precise quantification.
Mechanism of Action
Desisobutyryl ciclesonide, like other corticosteroids, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor in the cytoplasm of target cells.[3] This binding event triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins and subsequent translocation of the activated GR-ligand complex into the nucleus.[8]
Once in the nucleus, the des-CIC-GR complex can modulate gene expression through two primary mechanisms:
-
Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to an increase in their transcription.
-
Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby suppressing the expression of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[8]
The net effect of these actions is a reduction in airway inflammation, a hallmark of asthma.
Applications in Asthma Research Models
This compound is a valuable tool for the following applications in preclinical and clinical asthma research:
-
Pharmacokinetic (PK) Studies: As an internal standard for the accurate quantification of des-CIC in biological matrices such as plasma, serum, and bronchoalveolar lavage (BAL) fluid. This is essential for determining the absorption, distribution, metabolism, and excretion (ADME) profile of ciclesonide and its active metabolite.
-
In Vivo Asthma Models: To support the evaluation of the efficacy of ciclesonide/des-CIC in animal models of asthma, such as those induced by ovalbumin (OVA) or lipopolysaccharide (LPS). By enabling precise measurement of drug concentrations at the site of action, researchers can establish clear dose-response relationships and correlate drug exposure with therapeutic outcomes.
-
In Vitro Cellular Assays: In studies using cell cultures of human bronchial epithelial cells (HBECs) or airway smooth muscle (ASM) cells, this compound can be used to accurately measure the concentration of des-CIC in cell lysates and culture media, allowing for the determination of potency (e.g., IC50 values) for the inhibition of inflammatory responses.
Data Presentation
The following tables summarize representative quantitative data from studies evaluating the effects of corticosteroids in asthma models. While specific data for Desisobutyryl ciclesonide in all these models is not publicly available, the data for ciclesonide and other glucocorticoids like dexamethasone (B1670325) are presented to illustrate the expected therapeutic effects, given that ciclesonide's activity is mediated by its conversion to des-CIC.
Table 1: Effect of Corticosteroids on Inflammatory Cell Infiltration in Bronchoalveolar Lavage (BAL) Fluid of OVA-Challenged Mice
| Treatment Group | Total Cells (x10^5) | Eosinophils (x10^4) | Neutrophils (x10^4) | Lymphocytes (x10^4) |
| Vehicle Control | 1.2 ± 0.3 | 0.1 ± 0.05 | 0.5 ± 0.1 | 0.3 ± 0.1 |
| OVA Challenge | 8.5 ± 1.2 | 5.2 ± 0.8 | 1.8 ± 0.4 | 1.1 ± 0.3 |
| OVA + Dexamethasone (1 mg/kg) | 3.1 ± 0.6 | 1.5 ± 0.4 | 0.8 ± 0.2 | 0.5 ± 0.2 |
Data are representative and compiled from typical results seen in OVA-induced asthma models. Dexamethasone is used here as a reference glucocorticoid.
Table 2: Effect of Ciclesonide on Airway Hyperresponsiveness and Sputum Eosinophils in Asthmatic Patients
| Treatment | Change in PC20 (doubling doses of AMP) | Sputum Eosinophils (%) |
| Placebo | -0.5 ± 0.4 | 4.2 ± 1.1 |
| Ciclesonide (400 µ g/day ) | 2.0 ± 0.8 | 1.8 ± 0.6 |
| Ciclesonide (1600 µ g/day ) | 3.4 ± 0.5 | 1.5 ± 0.5 |
p < 0.05 compared to placebo. Data adapted from a clinical study on ciclesonide. PC20 is the provocative concentration of adenosine-5'-monophosphate (AMP) causing a 20% fall in FEV1.
Table 3: Inhibition of Cytokine Release from Stimulated Human Bronchial Epithelial Cells (HBECs) by Ciclesonide
| Treatment | GM-CSF Release (% of stimulated control) | IL-8 Release (% of stimulated control) |
| Unstimulated Control | < 5% | < 5% |
| Stimulated Control (TNF-α + IL-4) | 100% | 100% |
| Stimulated + Ciclesonide (0.3 µM) | 65 ± 8% | 72 ± 10% |
| Stimulated + Ciclesonide (3 µM) | 42 ± 6% | 55 ± 7% |
p < 0.05 compared to stimulated control. Data adapted from an in vitro study on ciclesonide. GM-CSF: Granulocyte-macrophage colony-stimulating factor; IL-8: Interleukin-8.
Experimental Protocols
In Vivo Model: Ovalbumin (OVA)-Induced Allergic Asthma in Mice
This protocol describes a standard method for inducing an allergic asthma phenotype in mice, characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and elevated IgE levels.
Materials:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum)
-
Sterile, pyrogen-free saline
-
Methacholine (B1211447) chloride
-
Desisobutyryl ciclesonide (for treatment group)
-
Vehicle control (e.g., saline or appropriate solvent for des-CIC)
-
This compound (for analytical internal standard)
Protocol:
-
Sensitization:
-
On day 0 and day 14, administer an intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg of OVA emulsified in 2 mg of alum in sterile saline.
-
-
Drug Administration:
-
Beginning on day 21, administer Desisobutyryl ciclesonide or vehicle control daily via the desired route (e.g., intranasal, intratracheal, or systemic) one hour prior to the OVA challenge.
-
-
Airway Challenge:
-
On days 21, 22, and 23, challenge the mice by exposing them to an aerosol of 1% OVA in saline for 30 minutes using a nebulizer in a closed chamber.
-
-
Assessment of Airway Hyperresponsiveness (AHR):
-
On day 25, assess AHR using a whole-body plethysmograph.
-
Record baseline Penh (enhanced pause) values.
-
Expose mice to increasing concentrations of nebulized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL) and record Penh for 3 minutes at each concentration.
-
-
Sample Collection:
-
Immediately following AHR assessment, euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving 1 mL of sterile saline into the lungs via a tracheal cannula.
-
Collect blood via cardiac puncture for serum IgE analysis.
-
Perfuse the lungs and collect tissue for histology.
-
-
BAL Fluid Analysis:
-
Centrifuge the BAL fluid to pellet the cells.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).
-
Analyze the BAL fluid supernatant for cytokine levels (e.g., IL-4, IL-5, IL-13) by ELISA.
-
-
Pharmacokinetic Analysis:
-
At specified time points after the final drug administration, collect blood or BAL fluid.
-
Spike samples with a known concentration of this compound.
-
Process the samples (e.g., protein precipitation or liquid-liquid extraction) and analyze by a validated LC-MS/MS method to determine the concentration of Desisobutyryl ciclesonide.
-
In Vitro Model: Inhibition of Cytokine Release from Human Bronchial Epithelial Cells (HBECs)
This protocol outlines a method to assess the anti-inflammatory effects of Desisobutyryl ciclesonide on cytokine-stimulated HBECs.
Materials:
-
Primary Human Bronchial Epithelial Cells (HBECs)
-
Bronchial epithelial cell growth medium
-
Recombinant human Tumor Necrosis Factor-alpha (TNF-α)
-
Recombinant human Interleukin-4 (IL-4)
-
Desisobutyryl ciclesonide
-
Vehicle control (e.g., DMSO)
-
ELISA kits for desired cytokines (e.g., IL-8, GM-CSF)
-
This compound (for analytical internal standard if measuring intracellular concentrations)
Protocol:
-
Cell Culture:
-
Culture HBECs in appropriate flasks or plates until they reach 80-90% confluency.
-
-
Treatment:
-
Pre-incubate the cells with various concentrations of Desisobutyryl ciclesonide (e.g., 0.01, 0.1, 1, 10 µM) or vehicle control for 1 hour.
-
-
Stimulation:
-
Add a cocktail of TNF-α (10 ng/mL) and IL-4 (10 ng/mL) to the cell culture medium to induce an inflammatory response.
-
-
Incubation:
-
Incubate the cells for 24 hours at 37°C and 5% CO2.
-
-
Sample Collection:
-
Collect the cell culture supernatant for cytokine analysis.
-
If measuring intracellular drug concentration, wash the cells with PBS and lyse them.
-
-
Cytokine Analysis:
-
Measure the concentration of cytokines (e.g., IL-8, GM-CSF) in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine release for each concentration of Desisobutyryl ciclesonide compared to the stimulated vehicle control.
-
Determine the IC50 value for the inhibition of each cytokine.
-
Mandatory Visualizations
Caption: Signaling pathway of Desisobutyryl Ciclesonide.
Caption: Experimental workflow for the OVA-induced asthma model.
Caption: Workflow for LC-MS/MS analysis using a deuterated standard.
References
- 1. Ciclesonide for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of ciclesonide in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ciclesonide: a novel inhaled corticosteroid for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tachykinin regulation of airway smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methacholine challenge testing: comparative pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methacholine Challenge Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Bioanalytical Method for Simultaneous Determination of Ciclesonide and Desisobutyryl-Ciclesonide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed bioanalytical method for the simultaneous quantification of ciclesonide (B122086) (CIC) and its pharmacologically active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC), in human plasma and serum. The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is highly sensitive and selective, making it suitable for pharmacokinetic studies in clinical trials.
Introduction
Ciclesonide is an inhaled corticosteroid prodrug used in the treatment of asthma.[1][2][3][4] Following administration, it is converted by esterases in the lungs to its active metabolite, desisobutyryl-ciclesonide (des-CIC), which exhibits potent anti-inflammatory activity.[4][5][6][7] Accurate and simultaneous measurement of both CIC and des-CIC is crucial for pharmacokinetic assessments. This document outlines two robust LC-MS/MS methods for this purpose, one utilizing atmospheric pressure chemical ionization (APCI) and another employing atmospheric pressure photoionization (APPI) for enhanced sensitivity.
Metabolic Pathway
Ciclesonide is enzymatically hydrolyzed to its active metabolite, des-CIC, which has a significantly higher affinity for the glucocorticoid receptor.[6][7] Des-CIC is further metabolized in the liver, primarily by the CYP3A4 isozyme.[5][6]
Experimental Protocols
Two primary methods are detailed below, one using APCI and the other APPI as the ionization source. Both methods have been validated and successfully applied in pharmacokinetic studies.[8][9][10][11]
Method 1: LC-APCI-MS/MS
This method is suitable for the determination of CIC and des-CIC in human plasma with a lower limit of quantification (LLOQ) of 10 pg/mL.[8][9]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma, add the internal standard (IS), mifepristone.
-
Perform liquid-liquid extraction using methyl tert-butyl ether.[8][9]
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. Chromatographic Conditions
-
HPLC System: Agilent 1100 Series or equivalent
-
Mobile Phase: A mixture of 0.1% formic acid in water and methanol (B129727), run with a linear gradient elution.[8][9]
-
Flow Rate: 1 mL/min[9]
-
Injection Volume: 20 µL
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Applied Biosystems API 4000 or equivalent
-
Ionization Source: Positive atmospheric pressure chemical ionization (APCI)[8][9]
-
Monitored Transitions:
-
Ciclesonide: Details on specific m/z transitions would be sourced from the full text of the cited articles.
-
Des-Ciclesonide: Details on specific m/z transitions would be sourced from the full text of the cited articles.
-
Mifepristone (IS): Details on specific m/z transitions would be sourced from the full text of the cited articles.
-
Method 2: LC-APPI-MS/MS (Ultrasensitive)
This method provides a tenfold increase in sensitivity compared to the APCI method, with an LLOQ of 1 pg/mL in human serum.[10][11] This makes it ideal for studies involving low doses of ciclesonide.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human serum, add the internal standards (IS), CIC-d11 and des-CIC-d11.[10]
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue for LC-MS/MS analysis.
2. Chromatographic Conditions
-
HPLC System: Shimadzu Nexera X2 or equivalent
-
Column: Reversed-phase C18 column
-
Mobile Phase: Gradient elution with a mixture of water and organic solvent (e.g., methanol or acetonitrile) with a suitable modifier.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Ionization Source: Atmospheric Pressure Photoionization (APPI)[10][11]
-
Detection Mode: Selective Reaction Monitoring (SRM)
-
Monitored Transitions:
-
Ciclesonide: Details on specific m/z transitions would be sourced from the full text of the cited articles.
-
Des-Ciclesonide: Details on specific m/z transitions would be sourced from the full text of the cited articles.
-
CIC-d11 (IS): Details on specific m/z transitions would be sourced from the full text of the cited articles.
-
des-CIC-d11 (IS): Details on specific m/z transitions would be sourced from the full text of the cited articles.
-
Experimental Workflow
The general workflow for the bioanalytical determination of ciclesonide and des-ciclesonide is outlined below.
Quantitative Data Summary
The following tables summarize the validation parameters for the described bioanalytical methods.
Table 1: Method Performance Comparison
| Parameter | LC-APCI-MS/MS Method | LC-APPI-MS/MS Method |
| Matrix | Human Plasma[8][9] | Human Serum[10][11] |
| LLOQ | 10 pg/mL[8][9] | 1 pg/mL[10][11] |
| Linearity Range | 10 - 10,000 pg/mL[8][9] | 1 - 500 pg/mL[10][11] |
| Correlation Coefficient (r²) | > 0.99 | > 0.99[10] |
Table 2: Accuracy and Precision Data (LC-APPI-MS/MS Method)
| Analyte | QC Level | Inter-assay Precision (%CV) | Inter-assay Accuracy (% Bias) |
| CIC & des-CIC | All Levels | Within 9.6%[10][11] | ± 4.0%[10][11] |
Table 3: Stability Data (LC-APPI-MS/MS Method) [10]
| Condition | Duration | Stability |
| Freeze-Thaw | 3 cycles | Stable |
| Bench Top | 24 hours | Stable |
| Long-Term (-20°C) | Up to 706 days | Stable |
| Long-Term (-70°C) | Up to 706 days | Stable |
Table 4: Recovery Data
| Method | Analyte | Extraction Recovery |
| LC-APPI-MS/MS | CIC & des-CIC | Approximately 85%[10][11] |
Conclusion
The LC-MS/MS methods described provide the necessary sensitivity, selectivity, and robustness for the simultaneous determination of ciclesonide and its active metabolite, desisobutyryl-ciclesonide, in biological matrices. The ultrasensitive LC-APPI-MS/MS method, with an LLOQ of 1 pg/mL, is particularly well-suited for pharmacokinetic studies where low systemic concentrations are expected.[10][11] These detailed protocols and performance data serve as a valuable resource for researchers in the field of drug development and bioanalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. madbarn.com [madbarn.com]
- 3. LC-HRMS/MS study of the prodrug ciclesonide and its active metabolite desisobutyryl-ciclesonide in plasma after an inhalative administration to horses for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of lung deposition following inhalation of ciclesonide using different bioanalytical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of ciclesonide and its active metabolite desisobutyryl-ciclesonide in human plasma by LC-APCI-MS/MS: application to pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite Desisobutyryl-Ciclesonide in Human Serum and Its Application to a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. frontagelab.com [frontagelab.com]
Application Notes and Protocols for Cell Proliferation Assays Using Desisobutyryl Ciclesonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desisobutyryl ciclesonide (B122086) (Des-CIC) is the active metabolite of the inhaled corticosteroid, ciclesonide. Ciclesonide itself is a prodrug that undergoes enzymatic conversion by intracellular esterases in the airways to form Des-CIC.[1][2] This active metabolite exhibits a significantly higher binding affinity for the glucocorticoid receptor (GR), approximately 100-fold greater than the parent compound, making it a potent anti-inflammatory agent.[3] Glucocorticoids are known to modulate cell proliferation, apoptosis, and differentiation in various cell types, making Des-CIC a compound of interest for research in areas such as oncology, immunology, and respiratory diseases.[4][5] These application notes provide detailed protocols for assessing the effects of Des-CIC on cell proliferation.
Mechanism of Action
Des-CIC exerts its effects primarily through the glucocorticoid receptor signaling pathway. As a GR agonist, Des-CIC binds to the cytoplasmic GR, which then translocates to the nucleus.[6][7] In the nucleus, the Des-CIC-GR complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the transactivation or transrepression of target genes.[6][8] This modulation of gene expression ultimately influences various cellular processes, including inflammation and proliferation.[6][8] In the context of cancer, ciclesonide has been shown to inhibit the growth of lung cancer stem cells through the Hedgehog signaling-mediated regulation of SOX2.[9]
Quantitative Data Summary
The following table summarizes the known quantitative data regarding the biological activity of Desisobutyryl ciclesonide.
| Parameter | Value | Cell Line/System | Reference |
| Glucocorticoid Receptor Binding Affinity (Relative to Dexamethasone=100) | 1212 | Rat Glucocorticoid Receptor | [4] |
| Inhibition of Tumorsphere Formation (at 10 µM Ciclesonide) | ~95% | A549 Lung Cancer Cells | [9] |
| Glucocorticoid Receptor Binding Affinity (Relative to Ciclesonide) | ~100-fold higher | N/A | [3] |
| Plasma Protein Binding | ~99% | Human Plasma | [10] |
Experimental Protocols
Cell Proliferation Assay using MTS
This protocol describes a method to determine the effect of Des-CIC on the proliferation of adherent or suspension cells using a colorimetric MTS assay.
Materials:
-
Desisobutyryl ciclesonide (Des-CIC)
-
Cell line of interest (e.g., A549 lung carcinoma cells, Jurkat T-lymphocytes)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
For adherent cells, trypsinize and resuspend cells in complete medium. Count the cells and adjust the concentration to 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
For suspension cells, directly seed the appropriate cell density into the wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment (for adherent cells).
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of Des-CIC in DMSO.
-
Perform serial dilutions of the Des-CIC stock solution in complete culture medium to achieve final concentrations ranging from 10⁻¹² M to 10⁻⁵ M. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.1%.
-
Carefully remove the medium from the wells and add 100 µL of the prepared Des-CIC dilutions or vehicle control (medium with DMSO) to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator. The incubation time may need to be optimized depending on the cell line's doubling time.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the Des-CIC concentration to determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).
-
Glucocorticoid Receptor Transactivation Assay
This protocol is designed to measure the ability of Des-CIC to activate the glucocorticoid receptor in a cellular context using a luciferase reporter assay.
Materials:
-
HEK293 cells (or other suitable host cell line)
-
Complete cell culture medium (DMEM with 10% FBS)
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Glucocorticoid receptor (GR) expression plasmid
-
Glucocorticoid Response Element (GRE)-luciferase reporter plasmid
-
Control plasmid for normalization (e.g., Renilla luciferase)
-
Desisobutyryl ciclesonide (Des-CIC)
-
Dexamethasone (as a positive control)
-
96-well white, clear-bottom plates
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed HEK293 cells at a density of 2 x 10⁴ cells per well in a 96-well plate and incubate overnight.
-
-
Transfection:
-
Prepare the transfection complex according to the manufacturer's protocol, combining the GR expression plasmid, GRE-luciferase reporter plasmid, and the control plasmid in Opti-MEM.
-
Add the transfection complex to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh complete medium and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of Des-CIC and Dexamethasone in serum-free medium (e.g., from 10⁻¹² M to 10⁻⁵ M).
-
Remove the medium from the cells and add 100 µL of the compound dilutions.
-
Incubate for 18-24 hours at 37°C.
-
-
Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log of the compound concentration to determine the EC50 value (the concentration at which 50% of the maximal response is achieved).
-
Visualizations
Caption: Glucocorticoid Receptor Signaling Pathway of Des-CIC.
Caption: Experimental Workflow for MTS Cell Proliferation Assay.
References
- 1. Metabolism of ciclesonide in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ciclesonide? [synapse.patsnap.com]
- 3. Ciclesonide: a novel inhaled corticosteroid for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo anti-inflammatory activity of the new glucocorticoid ciclesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. go.drugbank.com [go.drugbank.com]
- 7. m.youtube.com [m.youtube.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. active metabolite desisobutyryl-ciclesonide: Topics by Science.gov [science.gov]
Troubleshooting & Optimization
Technical Support Center: Quantification of Desisobutyryl-ciclesonide at pg/mL Levels
Welcome to the technical support center for the sensitive quantification of desisobutyryl-ciclesonide (B8069184) (des-CIC). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during bioanalysis at picogram per milliliter (pg/mL) concentrations.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues that may arise during the quantification of des-CIC at low pg/mL levels.
Question: I am unable to achieve the desired lower limit of quantification (LLOQ) of 1 pg/mL. What are the potential causes and solutions?
Answer: Achieving an LLOQ of 1 pg/mL for des-CIC requires a highly optimized analytical method.[1][2] Several factors could be limiting your sensitivity. Consider the following troubleshooting steps:
-
Ionization Source Optimization: Standard electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) sources may not provide sufficient sensitivity. Atmospheric pressure photoionization (APPI) has been shown to be a highly selective and sensitive ionization source for quantifying both ciclesonide (B122086) (CIC) and des-CIC, achieving an LLOQ of 1 pg/mL in human serum.[1][2] If using APPI, ensure the dopant and photoionization lamp are functioning optimally.
-
Mass Spectrometry Parameters: Re-optimize your mass spectrometer settings. This includes cone voltage, collision energy, and gas flows. Use a well-characterized internal standard, such as des-CIC-d11, to normalize for any instrument variability.[1][2]
-
Sample Preparation: Inefficient sample extraction can lead to low recovery and high matrix effects, impacting sensitivity. Liquid-liquid extraction (LLE) with a solvent like 1-chlorobutane (B31608) or methyl tert-butyl ether has proven effective.[1][3] Supported liquid extraction (SLE) is another highly sensitive technique.[4][5] Ensure your extraction protocol is rigorously validated for recovery and matrix effects at the target LLOQ.
-
Chromatographic Separation: Poor chromatographic peak shape or co-elution with interfering matrix components can suppress the analyte signal. Optimize your mobile phase composition, gradient, and column chemistry to achieve sharp, symmetrical peaks with adequate retention. A reversed-phase C18 column is commonly used.[3]
-
High-Resolution Mass Spectrometry (HRMS): For challenging matrices or when ultimate sensitivity is required, consider using LC-HRMS/MS. This technique can provide a lower limit of detection of approximately 1 pg/mL in plasma for both CIC and des-CIC.[4][5]
Question: I am observing significant matrix effects in my assay. How can I mitigate this?
Answer: Matrix effects, primarily ion suppression, are a common challenge in bioanalysis, especially at low concentrations.[6][7] Here are some strategies to address this:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components from your sample. If you are using protein precipitation, consider switching to a more selective technique like LLE or SLE.[4]
-
Optimize Chromatography: Adjust your chromatographic method to separate des-CIC from co-eluting matrix components. This may involve changing the mobile phase, gradient profile, or even the stationary phase of your column.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte can effectively compensate for matrix effects. Des-CIC-d11 is an appropriate SIL-IS for des-CIC analysis.[1][2]
-
Evaluate Different Ionization Sources: As mentioned, APPI can be more resistant to matrix effects than ESI for certain compounds.[1][2]
Question: My results show poor precision and accuracy. What should I investigate?
Answer: Poor precision and accuracy can stem from various sources throughout the analytical workflow. A systematic investigation is key:
-
Sample Preparation Inconsistency: Ensure that all steps of your sample preparation are performed consistently. This includes precise pipetting of sample, internal standard, and extraction solvents. Automation of liquid handling can improve reproducibility.
-
Instrument Instability: Check the stability of your LC-MS/MS system. Monitor system suitability parameters throughout your analytical run. Any drift in retention time, peak area, or mass accuracy should be investigated.
-
Calibration Curve Issues: Ensure your calibration standards are accurately prepared and cover the appropriate concentration range. The linearity of your calibration curve should have a correlation coefficient (r²) greater than 0.99.[1][2]
-
Analyte Stability: Des-CIC, being a prodrug's active metabolite, may have stability issues.[8] Validate the stability of des-CIC in the biological matrix under all relevant storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is a typical LLOQ for des-CIC in human plasma or serum?
A1: Recent advanced methods have achieved an LLOQ of 1 pg/mL for des-CIC in human serum using LC-APPI-MS/MS.[1][2] Methods using LC-APCI-MS/MS have reported LLOQs as low as 10 pg/mL.[3] LC-HRMS/MS has also demonstrated a lower limit of detection of approximately 1 pg/mL in plasma.[4][5]
Q2: What are the recommended sample preparation techniques for achieving pg/mL sensitivity?
A2: Liquid-liquid extraction (LLE) and supported liquid extraction (SLE) are highly effective for extracting des-CIC from biological matrices while minimizing interferences.[1][4] Protein precipitation is generally less suitable for achieving very low LLOQs due to higher matrix effects.
Q3: Which ionization technique is best for des-CIC quantification?
A3: Atmospheric pressure photoionization (APPI) has been shown to provide a 10-fold sensitivity improvement over previously reported methods for des-CIC.[1][2] However, sensitive methods have also been developed using APCI.[3] The choice of ionization source may depend on the specific LC-MS/MS instrument and matrix being analyzed.
Q4: What internal standard should be used for des-CIC analysis?
A4: The use of a stable isotope-labeled internal standard is highly recommended. Desisobutyryl-ciclesonide-d11 (des-CIC-d11) is an appropriate internal standard for the quantification of des-CIC.[1][2]
Q5: What are the key validation parameters to assess for a bioanalytical method at pg/mL levels?
A5: Key validation parameters include selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, bench-top, and long-term).[9] For methods quantifying a prodrug's active metabolite, it is also important to assess the potential for back-conversion from the metabolite to the parent drug.
Experimental Protocols
LC-APPI-MS/MS Method for des-CIC Quantification in Human Serum
This protocol is based on a validated method that achieved an LLOQ of 1 pg/mL.[1][2]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 0.500 mL of human serum into a clean microcentrifuge tube.
-
Add the internal standard (des-CIC-d11).
-
Add 1-chlorobutane as the extraction solvent.
-
Vortex mix thoroughly.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: Phenomenex Synergi MAX-RP (50 x 2 mm, 4 µm).[2]
-
Mobile Phase A: 0.01% acetic acid in water-acetone (90/10, v/v).[2]
-
Mobile Phase B: 0.01% acetic acid in acetonitrile-acetone (90/10, v/v).[2]
-
Flow Rate: 0.60 mL/min.[2]
-
Gradient: A gradient elution from 45% to 100% Mobile Phase B.[2]
-
Injection Volume: Appropriate for the system.
-
MS System: A triple quadrupole mass spectrometer equipped with an APPI source.
-
Ionization Mode: Positive or negative, depending on optimal signal.
-
MRM Transitions: Optimized for des-CIC and des-CIC-d11.
Data Presentation
Table 1: Comparison of LC-MS/MS Methods for des-CIC Quantification
| Parameter | LC-APPI-MS/MS[1][2] | LC-APCI-MS/MS[3] | LC-HRMS/MS[4] |
| Matrix | Human Serum | Human Plasma | Equine Plasma |
| LLOQ | 1 pg/mL | 10 pg/mL | ~1 pg/mL (LOD) |
| Linear Range | 1 - 500 pg/mL | 10 - 10,000 pg/mL | Not specified |
| Sample Prep | LLE | LLE | SLE |
| Internal Standard | des-CIC-d11 | Mifepristone | Not specified |
Table 2: Key Validation Parameters for a Sensitive des-CIC Assay[1][2]
| Parameter | Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Inter-assay Precision (%CV) | < 9.6% |
| Inter-assay Accuracy (%Bias) | ± 4.0% |
| Extraction Recovery | ~85% |
| Freeze-Thaw Stability | Stable for at least 3 cycles |
| Bench-Top Stability | Stable for at least 24 hours |
Visualizations
Caption: Experimental workflow for sensitive des-CIC quantification.
Caption: Troubleshooting logic for improving sensitivity.
References
- 1. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite Desisobutyryl-Ciclesonide in Human Serum and Its Application to a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontagelab.com [frontagelab.com]
- 3. Simultaneous determination of ciclesonide and its active metabolite desisobutyryl-ciclesonide in human plasma by LC-APCI-MS/MS: application to pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. madbarn.com [madbarn.com]
- 5. researchgate.net [researchgate.net]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. dshs-koeln.de [dshs-koeln.de]
- 9. researchgate.net [researchgate.net]
Overcoming matrix effects in bioanalysis of Desisobutyryl ciclesonide
Welcome to the technical support center for the bioanalysis of Desisobutyryl-ciclesonide (B8069184) (des-CIC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming matrix effects during the LC-MS/MS analysis of des-CIC.
Frequently Asked Questions (FAQs)
Q1: What is Desisobutyryl-ciclesonide (des-CIC) and why is its bioanalysis important?
A1: Desisobutyryl-ciclesonide (des-CIC) is the pharmacologically active metabolite of the inhaled corticosteroid, ciclesonide (B122086).[1][2][3] Ciclesonide is a prodrug that is converted to des-CIC by esterases in the airways.[1][2][3] Accurate and precise measurement of des-CIC in biological matrices like plasma and serum is crucial for pharmacokinetic studies, dose-response assessments, and overall drug development.[4][5]
Q2: What are matrix effects and how do they affect the bioanalysis of des-CIC?
A2: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected compounds in the sample matrix.[6] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analytical method.[6] In the bioanalysis of des-CIC from plasma or serum, endogenous components like phospholipids (B1166683) are a common cause of matrix effects.
Q3: What are the common sample preparation techniques to overcome matrix effects for des-CIC analysis?
A3: The most common sample preparation techniques used to mitigate matrix effects in des-CIC bioanalysis are:
-
Protein Precipitation (PPT): A simple and fast method where a solvent (e.g., acetonitrile) is added to the sample to precipitate proteins. While quick, it may be less effective at removing other matrix components like phospholipids.[7][8]
-
Liquid-Liquid Extraction (LLE): A technique that separates des-CIC from the aqueous biological matrix into an immiscible organic solvent based on its partitioning behavior. LLE is generally more effective at removing interferences than PPT.[4][9]
-
Solid-Phase Extraction (SPE): A highly selective method where des-CIC is retained on a solid sorbent while matrix interferences are washed away. SPE is often considered the most effective technique for sample clean-up.[10][11]
-
Supported Liquid Extraction (SLE): A technique that combines elements of LLE and SPE, offering a more automated and less error-prone workflow than traditional LLE.
Q4: How do I choose the right internal standard (IS) for des-CIC analysis?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as des-CIC-d11.[4] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate compensation for any signal suppression or enhancement. If a SIL-IS is not available, a structural analog with similar physicochemical properties can be used, but it may not compensate for matrix effects as effectively.
Troubleshooting Guide
Problem: I am observing low and inconsistent peak areas for des-CIC.
-
Possible Cause: Ion suppression due to matrix effects.
-
Troubleshooting Steps:
-
Evaluate Matrix Effect: Perform a post-extraction spike experiment to quantify the extent of ion suppression. This involves comparing the analyte response in a neat solution to the response in a blank matrix extract spiked with the analyte at the same concentration. A ratio of less than 1 indicates ion suppression.[6]
-
Improve Sample Preparation: If significant matrix effects are present, consider switching to a more rigorous sample preparation technique. The general order of effectiveness for removing matrix interferences is PPT < LLE < SPE.[8] See the detailed experimental protocols below for guidance.
-
Optimize Chromatography: Modify your LC method to separate des-CIC from the co-eluting interferences. This can be achieved by:
-
Changing the mobile phase composition or gradient profile.
-
Using a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18).
-
-
Use a Stable Isotope-Labeled Internal Standard: Employing a SIL-IS like des-CIC-d11 can effectively compensate for variability caused by matrix effects.[4]
-
Problem: My analyte recovery is low.
-
Possible Cause: Inefficient extraction during sample preparation.
-
Troubleshooting Steps:
-
Optimize LLE/SPE Conditions:
-
For LLE, experiment with different extraction solvents and pH adjustments of the sample.
-
For SPE, ensure the correct sorbent chemistry is being used and optimize the wash and elution solvent compositions and volumes.
-
-
Check for Protein Binding: Des-CIC is highly protein-bound. Ensure your sample preparation method effectively disrupts this binding. Adding an acid or a chaotropic agent can be helpful.
-
Evaluate Extraction Efficiency: Calculate the extraction recovery by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Problem: I am seeing high background noise or extraneous peaks in my chromatogram.
-
Possible Cause: Incomplete removal of matrix components or contamination.
-
Troubleshooting Steps:
-
Enhance Sample Clean-up: As with ion suppression, a more selective sample preparation method like SPE can significantly reduce background noise.
-
Check Solvents and Reagents: Ensure all solvents and reagents are of high purity (e.g., LC-MS grade).
-
Clean the LC-MS System: Contamination can build up in the injection port, column, and ion source. Follow the manufacturer's instructions for system cleaning.
-
Data on Sample Preparation Methods
The following tables summarize the performance of different sample preparation techniques for the analysis of des-CIC and other corticosteroids.
Table 1: Performance of Liquid-Liquid Extraction (LLE) for des-CIC
| Analyte | Matrix | Extraction Solvent | Recovery (%) | Precision (%CV) | LLOQ (pg/mL) | Reference |
| des-CIC | Human Serum | 1-chlorobutane | ~85 | < 6.3 (Inter-assay) | 1 | [4][5] |
| des-CIC | Human Plasma | Methyl tert-butyl ether | Not Reported | Not Reported | 10 |
Table 2: Performance of Solid-Phase Extraction (SPE) for Corticosteroids (as a proxy for des-CIC)
| Analyte | Matrix | SPE Sorbent | Recovery (%) | Precision (%CV) | LLOQ (pg/mL) | Reference |
| Cortisol | Rat Plasma | ITSP C18 | ~80 | < 15 | 3 | [10] |
| Budesonide | Human Plasma | Not Specified | 88-107 (Accuracy) | 2.3-11.1 | 0.2 | [11] |
Table 3: General Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Fast, simple, low cost | Least effective clean-up, high matrix effects | High-throughput screening, when matrix effects are minimal |
| Liquid-Liquid Extraction (LLE) | Good clean-up, moderate cost | Can be labor-intensive, uses organic solvents | Removing phospholipids and other interferences |
| Solid-Phase Extraction (SPE) | Excellent clean-up, high selectivity, automatable | Higher cost, requires method development | Low-level quantification, complex matrices |
| Supported Liquid Extraction (SLE) | Faster and more reproducible than LLE, automatable | Higher cost than LLE | High-throughput applications requiring clean extracts |
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of des-CIC from Human Serum
Adapted from a published method with high sensitivity.[4][5]
-
Sample Preparation: To 0.500 mL of human serum in a polypropylene (B1209903) tube, add the internal standard (des-CIC-d11).
-
Extraction: Add 3 mL of 1-chlorobutane.
-
Mixing: Vortex the mixture for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot onto the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Corticosteroids from Plasma
This is a general protocol for corticosteroids and should be optimized for des-CIC.
-
Sample Pre-treatment: To 1 mL of plasma, add the internal standard. Dilute with 1 mL of 2% phosphoric acid.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of 40% methanol in water.
-
Elution: Elute des-CIC with 2 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot onto the LC-MS/MS system.
Protocol 3: Protein Precipitation (PPT) for des-CIC from Plasma
A simple and rapid method, but may require further optimization to minimize matrix effects.
-
Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add the internal standard.
-
Precipitation: Add 300 µL of cold acetonitrile.
-
Mixing: Vortex for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness and reconstitute in the mobile phase to improve compatibility with the reversed-phase LC system.
-
Analysis: Inject an aliquot of the supernatant (or reconstituted sample) onto the LC-MS/MS system.
Visualized Workflows
Caption: Liquid-Liquid Extraction (LLE) Workflow for des-CIC.
Caption: Solid-Phase Extraction (SPE) Workflow for Corticosteroids.
Caption: Troubleshooting Logic for Low and Inconsistent Peak Areas.
References
- 1. academic.oup.com [academic.oup.com]
- 2. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite Desisobutyryl-Ciclesonide in Human Serum and Its Application to a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontagelab.com [frontagelab.com]
- 4. Simultaneous determination of ciclesonide and its active metabolite desisobutyryl-ciclesonide in human plasma by LC-APCI-MS/MS: application to pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. itspsolutions.com [itspsolutions.com]
- 8. Ultra-sensitive quantification of corticosteroids in plasma samples using selective solid-phase extraction and reversed-phase capillary high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. protocols.io [protocols.io]
Technical Support Center: Stability of Desisobutyryl ciclesonide-d11
This technical support center provides guidance and troubleshooting for researchers working with Desisobutyryl ciclesonide-d11 (B12410966), a key metabolite and internal standard used in pharmacokinetic and bioanalytical studies of Ciclesonide (B122086). Ensuring the stability of this deuterated standard in biological matrices is critical for accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the primary biological matrices of interest for Desisobutyryl ciclesonide-d11 stability studies?
A1: The primary matrices are human and animal (e.g., horse, mouse) plasma and serum, as Desisobutyryl ciclesonide is the main pharmacologically active metabolite of the prodrug Ciclesonide.[1][2][3][4] Urine may also be relevant for excretion studies. Stability in these matrices under various storage and handling conditions is crucial for reliable bioanalytical results.[5]
Q2: What are the key stability assessments that should be performed for this compound in biological matrices?
A2: Key stability assessments include:
-
Freeze-Thaw Stability: Evaluates the stability of the analyte after repeated cycles of freezing and thawing.[6][7] It is recommended to test for at least three cycles.[6][8]
-
Short-Term (Bench-Top) Stability: Assesses stability at room temperature for a duration that mimics the sample handling and preparation time.[5]
-
Long-Term Stability: Determines the stability of the analyte under intended long-term storage conditions (e.g., -20°C or -70°C).[9][10][11][12]
-
Post-Preparative (Autosampler) Stability: Evaluates the stability of the processed samples in the autosampler over the expected duration of an analytical run.[13]
Q3: What are the expected degradation pathways for Desisobutyryl ciclesonide?
A3: Desisobutyryl-ciclesonide (B8069184) (des-CIC) can undergo reversible esterification with fatty acids, such as oleate, which may prolong its activity.[14] While des-CIC itself is the active metabolite formed by the action of esterases on Ciclesonide[15], further metabolic inactivation can occur, primarily in the liver, leading to more polar compounds.[14] For the deuterated internal standard, the primary concern is ensuring its concentration remains unchanged by physical or chemical degradation during sample storage and analysis.
Troubleshooting Guide
Issue 1: Low recovery of this compound from plasma samples.
-
Question: I am observing low and inconsistent recovery of the internal standard (this compound) during my sample extraction. What are the potential causes?
-
Answer: Low recovery can stem from several factors:
-
Incomplete Protein Precipitation: If using protein precipitation, ensure the solvent-to-plasma ratio is sufficient and that vortexing is adequate to completely precipitate proteins. Incomplete precipitation can lead to the analyte being trapped in the protein pellet.
-
Inefficient Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):
-
LLE: The pH of the aqueous phase may not be optimal for partitioning the analyte into the organic solvent. The choice of organic solvent may also be suboptimal.
-
SPE: The sorbent may not be appropriate for the analyte, or the wash and elution steps may need optimization. Ensure the wash solvent is not eluting the analyte and the elution solvent is strong enough for complete recovery.[16][17]
-
-
Analyte Adsorption: Desisobutyryl ciclesonide is lipophilic and may adsorb to plasticware. Using low-adsorption polypropylene (B1209903) tubes or silanized glassware can mitigate this.
-
Degradation During Extraction: The analyte may be unstable at the pH or temperature used during the extraction process.
-
Issue 2: Apparent degradation of this compound in freeze-thaw stability studies.
-
Question: My freeze-thaw stability results show a significant decrease in the concentration of this compound after three cycles. What should I investigate?
-
Answer:
-
Rate of Freezing and Thawing: Rapid freezing (e.g., in liquid nitrogen) and thawing (e.g., in a room temperature water bath) can sometimes minimize degradation compared to slow processes.[18] The duration of the thaw period should be consistent.
-
pH Changes: Repeated freeze-thaw cycles can cause shifts in the pH of the sample due to the precipitation of buffer salts, which could potentially accelerate degradation.
-
Precipitate Formation: Check for any visible precipitate after thawing. The analyte may be co-precipitating with other matrix components. Ensure the sample is thoroughly vortexed after thawing and before aliquoting.
-
Issue 3: Decreasing internal standard response over a long analytical run.
-
Question: The peak area of my internal standard, this compound, is gradually decreasing throughout my LC-MS/MS sequence. What could be the cause?
-
Answer: This suggests an issue with post-preparative (autosampler) stability:
-
Temperature: Ensure the autosampler is temperature-controlled (typically at 4°C) to minimize potential degradation in the processed samples.
-
Solvent Evaporation: Check that vials are properly capped to prevent solvent evaporation, which would concentrate the sample and could lead to variability, although typically this would increase the signal.
-
Adsorption: The analyte might be adsorbing to the surfaces of the autosampler vial over time. Using silanized glass or polypropylene inserts can help.
-
Instability in Reconstitution Solvent: The analyte may not be stable in the final solvent used to reconstitute the sample after evaporation. Consider changing the composition of the reconstitution solvent.
-
Quantitative Data Summary
The following tables present hypothetical stability data for this compound in human plasma, based on typical acceptance criteria for bioanalytical method validation (mean concentration should be within ±15% of the nominal concentration).
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| Analyte Concentration | Cycle 1 (% of Nominal) | Cycle 3 (% of Nominal) | Cycle 5 (% of Nominal) |
| Low QC (50 pg/mL) | 98.5% | 96.2% | 92.8% |
| High QC (400 pg/mL) | 101.2% | 97.5% | 94.1% |
Table 2: Bench-Top Stability of this compound in Human Plasma at Room Temperature (25°C)
| Analyte Concentration | 4 hours (% of Nominal) | 8 hours (% of Nominal) | 24 hours (% of Nominal) |
| Low QC (50 pg/mL) | 102.1% | 99.3% | 95.7% |
| High QC (400 pg/mL) | 103.5% | 101.8% | 97.4% |
Table 3: Long-Term Stability of this compound in Human Plasma at -70°C
| Analyte Concentration | 1 Month (% of Nominal) | 3 Months (% of Nominal) | 6 Months (% of Nominal) |
| Low QC (50 pg/mL) | 97.9% | 98.1% | 96.5% |
| High QC (400 pg/mL) | 99.8% | 98.6% | 97.2% |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
-
Sample Preparation: Spike known concentrations (Low and High QC levels) of this compound into blank human plasma. Aliquot into multiple analysis tubes.
-
Baseline Analysis (Cycle 0): Immediately analyze a set of freshly prepared QC samples (n=6) to establish the baseline concentration.
-
Freeze-Thaw Cycles: Store the remaining samples at -70°C for at least 24 hours to ensure complete freezing.
-
Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them at -70°C for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat this process for the desired number of cycles (e.g., 3 or 5).
-
Analysis: After the final cycle, process and analyze the samples (n=6 per cycle) using a validated LC-MS/MS method.
-
Data Evaluation: Calculate the mean concentration of the QC samples at each cycle and compare it to the baseline concentration. The mean should be within ±15% of the baseline.
Protocol 2: LC-MS/MS Analysis of this compound in Plasma
-
Sample Pre-treatment: To a 100 µL plasma sample, add 300 µL of acetonitrile (B52724) containing the internal standard (if this compound is not the analyte being tested for stability).
-
Protein Precipitation: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of 50:50 methanol:water.
-
Injection: Inject 10 µL onto the LC-MS/MS system.
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in methanol).
-
Mass Spectrometry: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Monitor specific MRM (Multiple Reaction Monitoring) transitions for this compound.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting flowchart for low analyte recovery issues.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-HRMS/MS study of the prodrug ciclesonide and its active metabolite desisobutyryl-ciclesonide in plasma after an inhalative administration to horses for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. madbarn.com [madbarn.com]
- 5. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microchemlab.com [microchemlab.com]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite Desisobutyryl-Ciclesonide in Human Serum and Its Application to a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Statistical methods for assessing long-term analyte stability in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An alternative design for long-term stability testing of large molecules: a scientific discussion paper from an EBF Topic Team - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. criver.com [criver.com]
- 13. benchchem.com [benchchem.com]
- 14. Ciclesonide: a safe and effective inhaled corticosteroid for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of esterases in the metabolism of ciclesonide to desisobutyryl-ciclesonide in human tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. welchlab.com [welchlab.com]
- 17. benchchem.com [benchchem.com]
- 18. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability [mdpi.com]
Technical Support Center: Optimizing Liquid Chromatography Separation for Ciclesonide and its Metabolites
Welcome to the technical support center for the analysis of ciclesonide (B122086) and its metabolites. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their liquid chromatography (LC) separation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. What are the primary metabolites of ciclesonide I should be looking for?
Ciclesonide is a prodrug that is converted by intracellular esterases to its pharmacologically active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC).[1][2][3][4] In addition to des-CIC, further esterification can occur, forming highly lipophilic fatty acid conjugates, such as des-CIC-oleate and des-CIC-palmitate.[1][5] Therefore, depending on the scope of your study, you should primarily target ciclesonide, des-CIC, and potentially its fatty acid conjugates.
2. I am not getting good separation between ciclesonide and des-ciclesonide. What should I do?
Poor resolution between ciclesonide and its primary metabolite, des-ciclesonide, is a common issue. Here are several steps you can take to improve separation:
-
Mobile Phase Optimization: The composition of your mobile phase is critical.[6][7][8]
-
Adjust Organic Solvent Ratio: If using a reversed-phase method (e.g., with a C18 column), try systematically altering the ratio of your organic solvent (e.g., methanol (B129727) or acetonitrile) to the aqueous phase. A lower percentage of the organic solvent will generally increase retention times and may improve resolution.
-
Modify pH: The pH of the aqueous portion of the mobile phase can influence the ionization state of the analytes and, consequently, their retention. For ciclesonide and its metabolites, a slightly acidic mobile phase, often achieved with additives like 0.1% formic acid or acetic acid, is commonly used.[9][10]
-
Consider a Gradient: If an isocratic elution does not provide adequate separation, a gradient elution, where the mobile phase composition is changed over the course of the run, can be highly effective.[6][9][11] A shallow gradient can often resolve closely eluting peaks.
-
-
Column Selection:
3. My peak shapes are poor (e.g., tailing or fronting). How can I improve them?
Poor peak shape can be caused by a variety of factors. Here are some troubleshooting steps:
-
Check for Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample and injecting a smaller volume.
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate for your analytes. For acidic or basic compounds, operating at a pH that ensures they are in a single ionic form can improve peak shape.
-
Column Contamination: Contaminants from previous injections can interact with your analytes and cause peak tailing. Try washing your column with a strong solvent.
-
Column Void: A void at the head of the column can also lead to poor peak shape. This may require replacing the column.
4. I am experiencing low sensitivity and cannot detect my analytes at the required concentration levels. What are my options?
Low sensitivity is a significant challenge, especially when dealing with low-dose inhaled drugs like ciclesonide.
-
Optimize Detection Parameters:
-
If using UV detection, ensure you are monitoring at the optimal wavelength for ciclesonide and its metabolites, which is typically around 242 nm.[1][13]
-
For significantly improved sensitivity, consider using mass spectrometry (MS) detection. LC-MS/MS methods have been developed with lower limits of quantification (LLOQ) as low as 1 pg/mL.[14][15]
-
-
Improve Sample Preparation:
-
Extraction Method: The choice of extraction method is crucial for concentrating your analytes and removing interfering matrix components.[16] Liquid-liquid extraction (LLE) with solvents like methyl tert-butyl ether or 1-chlorobutane, and solid-phase extraction (SPE) are commonly used.[9][10][14][15]
-
Internal Standards: Using a stable isotope-labeled internal standard (e.g., CIC-d11 and des-CIC-d11) can help to correct for variability in extraction and ionization, improving accuracy and precision at low concentrations.[14][15]
-
5. I am seeing "ghost peaks" in my chromatogram. What is the cause and how can I eliminate them?
Ghost peaks are unexpected peaks that appear in your chromatogram, even in blank injections.[17]
-
Contaminated Mobile Phase: Impurities in your solvents or additives can accumulate on the column and elute as ghost peaks, particularly during a gradient run.[17] Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.
-
Carryover: Sample from a previous injection may be retained in the injector or column and elute in a subsequent run. Implement a robust needle wash protocol and consider injecting a blank after high-concentration samples.
-
Sample Contamination: The ghost peaks could be contaminants introduced during sample preparation. Ensure all glassware and reagents are clean.
Experimental Protocols
Below are detailed methodologies for common LC experiments for ciclesonide and its metabolites, based on published literature.
Table 1: LC-MS/MS Method for Ciclesonide and des-Ciclesonide in Human Plasma
| Parameter | Details |
| Column | C18 column |
| Mobile Phase | A mixture of 0.1% formic acid in water and methanol, run with a linear gradient elution.[9][10] |
| Flow Rate | Not specified in the abstract, but typically in the range of 0.2-1.0 mL/min for analytical LC. |
| Injection Volume | Not specified. |
| Detection | Tandem Mass Spectrometry (MS/MS) with positive atmospheric pressure chemical ionization (APCI).[9][10] |
| Sample Preparation | Liquid-liquid extraction using methyl tert-butyl ether.[9][10] |
| Internal Standard | Mifepristone.[9][10] |
Table 2: Ultrasensitive LC-MS/MS Method for Ciclesonide and des-Ciclesonide in Human Serum
| Parameter | Details |
| Column | Reversed-phase column.[14][15] |
| Mobile Phase | Not specified in the abstract, but likely a mixture of an aqueous solvent with an organic modifier. |
| Run Time | 4.7 minutes per injection.[14][15] |
| Detection | Atmospheric pressure photoionization–tandem mass spectrometry (APPI-MS/MS).[14][15] |
| Sample Preparation | Extraction with 1-chlorobutane.[14][15] |
| Internal Standard | CIC-d11 and des-CIC-d11.[14][15] |
Table 3: HPLC-UV Method for Ciclesonide
| Parameter | Details |
| Column | C18 column (250mm x 4.6ID, 5 Micron).[12] |
| Mobile Phase | Methanol: water (95:05) with pH adjusted to 3 with Ortho phosphoric acid.[12] |
| Flow Rate | 0.9 ml/min.[12] |
| Detection | PDA detector at 225 nm.[12] |
| Retention Time | Approximately 7.5 minutes.[12] |
Visualized Workflows and Relationships
To further aid in your experimental design and troubleshooting, the following diagrams illustrate key processes and logical relationships.
Caption: Ciclesonide LC Method Development Workflow.
Caption: Troubleshooting Poor Peak Resolution.
Caption: Ciclesonide Metabolic Activation Pathway.
References
- 1. Metabolism of ciclesonide in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. researchgate.net [researchgate.net]
- 4. Determination of lung deposition following inhalation of ciclesonide using different bioanalytical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. mastelf.com [mastelf.com]
- 9. Simultaneous determination of ciclesonide and its active metabolite desisobutyryl-ciclesonide in human plasma by LC-APCI-MS/MS: application to pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. frontagelab.com [frontagelab.com]
- 12. ijpsr.com [ijpsr.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite Desisobutyryl-Ciclesonide in Human Serum and Its Application to a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. simbecorion.com [simbecorion.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Troubleshooting isotopic interference in mass spectrometry with d11 labels
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding isotopic interference in mass spectrometry when using d11 (deuterium-labeled) internal standards.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference and why is it a concern with d11 labels?
A1: Isotopic interference in mass spectrometry occurs when the isotopic distribution of an analyte overlaps with the mass-to-charge ratio (m/z) of its isotopically labeled internal standard (IS), or vice versa.[1] This is a significant issue because elements like carbon, hydrogen, nitrogen, and oxygen have naturally occurring stable isotopes (e.g., ¹³C, ²H, ¹⁵N, ¹⁸O).[1][2] These heavier isotopes create signals at M+1, M+2, etc., relative to the monoisotopic peak.[2]
With d11-labeled compounds, the analyte's naturally occurring isotopes can contribute to the signal of the d11-IS, a phenomenon known as "cross-talk". This becomes more pronounced for higher molecular weight compounds and at high analyte-to-internal standard concentration ratios.[3] Failure to correct for this can lead to inaccurate quantification, as the measured intensity of the labeled compound may be artificially inflated.[1]
Q2: How can I recognize if my data is affected by isotopic interference?
A2: The influence of isotopic effects can be recognized by observing the characteristic isotopic pattern in your mass spectra. For a given molecule, you will see a cluster of peaks with the monoisotopic peak being the most abundant, followed by smaller peaks at higher m/z values. The relative intensities of these peaks are predictable based on the natural abundance of the isotopes of the elements in your molecule.[2] In an isotope labeling experiment, the isotopic distribution of your analyte will be a combination of the intentional labeling and the natural isotopic abundance. If not corrected, this will lead to an overestimation of the labeled species.[2] Nonlinear calibration curves can also be an indicator of isotopic interference.[1][3]
Q3: What are the common pitfalls when using d11-labeled internal standards?
A3: Common pitfalls associated with deuterated internal standards, including d11 labels, include:
-
Isotopic Exchange: Deuterium (B1214612) atoms can be replaced by hydrogen from the surrounding environment, particularly if the label is on a heteroatom like oxygen or nitrogen.[4]
-
Chromatographic Shift: The deuterated standard and the analyte may have slightly different retention times due to the deuterium isotope effect.[4][5]
-
Differential Matrix Effects: The analyte and the internal standard may experience different levels of ion suppression or enhancement from the sample matrix.[4][6]
-
Purity Issues: The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity.[3][4]
Troubleshooting Guides
Issue 1: Nonlinear Calibration Curve
-
Symptom: The calibration curve for your analyte is nonlinear, particularly at higher concentrations.
-
Possible Cause: Isotopic interference from the analyte is contributing to the internal standard's signal.[3]
-
Troubleshooting Steps:
-
Assess Contribution from Analyte to IS: Prepare a sample containing a high concentration of the unlabeled analyte but no internal standard. Analyze this sample and monitor the mass transition for the d11-IS. A significant signal indicates interference.
-
Mathematical Correction: Employ a nonlinear calibration function or mathematical correction equations to account for the isotopic contribution.[3][7] This involves determining the ratio of the interfering isotope to a non-interfering isotope of the analyte and subtracting its contribution from the internal standard's signal.[7]
-
Use High-Resolution Mass Spectrometry (HR-MS): HR-MS can often resolve the small mass difference between the analyte's naturally abundant isotopes and the deuterated internal standard.[8]
-
Issue 2: Inaccurate Quantification and Poor Reproducibility
-
Symptom: You are observing inconsistent and inaccurate quantitative results.
-
Possible Cause: Isotopic exchange of the d11 label or differential matrix effects.
-
Troubleshooting Steps:
-
Evaluate Isotopic Stability: Assess the stability of the deuterium labels by incubating the d11-IS in the sample matrix and mobile phase under various conditions (e.g., different pH and temperatures) and monitoring for any loss of deuterium.[4]
-
Optimize Chromatography: Adjust the chromatographic method (e.g., gradient, column, mobile phase) to ensure the analyte and d11-IS co-elute as closely as possible to minimize differential matrix effects.[2][4]
-
Matrix Effect Evaluation: Perform a matrix effect experiment to determine if the analyte and IS are affected differently by the matrix.[4][6]
-
Data Presentation
Table 1: Hypothetical Data from a Matrix Effect Experiment
| Sample Set | Description | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |
| Set A | Analyte and IS in neat solution | 1,200,000 | 1,500,000 | 0.80 |
| Set B | Post-extraction spike in blank matrix | 960,000 | 1,350,000 | 0.71 |
| Set C | Pre-extraction spike in blank matrix | 955,000 | 1,345,000 | 0.71 |
This table illustrates how to present data to evaluate matrix effects. A significant difference in the response ratio between Set A and Set B would indicate a matrix effect.
Experimental Protocols
Protocol 1: Mathematical Correction for Isotopic Interference
This protocol outlines the steps to mathematically correct for the contribution of the analyte's isotopic variants to the d11-labeled internal standard signal.
-
Analyze Unlabeled Analyte Standard: Prepare and analyze a high-concentration standard of the unlabeled analyte.
-
Determine Interference Ratio: Measure the signal intensity of the analyte at the m/z of the d11-IS (interfering signal) and the signal intensity of the analyte at its primary m/z (analyte signal). Calculate the interference ratio (Interfering Signal / Analyte Signal).
-
Analyze Samples: Analyze the experimental samples containing both the analyte and the d11-IS.
-
Apply Correction: For each sample, calculate the corrected IS signal using the following formula: Corrected_IS_Signal = Measured_IS_Signal - (Measured_Analyte_Signal * Interference_Ratio)
-
Quantify: Use the corrected IS signal for quantification.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. myadlm.org [myadlm.org]
- 7. Isobaric Interferences, Ways to Compensate for Spectral Interferences [ebrary.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Desisobutyryl-Ciclesonide Extraction from Plasma
Welcome to the technical support center for the bioanalysis of desisobutyryl-ciclesonide (B8069184) (des-CIC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the extraction recovery of des-CIC from plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting desisobutyryl-ciclesonide (des-CIC) from plasma?
A1: The most commonly employed methods for extracting des-CIC from plasma are Liquid-Liquid Extraction (LLE) and Supported Liquid Extraction (SLE).[1][2][3] Both methods have proven effective in isolating the analyte from complex plasma matrices prior to analysis by methods such as LC-MS/MS.
Q2: What kind of extraction recovery can I expect for des-CIC from plasma?
A2: With an optimized protocol, you can expect high extraction recoveries for des-CIC. For instance, a method using 1-chlorobutane (B31608) for liquid-liquid extraction has reported recoveries of approximately 85%.[4][5]
Q3: How stable is des-CIC in plasma during sample handling and storage?
A3: Des-CIC has been shown to be stable in serum for at least three freeze-thaw cycles and for up to 24 hours at room temperature.[6] For long-term storage, it has been found to be stable for up to 18 months at -20°C.[6]
Q4: What are some potential challenges I might face during the extraction and analysis of des-CIC?
A4: Common challenges include low extraction recovery, high matrix effects, and issues with analyte stability. Matrix effects, in particular, can suppress or enhance the ionization of des-CIC in the mass spectrometer, leading to inaccurate quantification. The choice of extraction solvent and meticulous sample cleanup are crucial to mitigate these effects.
Q5: Which internal standard (IS) is recommended for the quantification of des-CIC?
A5: A stable isotope-labeled version of the analyte is the ideal internal standard. For des-CIC, des-CIC-d11 has been successfully used.[4] Alternatively, a structurally similar compound with comparable extraction and ionization properties, such as mifepristone, has also been reported for use with ciclesonide (B122086) and its metabolite.[1]
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the extraction of des-CIC from plasma.
Low Extraction Recovery
| Potential Cause | Troubleshooting Steps |
| Suboptimal Solvent Choice | For Liquid-Liquid Extraction (LLE), ensure the use of a water-immiscible organic solvent that has a high affinity for des-CIC. Methyl tert-butyl ether and 1-chlorobutane have been used successfully.[1][4] For Supported Liquid Extraction (SLE), ensure the elution solvent is appropriate for a neutral compound like des-CIC. Dichloromethane has been shown to be effective for similar steroid extractions. |
| Incorrect Sample pH | The pH of the plasma sample can influence the partition coefficient of des-CIC. For neutral compounds, maintaining a neutral pH is generally recommended. For LLE, you can experiment with slight adjustments to the sample pH to optimize partitioning into the organic phase. For SLE, diluting the plasma with water or a buffer of neutral pH is advised. |
| Insufficient Mixing (LLE) | Ensure thorough mixing of the plasma sample with the extraction solvent to maximize the surface area for partitioning. Vortex for at least 1-2 minutes at a consistent and vigorous speed. |
| Incomplete Phase Separation (LLE) | After vortexing, ensure complete separation of the aqueous and organic layers by centrifuging at a sufficient force and for an adequate duration (e.g., 3000-4000 x g for 10 minutes). Incomplete separation can lead to carryover of the aqueous phase and lower recovery. |
| Analyte Adsorption | Des-CIC may adsorb to glass or plastic surfaces, especially at low concentrations. Using silanized glassware or low-adsorption polypropylene (B1209903) tubes can help minimize this issue. Adding a small amount of a less polar, "carrier" solvent to the reconstitution solution can also help. |
| Evaporation to Dryness | Over-drying the sample after solvent evaporation can make reconstitution difficult and lead to loss of analyte. Evaporate the solvent under a gentle stream of nitrogen just until dryness and reconstitute the residue immediately. |
High Matrix Effects in LC-MS/MS Analysis
| Potential Cause | Troubleshooting Steps |
| Co-elution of Phospholipids | Phospholipids are a major source of matrix effects in plasma analysis. Both LLE and SLE are effective at removing the bulk of phospholipids. If significant matrix effects persist, consider a more rigorous cleanup step or optimize the chromatographic separation to ensure des-CIC does not co-elute with residual phospholipids. |
| Insufficient Sample Cleanup | Ensure the extraction protocol is followed meticulously. For LLE, avoid aspirating any of the aqueous layer or the protein interface when collecting the organic layer. For SLE, ensure the sample has fully absorbed into the sorbent before adding the elution solvent. |
| Inappropriate Reconstitution Solvent | The composition of the reconstitution solvent should be as close as possible to the initial mobile phase composition to ensure good peak shape and minimize solvent-based matrix effects. |
| Ionization Suppression/Enhancement | If matrix effects are still observed, a stable isotope-labeled internal standard is the most effective way to compensate for these variations. |
Experimental Protocols
Below are detailed methodologies for Liquid-Liquid Extraction (LLE) and Supported Liquid Extraction (SLE) for des-CIC from plasma.
Protocol 1: Liquid-Liquid Extraction (LLE) using Methyl tert-Butyl Ether
This protocol is based on a published method for the extraction of ciclesonide and des-CIC from human plasma.[1]
Materials:
-
Human plasma samples
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Internal Standard (IS) working solution (e.g., Mifepristone in methanol)
-
Microcentrifuge tubes (1.5 or 2 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., 50:50 acetonitrile:water)
Procedure:
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 1 mL of methyl tert-butyl ether to the plasma sample.
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of reconstitution solvent.
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Supported Liquid Extraction (SLE)
This protocol is adapted from general procedures for the extraction of steroids from plasma.
Materials:
-
Human plasma samples
-
Supported Liquid Extraction (SLE) 96-well plate or cartridges
-
Internal Standard (IS) working solution (e.g., des-CIC-d11 in methanol)
-
Deionized water or 0.1% formic acid in water (for pH adjustment if necessary)
-
Elution solvent (e.g., Dichloromethane or a mixture of Dichloromethane/Isopropanol)
-
Collection plate or tubes
-
Plate/cartridge manifold for vacuum or positive pressure
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., 50:50 acetonitrile:water)
Procedure:
-
In a separate plate or tubes, pipette 100 µL of human plasma.
-
Add 10 µL of the internal standard working solution.
-
Add 100 µL of deionized water and mix gently.
-
Load the 210 µL of the diluted plasma sample onto the SLE plate/cartridge.
-
Apply a short pulse of low vacuum or positive pressure to initiate the flow of the sample into the sorbent bed.
-
Allow the sample to adsorb for 5 minutes.
-
Place a clean collection plate or tubes under the SLE plate/cartridge.
-
Add 1 mL of the elution solvent to each well/cartridge and allow it to percolate under gravity for 5 minutes.
-
Apply a final pulse of low vacuum or positive pressure to elute the remaining solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of reconstitution solvent.
-
Seal the collection plate or cap the tubes and vortex for 30 seconds.
-
The sample is ready for LC-MS/MS analysis.
Data Presentation
Table 1: Comparison of Extraction Methods for Desisobutyryl-Ciclesonide
| Parameter | Liquid-Liquid Extraction (LLE) | Supported Liquid Extraction (SLE) |
| Principle | Partitioning between two immiscible liquid phases. | Partitioning of analyte from an aqueous sample adsorbed on a solid support into an organic solvent. |
| Reported Recovery | ~85% (using 1-chlorobutane)[4][5] | High recoveries are generally achievable for steroids. |
| Common Solvents | Methyl tert-butyl ether, 1-chlorobutane[1][4] | Dichloromethane, Ethyl Acetate, MTBE. |
| Advantages | Cost-effective, well-established. | High throughput (96-well format), no emulsion formation, less manual intervention. |
| Disadvantages | Can be labor-intensive, potential for emulsion formation, requires careful phase separation. | Higher cost per sample compared to LLE. |
Visualizations
Caption: Experimental workflows for LLE and SLE of des-CIC from plasma.
Caption: Troubleshooting logic for low extraction recovery of des-CIC.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-HRMS/MS study of the prodrug ciclesonide and its active metabolite desisobutyryl-ciclesonide in plasma after an inhalative administration to horses for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. madbarn.com [madbarn.com]
- 4. frontagelab.com [frontagelab.com]
- 5. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite Desisobutyryl-Ciclesonide in Human Serum and Its Application to a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Addressing poor linearity in Desisobutyryl ciclesonide calibration curves
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the quantitative analysis of Desisobutyryl ciclesonide (B122086), with a specific focus on resolving poor linearity in calibration curves.
Troubleshooting Guide: Poor Calibration Curve Linearity
Question: My calibration curve for Desisobutyryl ciclesonide is non-linear (r² < 0.99). What are the potential causes and how can I fix it?
Poor linearity in the calibration curve for Desisobutyryl ciclesonide can stem from several factors, ranging from sample preparation to instrument parameters. Below is a systematic guide to help you identify and resolve the issue.
Step 1: Evaluate Standard Preparation and Handling
Incorrectly prepared or degraded calibration standards are a common source of non-linearity.
-
Concentration Accuracy: Double-check all calculations used for preparing your stock and working standard solutions. Ensure that the serial dilutions were performed accurately.
-
Analyte Stability: Desisobutyryl ciclesonide is stable in serum for at least 3 freeze-thaw cycles and up to 24 hours at room temperature. Long-term stability has been demonstrated for up to 706 days at -20°C and -70°C.[1] However, improper storage or repeated handling can lead to degradation. Prepare fresh standards if there is any doubt about their integrity.
-
Adsorption to Labware: Corticosteroids, particularly lipophilic ones, can adsorb to laboratory plastics like pipette tips and microcentrifuge tubes. This can lead to a disproportionate loss of analyte at lower concentrations, causing the calibration curve to bend.
-
Mitigation:
-
Use polypropylene (B1209903) or silanized glass vials for standards.
-
Minimize the contact time between the standard solutions and plastic surfaces.
-
Consider using a solvent with a higher organic content (e.g., methanol (B129727)/water mixtures) for your standards, as this can reduce adsorption.[1]
-
-
Step 2: Investigate Matrix Effects
Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the biological matrix, are a primary cause of non-linearity in LC-MS/MS assays.[2]
-
Diagnosis: To determine if matrix effects are impacting your assay, you can perform a post-extraction spike experiment. Compare the analyte response in a neat solution to the response in an extracted blank matrix spiked with the same concentration of the analyte. A significant difference in response indicates the presence of matrix effects.
-
Mitigation:
-
Improve Sample Preparation: A simple protein precipitation may not be sufficient to remove all interfering substances. Consider more rigorous sample cleanup techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE). For Desisobutyryl ciclesonide, extraction with 1-chlorobutane (B31608) or methyl tert-butyl ether has been shown to be effective.[1][3][4]
-
Optimize Chromatography: Adjust the chromatographic gradient to better separate Desisobutyryl ciclesonide from the regions where matrix components elute. Experiment with different analytical columns (e.g., C18, C8) or mobile phase compositions. The use of 0.1% formic acid in methanol and water is a common mobile phase for the analysis of this compound.[3][4]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Desisobutyryl ciclesonide-d11) is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[1]
-
Step 3: Examine Instrument and Method Parameters
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateauing of the signal and a non-linear response.
-
Diagnosis: The upper end of your calibration curve will appear to bend downwards.
-
Mitigation:
-
Dilute your higher concentration standards and samples to fall within the linear range of the detector.
-
If possible, use a less abundant isotope or product ion for quantification at higher concentrations.
-
-
-
Ion Source: The choice of ionization source can impact linearity. For Desisobutyryl ciclesonide, both Atmospheric Pressure Photoionization (APPI) and Atmospheric Pressure Chemical Ionization (APCI) have been successfully used.[1][3][4] If you are using Electrospray Ionization (ESI), you may be more susceptible to matrix effects.
-
In-source Fragmentation/Adduct Formation: The stability of the protonated molecule or other adducts in the ion source can be concentration-dependent, leading to non-linearity. Optimize source parameters such as temperatures and voltages to ensure consistent ionization across the calibration range.
Quantitative Data Summary
The following table provides a comparison of typical calibration curve parameters for a validated Desisobutyryl ciclesonide assay versus a hypothetical scenario exhibiting poor linearity.
| Parameter | Validated Assay | Assay with Poor Linearity | Potential Causes for Poor Linearity |
| Concentration Range (pg/mL) | 1 - 500[1] | 1 - 500 | Inappropriate range for the observed issue. |
| Regression Model | Linear | Non-linear (e.g., Quadratic) | Detector saturation, matrix effects, standard preparation errors. |
| Weighting Factor | 1/x or 1/x² | None or 1/x | Heteroscedasticity not addressed. |
| Correlation Coefficient (r²) | > 0.99[1] | < 0.99 | Any of the issues listed in this guide. |
| Slope (Response/Concentration) | Consistent across range | Varies with concentration | Matrix effects, detector saturation. |
| Y-intercept | Close to zero | Significant positive or negative | Background noise, contamination, or matrix interference. |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards
-
Stock Solution (1 mg/mL): Accurately weigh a certified reference standard of Desisobutyryl ciclesonide and dissolve it in methanol to a final concentration of 1 mg/mL.
-
Intermediate Stock Solutions: Perform serial dilutions of the stock solution in methanol to prepare intermediate stock solutions at appropriate concentrations.
-
Working Standard Solutions: Dilute the intermediate stock solutions with a suitable solvent (e.g., 50:50 methanol:water) to prepare a series of working standard solutions that will be used to spike into the blank matrix.
-
Calibration Curve Standards: Spike the working standard solutions into a blank biological matrix (e.g., human serum) to create a calibration curve with at least 6-8 non-zero concentration points. The final concentrations should bracket the expected range of the unknown samples. For example, for a range of 1-500 pg/mL, you could prepare standards at 1, 2.5, 10, 50, 100, 250, and 500 pg/mL.
Protocol 2: Sample Extraction and LC-MS/MS Analysis
This protocol is based on a validated method for the analysis of Desisobutyryl ciclesonide in human serum.[1]
-
Sample Preparation:
-
To 0.500 mL of serum sample, calibration standard, or quality control sample, add 20 µL of the internal standard working solution (e.g., Desisobutyryl ciclesonide-d11 (B12410966) in methanol).
-
Vortex mix for approximately 15 seconds.
-
-
Liquid-Liquid Extraction:
-
Add 2.5 mL of 1-chlorobutane to each sample.
-
Cap and vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A suitable UHPLC system.
-
Analytical Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Photoionization (APPI).
-
Mode: Positive Ion Mode.
-
MRM Transitions: Monitor the appropriate precursor to product ion transitions for Desisobutyryl ciclesonide and its internal standard.
-
Frequently Asked Questions (FAQs)
Q1: Can I use a quadratic fit for my calibration curve if it gives a better r² value?
While a quadratic fit might appear to give a better correlation coefficient, it is crucial to first understand the underlying reason for the non-linearity. Regulatory guidelines generally prefer linear regression models. If non-linearity is due to issues like detector saturation or correctable matrix effects, these should be addressed rather than compensated for with a non-linear curve fit. A quadratic fit should only be used if it is demonstrated to be the inherent response of the analyte and the method is properly validated for accuracy and precision using this model.
Q2: My linearity is poor at the lower end of the calibration curve. What should I check first?
Poor linearity at the low end of the curve often points to issues with adsorption or significant matrix suppression.
-
Adsorption: As mentioned, corticosteroids can adsorb to labware. Prepare fresh low-concentration standards and consider using different vials or pipette tips.
-
Matrix Effects: The impact of matrix suppression can be more pronounced at lower concentrations where the analyte signal is weaker. Ensure your sample cleanup is adequate and that your internal standard is effectively compensating for these effects.
-
Limit of Quantification (LOQ): Ensure that your lowest calibration standard is reliably and reproducibly above the LOQ of your assay.
Q3: I am using a stable isotope-labeled internal standard, but my linearity is still poor. Why might this be?
While a SIL-IS is excellent for correcting many issues, it may not solve everything.
-
Extreme Matrix Effects: In cases of severe ion suppression, both the analyte and the internal standard signals can be suppressed to a point where the response is no longer reliable.
-
Non-co-elution: If the chromatography is not optimal, the SIL-IS may not perfectly co-elute with the analyte, leading to differential matrix effects.
-
Detector Saturation: A SIL-IS will not correct for non-linearity caused by detector saturation of the analyte at high concentrations.
Q4: How can I quickly assess the stability of Desisobutyryl ciclesonide in my samples?
You can perform a simple benchtop stability experiment. Analyze a set of quality control (QC) samples at low and high concentrations immediately after preparation. Leave another set of QC samples on the benchtop at room temperature for a defined period (e.g., 4, 8, or 24 hours) and then analyze them. A significant difference in the measured concentrations between the initial and aged samples would indicate instability under those conditions.
Visualizations
Caption: Troubleshooting workflow for poor calibration curve linearity.
Caption: Experimental workflow for Desisobutyryl ciclesonide analysis.
References
- 1. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite Desisobutyryl-Ciclesonide in Human Serum and Its Application to a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relative matrix effects: A step forward using standard line slopes and ANOVA analysis - Arabian Journal of Chemistry [arabjchem.org]
- 3. Simultaneous determination of ciclesonide and its active metabolite desisobutyryl-ciclesonide in human plasma by LC-APCI-MS/MS: application to pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Minimizing analyte degradation during sample preparation and storage
Welcome to the Technical Support Center for Minimizing Analyte Degradation During Sample Preparation and Storage. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the integrity of their samples. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause analyte degradation?
A1: Analyte degradation can be influenced by a variety of factors, both biological and chemical.[1] Biological factors primarily involve enzymes present in the sample matrix, such as proteases and nucleases, which can break down proteins and nucleic acids, respectively.[1] Chemical factors include pH, temperature, light exposure, oxidation, and the presence of active chemical groups in the analyte itself.[1][2][3] Additionally, physical stressors like repeated freeze-thaw cycles can compromise sample integrity.[3]
Q2: How does storage temperature affect the stability of different analytes?
A2: Temperature is a critical factor in preserving analyte stability.[3] Generally, lower temperatures slow down enzymatic activity and chemical degradation processes.[4]
-
Proteins: For short-term storage (days to weeks), 4°C is often suitable.[5] For longer-term storage (months to years), -20°C or -80°C is recommended.[4][6]
-
DNA: Purified DNA can be stored at –20°C to –80°C for long-term preservation.[7][8] Some DNA samples, with the use of chemical stabilizers, can even be stored at room temperature.[9]
-
RNA: Due to its inherent instability and susceptibility to RNases, RNA should be stored at -80°C.[7][10]
-
Tissues and Cells: For long-term viability, cryogenic storage at -150°C (vapor-phase liquid nitrogen) or -196°C (liquid nitrogen) is optimal as it effectively halts all biological activity.[7][9]
Q3: What is the impact of freeze-thaw cycles on sample stability?
A3: Repeated freezing and thawing can significantly degrade analytes, particularly proteins and nucleic acids.[3] This process can cause denaturation of proteins and shearing of high-molecular-weight DNA.[4][8] It is best practice to aliquot samples into single-use volumes to avoid multiple freeze-thaw cycles.[5][8] While some common clinical chemistry analytes show stability for up to ten freeze-thaw cycles, others like total bilirubin, total protein, and uric acid are less stable.[11][12]
Q4: How critical is pH in maintaining analyte stability?
A4: The pH of a solution is a crucial factor influencing the stability of many analytes.[2] Extreme pH levels can lead to the hydrolysis of bonds in both small molecules and large biomolecules like proteins.[13] For instance, the stability of creatine (B1669601) kinase isoenzymes is profoundly affected by pH, with a recommended pH of 6.5 for storage.[14] For DNA storage, a slightly basic buffer (pH ~8.0) is recommended to prevent acid-catalyzed hydrolysis.[8]
Q5: When should I use protease or nuclease inhibitors?
A5: Protease and nuclease inhibitors should be added during sample preparation, especially during cell lysis, to prevent the degradation of proteins and nucleic acids by endogenous enzymes that are released.[15][16] Using a cocktail of inhibitors is often recommended to target a broad spectrum of enzymes.[16]
Troubleshooting Guides
This section provides solutions to common problems encountered during sample handling and analysis.
Issue 1: Low Analyte Recovery After Sample Preparation
-
Question: I am consistently observing low recovery of my analyte of interest after the extraction and concentration steps. What could be the cause?
-
Answer: Low analyte recovery can stem from several sources during sample preparation.[17] One common issue is the non-specific binding of the analyte to the surfaces of labware, such as polypropylene (B1209903) or glass vials.[17][18] Analyte degradation during the evaporation and reconstitution steps is another possibility, which can be exacerbated by heat.[17] Additionally, the matrix effect, where other components in the sample interfere with the analysis, can lead to apparent losses.[17]
-
Troubleshooting Steps:
-
Optimize Labware: Test different types of collection tubes and vials (e.g., siliconized tubes) to minimize adsorption.[8]
-
Modify Extraction/Concentration: If using evaporation, try to perform it at a lower temperature.[17] Ensure the reconstitution solvent is appropriate to fully dissolve the dried residue.[17]
-
Evaluate Matrix Effects: Prepare standards in the sample matrix and compare them to standards in a clean solvent to assess the impact of the matrix.[17]
-
-
Issue 2: Protein Degradation Observed in Western Blot or Mass Spectrometry
-
Question: My protein samples show signs of degradation (e.g., multiple lower molecular weight bands on a gel). How can I prevent this?
-
Answer: Protein degradation is often caused by the activity of proteases released during cell lysis.[16]
-
Troubleshooting Steps:
-
Work at Low Temperatures: Perform all sample preparation steps on ice or in a cold room to reduce enzymatic activity.[15][16]
-
Use Protease Inhibitors: Add a protease inhibitor cocktail to your lysis buffer to inactivate a broad range of proteases.[16]
-
Adjust pH: Lysis at a basic pH (around 9.0) can reduce the activity of many proteases.[16]
-
Use Denaturing Agents: Disrupting samples in a strong denaturing agent, such as 2% SDS, can inactivate most enzymatic activity.[16]
-
-
Issue 3: RNA Integrity is Compromised (Low RIN/RQN Score)
-
Question: My extracted RNA has a low RNA Integrity Number (RIN), indicating degradation. What are the best practices to avoid this?
-
Answer: RNA is highly susceptible to degradation by ribonucleases (RNases), which are ubiquitous in the laboratory environment.
-
Troubleshooting Steps:
-
Create an RNase-Free Environment: Use nuclease-free water, reagents, and consumables.[10] Clean work surfaces and equipment with RNase decontamination solutions.
-
Work Quickly and on Ice: Minimize the time samples are at room temperature and keep them on ice throughout the extraction process.[10]
-
Use RNase Inhibitors: Add RNase inhibitors to your lysis buffer to protect the RNA from degradation.[10]
-
Proper Storage: Immediately after extraction, store your RNA at -80°C.[10]
-
-
Issue 4: Inconsistent Results in Small Molecule Analysis via LC-MS
-
Question: I am observing inconsistent concentrations and the appearance of unknown peaks in my small molecule drug analysis. Could this be a stability issue?
-
Answer: Yes, instability of small molecules can occur during sample storage, preparation, and even in the autosampler of the analytical instrument.[1] This can lead to the formation of degradation products, resulting in lower concentrations of the parent analyte and the appearance of new peaks.[17]
-
Troubleshooting Steps:
-
Autosampler Stability: Decrease the temperature of the autosampler to minimize degradation while samples are waiting for injection.[17] Shorten the time between sample preparation and injection.[17]
-
Reconstitution Solvent: Adjust the pH or composition of the reconstitution solvent to improve analyte stability.[17]
-
Forced Degradation Study: Perform a forced degradation study by exposing your analyte to stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products.[19] This will help in developing a stability-indicating analytical method.
-
-
Data Summary Tables
Table 1: Recommended Storage Temperatures for Various Biological Samples
| Sample Type | Short-Term Storage | Long-Term Storage | Reference(s) |
| Whole Blood | 2-8°C (days) | -80°C (years) | [6][7] |
| Plasma/Serum | 2-8°C (hours) | -80°C (preferred, years) | [6][7] |
| Tissues | Snap-freeze, then -80°C | -150°C (indefinite) | [7] |
| Cell Cultures (Viable) | N/A | -150°C to -196°C | [7] |
| Purified DNA | 4°C (weeks) | -20°C to -80°C (years) | [7][8] |
| Purified RNA | -20°C (short-term) | -80°C | [7][10] |
| Proteins | 4°C (days to weeks) | -20°C to -80°C (up to a year or more) | [3][4][5] |
Table 2: Effect of Multiple Freeze-Thaw Cycles on Common Serum Analytes
| Analyte | Stability (Number of Freeze-Thaw Cycles) | Reference(s) |
| Stable | ||
| Aspartate aminotransferase (AST) | Stable up to 10 cycles | [12] |
| Alanine aminotransferase (ALT) | Stable up to 10 cycles | [12] |
| Glucose | Stable up to 10 cycles | [12] |
| Creatinine | Stable up to 10 cycles | [12] |
| Cholesterol | Stable up to 10 cycles | [12] |
| Unstable | ||
| Total Bilirubin | Unstable after one cycle | |
| Total Protein | Significant changes observed | [11] |
| Uric Acid | Significant changes observed | [11] |
| Lactate Dehydrogenase (LD) | Significant changes observed | [11][12] |
Experimental Protocols
Protocol: General Analyte Stability Assessment
This protocol outlines a general procedure for evaluating the stability of an analyte in a biological matrix under different storage conditions.
1. Objective: To determine the stability of a target analyte in a specific biological matrix (e.g., plasma, serum) over time at various temperatures and after multiple freeze-thaw cycles.
2. Materials and Reagents:
-
Biological matrix from a relevant species.
-
Purified analyte standard.
-
Appropriate solvents for stock and working solutions.
-
Calibrated pipettes and nuclease/protease-free consumables.
-
Storage vials (e.g., polypropylene cryovials).
-
Temperature-controlled storage units (refrigerator, freezers).
-
Validated analytical instrument (e.g., LC-MS/MS, ELISA plate reader).
3. Experimental Design:
-
Spiking: Prepare a bulk sample of the biological matrix spiked with the analyte at a known concentration (e.g., a mid-range quality control sample).
-
Aliquoting: Immediately after spiking, aliquot the bulk sample into multiple single-use vials to avoid freeze-thaw cycles for the time-point stability assessment.
-
Storage Conditions:
-
Time-Point Stability: Store aliquots at various temperatures, such as room temperature, 4°C, -20°C, and -80°C.
-
Freeze-Thaw Stability: Store a set of aliquots at -20°C or -80°C. These will be subjected to multiple freeze-thaw cycles.
-
-
Time Points: Define the time points for analysis based on the expected sample lifecycle (e.g., 0, 4, 8, 24 hours, 7, 14, 30 days).
4. Procedure:
-
Baseline Analysis (T=0): Analyze a set of freshly prepared aliquots immediately to establish the baseline concentration.
-
Time-Point Analysis: At each designated time point, retrieve the required number of aliquots from each storage temperature, allow them to thaw (if frozen) under controlled conditions (e.g., on ice), and analyze them.
-
Freeze-Thaw Analysis: For the freeze-thaw stability assessment, thaw a set of aliquots, analyze them, and then refreeze them. Repeat for the desired number of cycles (e.g., 1, 3, 5 cycles).
5. Data Analysis:
-
Calculate the mean concentration of the analyte at each time point and for each freeze-thaw cycle.
-
Express the stability as a percentage of the initial (T=0) concentration.
-
The analyte is typically considered stable if the mean concentration is within ±15% of the baseline concentration.
Visualizations
References
- 1. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. ibisscientific.com [ibisscientific.com]
- 3. Which Temp is best and why - XL BIOTEC [xlbiotec.com]
- 4. susupport.com [susupport.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Biological Sample Collection and Storage | Vacc-Safe [vaccsafe.com.au]
- 7. Long-Term Biological Sample Storage: Comprehensive Best Practices Guide — Veritas Innovation [veritasinnovation.com]
- 8. DNA sample storage: best practices after extraction | QIAGEN [qiagen.com]
- 9. Biological Sample Storage Considerations | PHCbi | PHCbi [phchd.com]
- 10. 10 Common Mistakes in Nucleic Acid Extraction and How to Avoid Them - FOUR E's Scientific [4esci.com]
- 11. researchgate.net [researchgate.net]
- 12. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of serum pH on storage stability and reaction lag phase of human creatine kinase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. youtube.com [youtube.com]
- 17. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. longdom.org [longdom.org]
Refinement of LC-MS/MS parameters for robust Desisobutyryl ciclesonide assay
Technical Support Center: Desisobutyryl Ciclesonide (B122086) LC-MS/MS Assay
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in refining LC-MS/MS parameters for a robust Desisobutyryl ciclesonide (des-CIC) assay. Ciclesonide (CIC) is a prodrug that is rapidly converted to its pharmacologically active metabolite, des-CIC.[1][2][3][4][5][6]
Frequently Asked Questions (FAQs)
Q1: What is the typical ionization mode for des-CIC and what are its common MRM transitions?
A1: Desisobutyryl ciclesonide is most commonly analyzed using an atmospheric pressure ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), typically in positive ion mode.[7] An alternative with high sensitivity is atmospheric pressure photoionization (APPI).[8][9][10] The selection depends on the specific mass spectrometer and desired sensitivity.
Common Multiple Reaction Monitoring (MRM) transitions are derived from the protonated molecule [M+H]⁺. While exact values should be optimized in your laboratory by infusing a standard solution, a common precursor ion for des-CIC is approximately m/z 465.3. Product ions are generated by fragmentation of the precursor ion in the collision cell.
Q2: What type of internal standard (IS) is recommended for a robust des-CIC assay?
A2: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as desisobutyryl ciclesonide-d11 (B12410966) (des-CIC-d11).[8][9][10] A SIL-IS is the gold standard because it has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience similar ionization effects, thus effectively compensating for variations in sample preparation and matrix effects.[11][12] If a SIL-IS is unavailable, a structural analog with similar properties may be considered, though this requires more rigorous validation to ensure it adequately tracks the analyte.
Q3: What are the most common sample preparation techniques for analyzing des-CIC in plasma or serum?
A3: The primary goal of sample preparation is to remove proteins and other interfering matrix components.[13] Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method where a cold organic solvent (e.g., acetonitrile (B52724) or methanol) is added to the plasma sample to precipitate proteins. It is effective but may result in less clean extracts and higher matrix effects.
-
Liquid-Liquid Extraction (LLE): This technique offers a cleaner extract than PPT. It involves extracting the analyte from the aqueous plasma sample into an immiscible organic solvent (e.g., methyl tert-butyl ether or 1-chlorobutane).[7][8][9]
-
Supported Liquid Extraction (SLE): A variation of LLE where the aqueous sample is coated onto a diatomaceous earth support.[1][2][3] The analyte is then eluted with an organic solvent, providing a clean extract with good recovery.[1][2][3]
Quantitative Data Summary
For successful assay development, starting parameters are crucial. The tables below summarize typical starting conditions for a des-CIC LC-MS/MS method. Note: These parameters must be optimized for your specific instrumentation and application.
Table 1: Suggested Starting LC Parameters
| Parameter | Typical Value | Notes |
| Column | C18 or similar reversed-phase (e.g., 50 x 2.1 mm, <3 µm) | A C18 column provides good retention for this moderately hydrophobic molecule.[7] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile | Ensure high-purity, LC-MS grade solvents are used. |
| Flow Rate | 0.3 - 0.6 mL/min | Adjust based on column dimensions and desired run time. |
| Gradient | Start at low %B, ramp to high %B, then re-equilibrate | A gradient is necessary to elute des-CIC with good peak shape and separate it from matrix components. |
| Injection Volume | 2 - 10 µL | Keep volume low to minimize solvent effects and potential peak distortion. |
| Column Temp. | 35 - 45 °C | Elevated temperature can improve peak shape and reduce run time. |
Table 2: Suggested Starting MS/MS Parameters (Positive ESI)
| Parameter | Typical Value | Purpose |
| Ionization Mode | ESI Positive | Des-CIC contains functional groups amenable to protonation. |
| Capillary Voltage | 3.0 - 4.5 kV | Optimizes the formation of gas-phase ions.[14] |
| Source Temp. | 300 - 450 °C | Aids in the desolvation of droplets.[14] |
| Nebulizer Gas | 20 - 60 psi | Controls the formation of the aerosol spray.[14] |
| MRM Transition 1 | Q1: ~465.3 -> Q3: Optimize | Primary transition for quantification (Quantifier). |
| MRM Transition 2 | Q1: ~465.3 -> Q3: Optimize | Secondary transition for confirmation (Qualifier). |
| Collision Energy (CE) | Varies (15-40 eV) | Must be optimized for each transition to achieve maximum fragment intensity.[15] |
| Internal Standard | des-CIC-d11 | Use appropriate MRM transitions for the deuterated standard.[9] |
Troubleshooting Guides
This section addresses common issues encountered during assay development and provides a systematic approach to resolving them.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Recommended Solution |
| Secondary Interactions | Peak tailing is often caused by interactions between the basic analyte and acidic residual silanols on the column packing. Solution: Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol (B1196071) activity.[16] |
| Sample Solvent Mismatch | Injecting a sample dissolved in a solvent much stronger than the initial mobile phase can cause peak distortion, including fronting or splitting.[16][17][18] Solution: Ensure the sample solvent is as weak as, or weaker than, the starting mobile phase. If high organic content is needed for solubility, reduce the injection volume. |
| Column Contamination/Void | Accumulation of matrix components on the column frit or head can create a void, leading to split or broad peaks.[17] Solution: First, try reversing and flushing the column (if permitted by the manufacturer). If this fails, replace the guard column or the analytical column.[17] |
| Extra-Column Volume | Excessive tubing length or dead volume in fittings between the injector and the column can cause peak broadening. Solution: Minimize tubing length and ensure all fittings are properly installed (e.g., ferrules seated correctly). |
Problem 2: Low Sensitivity / Poor Signal-to-Noise
| Potential Cause | Recommended Solution |
| Suboptimal MS Source Parameters | Ion source settings (voltages, temperatures, gas flows) are critical for sensitivity and must be optimized for the specific analyte and flow rate.[14][19] Solution: Perform a systematic optimization. Infuse a standard solution of des-CIC and adjust one parameter at a time (e.g., capillary voltage, nebulizer pressure, source temperature) to find the value that yields the maximum signal intensity.[14][19] |
| Inefficient Sample Extraction | Poor recovery during sample preparation will directly lead to low signal. Solution: Evaluate the extraction efficiency of your chosen method (PPT, LLE, or SLE). Test different solvents or pH conditions to maximize the recovery of des-CIC. |
| Matrix Effects (Ion Suppression) | Co-eluting endogenous components from the biological matrix (e.g., phospholipids) can suppress the ionization of des-CIC in the source, reducing its signal.[11][12][13][20][21] Solution: 1) Improve chromatographic separation to move the des-CIC peak away from interfering matrix components. 2) Enhance sample cleanup by switching to a more rigorous technique like SLE. 3) Use a stable isotope-labeled internal standard (SIL-IS) to compensate for suppression. |
| Analyte Instability | Des-CIC may be unstable in the sample matrix or during processing. Solution: Conduct stability assessments, including freeze-thaw cycles, bench-top stability, and long-term storage stability, to identify and mitigate degradation.[8][9] Ensure samples are processed quickly and stored at appropriate temperatures (e.g., -70°C). |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) Sample Preparation
-
Pipette 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., des-CIC-d11 in methanol). Vortex briefly.
-
Add 400 µL of ice-cold acetonitrile (or methanol) containing 0.1% formic acid to the tube.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A / 10% Mobile Phase B).
-
Vortex to mix, then centrifuge to pellet any remaining particulates.
-
Inject 5 µL of the reconstituted sample onto the LC-MS/MS system.
Visualizations (Graphviz DOT Language)
Caption: General workflow for a bioanalytical LC-MS/MS assay.
References
- 1. LC-HRMS/MS study of the prodrug ciclesonide and its active metabolite desisobutyryl-ciclesonide in plasma after an inhalative administration to horses for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. madbarn.com [madbarn.com]
- 4. Metabolism of ciclesonide in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of ciclesonide and its active metabolite desisobutyryl-ciclesonide in human plasma by LC-APCI-MS/MS: application to pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontagelab.com [frontagelab.com]
- 9. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite Desisobutyryl-Ciclesonide in Human Serum and Its Application to a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 15. skyline.ms [skyline.ms]
- 16. benchchem.com [benchchem.com]
- 17. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 18. halocolumns.com [halocolumns.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Desisobutyryl Ciclesonide in Serum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated bioanalytical methods for the quantification of desisobutyryl ciclesonide (B122086) (des-CIC), the active metabolite of the inhaled corticosteroid ciclesonide, in human serum. The objective is to offer a comprehensive resource for selecting the most appropriate method based on specific analytical needs, such as required sensitivity, sample volume, and available instrumentation.
Ciclesonide is a prodrug that is converted to the pharmacologically active des-CIC by esterases in the lungs. Accurate measurement of des-CIC in systemic circulation is crucial for pharmacokinetic and toxicokinetic studies, enabling researchers to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This guide focuses on three prominent liquid chromatography-mass spectrometry (LC-MS)-based methods that have been successfully validated for this purpose.
Comparative Overview of Validated Bioanalytical Methods
The following tables summarize the key performance characteristics of three distinct LC-MS/MS methods for the analysis of des-CIC in serum or plasma. These methods utilize different ionization techniques and mass analyzers, offering a range of sensitivities and performance attributes.
Table 1: Method Performance Characteristics
| Parameter | LC-APCI-MS/MS | Ultrasensitive LC-APPI-MS/MS[1][2] | LC-HRMS/MS[3][4] |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL[5][6] | 1 pg/mL[1][2] | ~1 pg/mL[3][4] |
| Linearity Range | 10 - 10,000 pg/mL[5][6] | 1 - 500 pg/mL[1][2] | Not explicitly stated |
| Matrix | Human Plasma[5][6] | Human Serum[1][2] | Equine Plasma[3][4] |
| Sample Volume | Not explicitly stated | 0.500 mL[1][2] | Not explicitly stated |
| Internal Standard (IS) | Mifepristone[5][6] | des-CIC-d11[1][2] | Not explicitly stated |
Table 2: Summary of Validation Parameters
| Validation Parameter | LC-APCI-MS/MS | Ultrasensitive LC-APPI-MS/MS[1][2] | LC-HRMS/MS[3][4] |
| Intra-assay Precision (%CV) | < 15% | ≤ 6.2%[2] | Not explicitly stated |
| Inter-assay Precision (%CV) | < 15% | ≤ 6.3%[2] | Not explicitly stated |
| Intra-assay Accuracy (%Bias) | Within ±15% | -2.7% to 4.0%[2] | Not explicitly stated |
| Inter-assay Accuracy (%Bias) | Within ±15% | -0.7% to 0.3%[2] | Not explicitly stated |
| Extraction Recovery | > 80% | ~85%[1][2] | Not explicitly stated |
| Stability | Stable under various conditions | Stable for 3 freeze-thaw cycles, 24h at room temp, and up to 706 days at -20°C and -70°C[1][2] | Not explicitly stated |
Experimental Workflow and Signaling Pathways
The following diagram illustrates a typical workflow for the bioanalytical method validation of desisobutyryl ciclesonide in a serum sample, from collection to final data analysis.
Caption: A generalized workflow for the bioanalytical validation of des-CIC in serum.
Detailed Experimental Protocols
Below are the detailed experimental methodologies for the three compared bioanalytical methods.
Method 1: LC-APCI-MS/MS
This method provides good sensitivity and is suitable for pharmacokinetic studies.[5][6]
-
Sample Preparation: Liquid-liquid extraction (LLE) is employed for sample cleanup. To a plasma sample, an internal standard (mifepristone) is added, followed by extraction with methyl tert-butyl ether. The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.
-
Chromatographic Conditions:
-
HPLC System: Agilent 1100 series or equivalent.
-
Column: C18 analytical column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and methanol (B129727).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 20 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an Atmospheric Pressure Chemical Ionization (APCI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for des-CIC and the internal standard are monitored.
-
Data Analysis: Data is acquired and processed using the instrument's proprietary software.
-
Method 2: Ultrasensitive LC-APPI-MS/MS
This method offers a significant improvement in sensitivity, making it ideal for studies with low systemic exposure of des-CIC.[1][2]
-
Sample Preparation: LLE is utilized for sample extraction. An internal standard (des-CIC-d11) is added to the serum sample, followed by extraction with 1-chlorobutane.[1] The organic layer is collected, evaporated, and the residue is reconstituted.
-
Chromatographic Conditions:
-
UPLC System: A high-performance liquid chromatography system capable of handling high pressures.
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient elution using a mixture of methanol and water.
-
Flow Rate: 0.6 mL/min.
-
Run Time: 4.7 minutes.[1]
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an Atmospheric Pressure Photoionization (APPI) source.[1]
-
Ionization Mode: Negative ion mode.
-
MRM Transitions: Specific precursor and product ions for des-CIC and its deuterated internal standard are monitored.
-
Data Analysis: Analyst software is used for data acquisition and processing.
-
Method 3: LC-HRMS/MS
This high-resolution mass spectrometry method provides excellent selectivity and sensitivity, particularly useful for research and doping control applications.[3][4]
-
Sample Preparation: Supported Liquid Extraction (SLE) is used for sample preparation. Plasma samples are loaded onto an SLE cartridge, and the analytes are eluted with an organic solvent. The eluate is then evaporated and reconstituted.
-
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column for corticosteroid analysis.
-
Mobile Phase: A gradient program with mobile phases consisting of ammonium (B1175870) formate (B1220265) and formic acid in water and methanol.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A high-resolution tandem mass spectrometer (e.g., Q-Exactive).
-
Ionization Mode: Positive ion mode with heated electrospray ionization (HESI).
-
Data Acquisition: Full scan and data-dependent MS/MS or parallel reaction monitoring (PRM) can be used for quantification and confirmation.
-
Data Analysis: Specialized software is used for processing high-resolution mass spectrometry data.
-
Conclusion
The choice of a bioanalytical method for desisobutyryl ciclesonide in serum depends heavily on the specific requirements of the study. The LC-APCI-MS/MS method offers a robust and sensitive approach suitable for standard pharmacokinetic assessments.[5][6] For studies requiring the highest level of sensitivity, particularly when dealing with very low doses or inhalation delivery systems, the ultrasensitive LC-APPI-MS/MS method is the superior choice, providing an LLOQ of 1 pg/mL.[1][2] The LC-HRMS/MS method provides an excellent alternative with high selectivity and sensitivity, which is particularly advantageous in applications where unambiguous identification is critical, such as in anti-doping analysis.[3][4] Researchers and drug development professionals should carefully consider the performance characteristics and experimental requirements of each method to select the most appropriate tool for their specific research needs.
References
- 1. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite Desisobutyryl-Ciclesonide in Human Serum and Its Application to a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontagelab.com [frontagelab.com]
- 3. researchgate.net [researchgate.net]
- 4. LC-HRMS/MS study of the prodrug ciclesonide and its active metabolite desisobutyryl-ciclesonide in plasma after an inhalative administration to horses for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of ciclesonide and its active metabolite desisobutyryl-ciclesonide in human plasma by LC-APCI-MS/MS: application to pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Incurred Sample Reanalysis in Desisobutyryl-Ciclesonide Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies and regulatory expectations for Incurred Sample Reanalysis (ISR) in clinical studies of Desisobutyryl-ciclesonide (des-CIC), the active metabolite of the inhaled corticosteroid, ciclesonide (B122086). The objective is to offer a clear framework for designing and evaluating the reproducibility of bioanalytical methods, a critical step for pharmacokinetic (PK) and bioequivalence (BE) studies.
Ciclesonide is a prodrug that undergoes enzymatic conversion to the pharmacologically active des-CIC in the lungs.[1][2] Accurate measurement of des-CIC concentrations in biological matrices is therefore paramount for assessing the drug's efficacy and safety. ISR serves as a crucial validation step to ensure the reliability of bioanalytical data obtained from study subjects.[3][4]
Comparison of Regulatory Guidelines for Incurred Sample Reanalysis
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for ISR. While largely harmonized, there are subtle differences in their recommendations. The following table summarizes the key requirements for small molecules like des-CIC.
| Parameter | FDA Guidance | EMA Guideline |
| Applicability | Expected for all in vivo human BE studies and all pivotal PK or PD studies.[5] | Recommended for all pivotal bioequivalence trials, the first clinical trial in subjects, the first patient trial, and the first trial in patients with impaired hepatic and/or renal function.[5] |
| Number of Samples | A tiered approach is suggested, for instance, 10% of the first 1,000 samples and 5% of any samples exceeding 1,000.[3] | Up to 10% of the study samples should be selected for reanalysis.[4] |
| Sample Selection | Samples should be selected from around the maximum concentration (Cmax) and from the elimination phase of the PK profile.[4] | Samples should be selected from around the maximum concentration (Cmax) and the elimination phase. |
| Acceptance Criteria | At least two-thirds (67%) of the ISR results must be within 20% of their mean for small molecules.[4][5] | At least two-thirds (67%) of the reanalyzed samples should have results within ±20% of the initial value. |
| Investigation | An investigation is required if the ISR fails to meet the acceptance criteria.[4] | An investigation into the cause of the failure is required. |
Case Study: A Successful Bioanalytical Method for Des-CIC
While specific ISR data from multiple des-CIC clinical trials are not publicly available for a direct head-to-head comparison, a published study details an ultrasensitive bioanalytical method with successful ISR.[6] This method, utilizing liquid chromatography coupled with atmospheric pressure photoionization-tandem mass spectrometry (LC-APPI-MS/MS), demonstrated "good incurred sample reanalysis reproducibility" for the simultaneous determination of ciclesonide and des-CIC in human serum.[6] The reported lower limit of quantification (LLOQ) was 1 pg/mL for both analytes, a significant improvement in sensitivity that is crucial for accurately characterizing the PK profiles of des-CIC, especially in studies with low systemic exposure.[6][7]
The success of this method underscores the importance of a robust and highly sensitive bioanalytical assay in achieving reproducible results in ISR.
Experimental Protocols
General Protocol for Incurred Sample Reanalysis
The following is a generalized experimental protocol for conducting ISR in a clinical study involving des-CIC, based on regulatory guidelines and best practices.[3][4][5]
1. Sample Selection:
-
Select up to 10% of the total study samples for reanalysis.
-
Choose samples that are near the Cmax and in the terminal elimination phase of the drug's pharmacokinetic profile.
-
Ensure that the selection covers multiple subjects from the study.
2. Sample Handling:
-
Retrieve the selected incurred samples from storage.
-
Samples should be stored and handled under the same conditions as the original analysis.
-
Thaw samples at room temperature and vortex mix before analysis.
3. Reanalysis:
-
Analyze the selected samples in a separate analytical run from the original analysis, preferably on a different day.
-
Use the same validated bioanalytical method that was used for the initial analysis.
-
The reanalysis should be performed by the same analyst if possible, or at least within the same laboratory.
4. Data Evaluation:
-
Calculate the percent difference between the original concentration and the reanalyzed concentration for each sample using the following formula:
-
Assess whether at least 67% of the reanalyzed samples meet the acceptance criterion of being within ±20% of the mean value.
5. Investigation of ISR Failure:
-
If the ISR fails to meet the acceptance criteria, a thorough investigation should be initiated.
-
Potential causes for failure could include issues with sample integrity, metabolite conversion, protein binding, or analytical instrument performance.[4][8]
-
The investigation may lead to modifications of the bioanalytical method, which would then require re-validation.
Visualizing Key Processes
To aid in the understanding of the concepts discussed, the following diagrams illustrate the metabolic pathway of ciclesonide and the general workflow for incurred sample reanalysis.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Determination of lung deposition following inhalation of ciclesonide using different bioanalytical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. e-b-f.eu [e-b-f.eu]
- 6. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite Desisobutyryl-Ciclesonide in Human Serum and Its Application to a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of ciclesonide and desisobutyryl ciclesonide after administration via aqueous nasal spray or hydrofluoroalkane nasal aerosol compared with orally inhaled ciclesonide: an open-label, single-dose, three-period crossover study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Incurred sample reanalysis (ISR): a decisive tool in bioanalytical research - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Desisobutyryl-ciclesonide, Fluticasone, and Budesonide for Inhaled Corticosteroid Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhaled corticosteroids (ICS) desisobutyryl-ciclesonide (B8069184) (the active metabolite of ciclesonide), fluticasone (B1203827) propionate (B1217596), and budesonide (B1683875). The information is curated to support research and development by presenting key performance data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Performance Data Comparison
The following tables summarize the key physicochemical, pharmacokinetic, and clinical efficacy parameters of desisobutyryl-ciclesonide, fluticasone propionate, and budesonide to facilitate a direct comparison.
Table 1: Physicochemical and Pharmacokinetic Properties
| Parameter | Desisobutyryl-ciclesonide | Fluticasone Propionate | Budesonide |
| Relative Glucocorticoid Receptor Binding Affinity (RBA) ¹ | 1200 | 1775 | 935 |
| Oral Bioavailability | <1% (for Ciclesonide) | <1% | ~11% |
| Systemic Bioavailability (Inhaled) | ~7% (for des-CIC) | ~16% | ~39% |
| Plasma Protein Binding | ~99% | ~99% | ~91.4% |
| Systemic Clearance (CL) | 228 L/h | 69 L/h | 84 L/h |
| Volume of Distribution (Vss) | 396 L | 318 L | 180 L |
| Terminal Half-life (t½) | ~3.5 hours | ~8 hours | 2.0-3.6 hours[1][2] |
¹Relative to dexamethasone (B1670325) = 100. Data for desisobutyryl-ciclesonide, the active metabolite of ciclesonide (B122086).
Table 2: Clinical Efficacy in Asthma (Change in FEV₁ from Baseline)
| Comparison | Drug & Dosage | Change in FEV₁ from Baseline | Study Population |
| Ciclesonide vs. Fluticasone Propionate | Ciclesonide 80 µg once daily | +0.46 L | Mild to moderate persistent asthma[1] |
| Fluticasone Propionate 100 µg twice daily | +0.52 L | Mild to moderate persistent asthma[1] | |
| Ciclesonide 320 µg once daily | Significant increase (non-inferior to FP) | Moderate persistent asthma[2] | |
| Fluticasone Propionate 200 µg twice daily | Significant increase | Moderate persistent asthma[2] | |
| Ciclesonide 160 µg once daily | Significant improvement | Asthma[3] | |
| Fluticasone Propionate 88 µg twice daily | Significant improvement | Asthma[3] | |
| Ciclesonide vs. Budesonide | Ciclesonide 320 µg once daily | +416 mL | Persistent asthma[4] |
| Budesonide 400 µg once daily | +321 mL | Persistent asthma[4] | |
| Ciclesonide 160 µg once daily | Non-inferior to Budesonide | Children with asthma[5] | |
| Budesonide 400 µg once daily | Significant increase | Children with asthma[5] |
Key Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
Competitive Radioligand Binding Assay for Glucocorticoid Receptor Affinity
This assay determines the relative affinity of a compound for the glucocorticoid receptor (GR) by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Purified human GR or cell lysate containing GR.
-
Radiolabeled ligand: [³H]dexamethasone.
-
Unlabeled competitor compounds: Desisobutyryl-ciclesonide, fluticasone propionate, budesonide, and unlabeled dexamethasone (for reference).
-
Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).
-
Dextran-coated charcoal suspension.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Preparation of Receptor: Prepare a cytosolic fraction containing the GR from a suitable cell line (e.g., A549 human lung carcinoma cells) or tissue by homogenization and ultracentrifugation. Determine the protein concentration of the cytosol.
-
Assay Setup: In microcentrifuge tubes, incubate a fixed concentration of the GR-containing cytosol with a fixed concentration of [³H]dexamethasone (typically at or below its dissociation constant, Kd).
-
Competition: Add increasing concentrations of the unlabeled test compounds (desisobutyryl-ciclesonide, fluticasone propionate, budesonide) or unlabeled dexamethasone to the tubes. Include control tubes for total binding (no competitor) and non-specific binding (a high concentration, e.g., 1000-fold excess, of unlabeled dexamethasone).
-
Incubation: Incubate the reaction mixtures at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Add ice-cold dextran-coated charcoal suspension to each tube to adsorb the free radioligand. Incubate for a short period (e.g., 10 minutes) on ice and then centrifuge to pellet the charcoal.
-
Quantification: Transfer the supernatant, containing the receptor-bound radioligand, to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Dual-Luciferase Reporter Assay for Glucocorticoid Receptor Transactivation and Transrepression
This assay measures the ability of a compound to activate (transactivate) or inhibit (transrepress) the transcriptional activity of the GR.
a) Transactivation Assay
Materials:
-
Human cell line (e.g., HEK293 or A549).
-
Expression plasmid for the human GR.
-
Reporter plasmid containing a glucocorticoid response element (GRE) driving the expression of a reporter gene (e.g., firefly luciferase).
-
Control plasmid with a constitutively expressed reporter gene (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
Cell culture medium and reagents.
-
Test compounds: Desisobutyryl-ciclesonide, fluticasone propionate, budesonide.
-
Dual-luciferase assay reagents.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Transfection: Co-transfect the cells with the GR expression plasmid, the GRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compounds or a vehicle control.
-
Incubation: Incubate the cells for 18-24 hours.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using the lysis buffer provided in the dual-luciferase assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in the cell lysates using a luminometer according to the assay kit manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the compound concentration. Determine the EC₅₀ value (the concentration that produces 50% of the maximal response) from the dose-response curve.
b) Transrepression Assay (e.g., NF-κB pathway)
Materials:
-
Same as for the transactivation assay, with the following modifications:
-
Reporter plasmid containing a promoter with NF-κB binding sites driving luciferase expression.
-
Stimulating agent to activate the NF-κB pathway (e.g., tumor necrosis factor-alpha, TNF-α).
Procedure:
-
Cell Seeding and Transfection: Follow steps 1 and 2 of the transactivation assay protocol, using the NF-κB reporter plasmid instead of the GRE reporter.
-
Compound Pre-treatment: After 24 hours of transfection, pre-treat the cells with serial dilutions of the test compounds or a vehicle control for a specified period (e.g., 1-2 hours).
-
Stimulation: Add the stimulating agent (e.g., TNF-α) to the wells to activate the NF-κB pathway and co-incubate with the test compounds for an appropriate duration (e.g., 6-8 hours).
-
Cell Lysis and Luciferase Assay: Follow steps 5 and 6 of the transactivation assay protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the percentage of inhibition of TNF-α-induced luciferase activity against the logarithm of the compound concentration. Determine the IC₅₀ value for transrepression.
Visualizations of Key Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate important concepts related to the mechanism of action and experimental evaluation of these corticosteroids.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Experimental Workflow for a Competitive Binding Assay.
Caption: Logical Relationship of Corticosteroid Activation.
References
- 1. A 24-week comparison of low-dose ciclesonide and fluticasone propionate in mild to moderate asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized study comparing ciclesonide and fluticasone propionate in patients with moderate persistent asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparable efficacy of ciclesonide once daily versus fluticasone propionate twice daily in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ciclesonide is more effective than budesonide in the treatment of persistent asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the efficacy and safety of ciclesonide 160 microg once daily vs. budesonide 400 microg once daily in children with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Desisobutyryl-Ciclesonide and Dexamethasone in Neonatal Rat Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of desisobutyryl-ciclesonide (B8069184) (Des-CIC), the active metabolite of ciclesonide (B122086), and dexamethasone (B1670325) (DEX) based on their performance in neonatal rat models. The following sections detail their respective efficacy, safety profiles, and mechanisms of action, supported by experimental data, to inform future research and drug development in neonatal respiratory conditions.
Comparative Efficacy and Safety
Treatment of neonatal respiratory distress, often associated with bronchopulmonary dysplasia (BPD), with glucocorticoids like dexamethasone has been a standard practice to reduce inflammation and improve lung function. However, the use of potent glucocorticoids like DEX in premature infants is associated with significant adverse effects on growth and neurodevelopment.[1][2][3] This has prompted the search for safer alternatives. Desisobutyryl-ciclesonide, the active metabolite of the inhaled corticosteroid ciclesonide, has emerged as a promising candidate.[1][2][4]
Studies in neonatal rat models of lung injury, which mimic key aspects of BPD, have demonstrated that Des-CIC is as effective as DEX in reducing the expression of pro-inflammatory cytokine messenger RNAs (mRNAs) in the lungs.[1][2][5] However, Des-CIC exhibits a significantly improved safety profile. Unlike DEX, Des-CIC does not lead to a reduction in body or brain weight, nor does it decrease serum levels of insulin-like growth factor-1 (IGF-1), a crucial factor for neonatal growth.[1][2][6] Furthermore, Des-CIC administration did not result in chronic hyperglycemia, a known side effect of DEX.[1][2][6]
The parent drug, ciclesonide (CIC), is a prodrug that is converted to the active Des-CIC by esterases found in the airways.[4][7] This targeted activation is believed to contribute to its favorable safety profile by limiting systemic exposure.[3][8] Even when administered systemically, Des-CIC demonstrates a separation of anti-inflammatory effects from the adverse systemic effects commonly seen with DEX.[1][9]
Quantitative Data Summary
The following tables summarize the key comparative data from neonatal rat model studies.
Table 1: Comparative Efficacy in Bleomycin-Induced Lung Injury Model
| Parameter | Desisobutyryl-Ciclesonide (Des-CIC) | Dexamethasone (DEX) | Reference |
| Reduction of Pro-inflammatory Cytokine mRNAs | As effective as DEX | Effective | [1][2][5] |
Table 2: Comparative Safety and Side Effect Profile
| Parameter | Desisobutyryl-Ciclesonide (Des-CIC) | Dexamethasone (DEX) | Reference |
| Body Weight | No reduction | Reduction | [1][2][3][6] |
| Brain Weight | No reduction | Reduction | [3][6] |
| Serum IGF-1 Levels | No reduction | Reduction | [1][2][6] |
| Blood Glucose | No chronic hyperglycemia | Chronic hyperglycemia | [1][2][6] |
| Myelination | No reduction in myelin basic protein | Reduction in myelin basic protein | [3] |
Mechanism of Action: Glucocorticoid Receptor Signaling
Both desisobutyryl-ciclesonide and dexamethasone exert their anti-inflammatory effects by acting as agonists for the glucocorticoid receptor (GR).[7][10] Upon binding to the ligand, the GR translocates to the nucleus where it regulates the transcription of target genes.[11][12] This can occur through direct binding to glucocorticoid response elements (GREs) on DNA or by interacting with other transcription factors to either activate (transactivation) or repress (transrepression) gene expression.[12]
The anti-inflammatory actions of glucocorticoids are largely attributed to the repression of pro-inflammatory genes, such as those encoding cytokines and chemokines.[10] Des-CIC has a high affinity for the GR, which is reported to be 120 times higher than its parent compound, ciclesonide.[4][10] While both Des-CIC and DEX are potent GR agonists, their differential effects on safety and side effects suggest that Des-CIC may function as a selective GR modulator.[1][5][9] Molecular studies indicate that Des-CIC induces unique conformational changes in the GR ligand-binding domain, leading to distinct patterns of gene expression compared to DEX.[1][9] This selective modulation is thought to be the basis for its ability to retain anti-inflammatory efficacy while minimizing adverse systemic effects.
Caption: Glucocorticoid receptor signaling pathway for Des-CIC and DEX.
Experimental Protocols
The findings described in this guide are primarily based on studies using neonatal rat models of lung injury. The following are generalized experimental protocols representative of these studies.
Bleomycin-Induced Lung Injury Model
This model is used to simulate the inflammation and arrested alveolar development characteristic of BPD.
-
Animal Model: Neonatal Sprague-Dawley rats.
-
Induction of Injury: Daily injections of bleomycin (B88199) from postnatal day 1 (P1) to P11.[1]
-
Drug Administration:
-
Endpoint Measurements:
-
Efficacy: Quantification of pro-inflammatory cytokine mRNA levels in lung tissue via qPCR.
-
Safety: Monitoring of body weight, brain weight, serum IGF-1 levels, and blood glucose levels.
-
Hyperoxia-Induced Lung Injury Model
This model exposes newborn rats to high concentrations of oxygen to induce lung injury, another relevant model for BPD.
-
Animal Model: Neonatal rat pups.
-
Induction of Injury: Exposure to a hyperoxic environment (e.g., >95% oxygen) for a specified period (e.g., 14 days).[8]
-
Drug Administration:
-
Treatment Group (Ciclesonide): Daily subcutaneous injections of ciclesonide for a defined period (e.g., 5 consecutive days).[8]
-
Control Group: Vehicle administration.
-
-
Endpoint Measurements:
Caption: Generalized experimental workflow for comparing Des-CIC and DEX.
References
- 1. academic.oup.com [academic.oup.com]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. "Ciclesonide activates glucocorticoid signaling in neonatal rat lung bu" by Juliann D. Jaumotte, Alexis L. Franks et al. [scholarlyexchange.childrensmercy.org]
- 4. Ciclesonide: a safe and effective inhaled corticosteroid for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiologic and structural characterization of desisobutyryl-ciclesonide, a selective glucocorticoid receptor modulator in newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6813 Des-Ciclesonide: A Novel Selective Glucocorticoid Receptor Modulator With Therapeutic Potential for Bronchopulmonary Dysplasia, a Chronic Lung Disease of Prematurity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ciclesonide | C32H44O7 | CID 6918155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Physiologic and structural characterization of desisobutyryl-ciclesonide, a selective glucocorticoid receptor modulator in newborn rats | Semantic Scholar [semanticscholar.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 12. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Desisobutyryl-Ciclesonide: A Comparative Analysis of Plasma Protein Binding Across Species
For Immediate Release
[City, State] – Desisobutyryl-ciclesonide (B8069184) (des-CIC), the active metabolite of the inhaled corticosteroid ciclesonide (B122086), exhibits consistently high plasma protein binding across multiple species, a key factor in its favorable systemic safety profile. This high degree of binding limits the amount of free, pharmacologically active drug in systemic circulation, thereby reducing the potential for off-target effects. This guide provides a comparative overview of des-CIC protein binding in humans, rats, and dogs, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Quantitative Comparison of Plasma Protein Binding
The plasma protein binding of desisobutyryl-ciclesonide is remarkably consistent across different species, with values consistently exceeding 96%. This high affinity for plasma proteins, primarily albumin, results in a very low fraction of unbound drug available to interact with systemic glucocorticoid receptors.[1][2] The data presented below summarizes the mean percentage of des-CIC bound to plasma proteins in humans, rats, and dogs, as determined by in vitro studies.[3]
| Species | Mean Plasma Protein Binding (%) | Concentration Range (ng/mL) | Method(s) Used |
| Human | 98.1% - 98.5% | 0.5 - 500 | Equilibrium Dialysis, Ultrafiltration |
| Rat | 96.9% - 97.7% | 0.5 - 500 | Equilibrium Dialysis, Ultrafiltration |
| Dog | 98.6% - 98.8% | 0.5 - 500 | Equilibrium Dialysis, Ultrafiltration |
Data sourced from Rohatagi et al. (2005).[1][3]
No apparent saturation of protein binding was observed within the tested concentration range of 0.5 to 500 ng/mL.[1] The consistently high protein binding across species suggests that rat and dog models are suitable for preclinical assessments of the systemic safety of ciclesonide.[4]
Experimental Protocols
The determination of plasma protein binding of des-CIC is primarily achieved through two established in vitro methods: equilibrium dialysis and ultrafiltration.[1][3][5]
Equilibrium Dialysis
Equilibrium dialysis is considered a gold-standard method for determining the unbound fraction of a drug in plasma.[6] The protocol for des-CIC involves the following key steps:
-
Apparatus: A dialysis unit, such as a 96-well plate-based system, with two chambers separated by a semipermeable membrane (typically with a molecular weight cutoff of 12-14 kDa) is used.[6]
-
Sample Preparation: Plasma from the species of interest (human, rat, or dog) is spiked with des-CIC at various concentrations (e.g., 0.5, 5.0, 25, 100, and 500 ng/mL).[1]
-
Dialysis: The spiked plasma is added to one chamber of the dialysis cell, and a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) is added to the other chamber.[6][7]
-
Incubation: The dialysis unit is sealed and incubated at 37°C with gentle agitation for a sufficient period to allow the unbound drug to reach equilibrium across the membrane.[7]
-
Sample Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers. The concentration of des-CIC in each sample is determined using a sensitive analytical method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS).[1]
-
Calculation: The percentage of protein binding is calculated from the concentrations of the drug in the plasma and buffer chambers at equilibrium.
Experimental workflow for equilibrium dialysis.
Ultrafiltration
Ultrafiltration is another common method that separates the unbound drug from the protein-bound drug by centrifugation through a semipermeable membrane.[1][8]
-
Sample Preparation: Plasma is spiked with radiolabeled des-CIC (e.g., ³H-des-CIC).[1]
-
Filtration: The spiked plasma is placed in an ultrafiltration device containing a membrane that retains proteins and protein-bound drug.
-
Centrifugation: The device is centrifuged, forcing the protein-free ultrafiltrate containing the unbound drug through the membrane.[1]
-
Quantification: The amount of radioactivity in the original plasma and the ultrafiltrate is measured by scintillation counting.[1]
-
Calculation: The percentage of protein binding is determined by comparing the concentration of the drug in the ultrafiltrate (unbound) to the total concentration in the plasma.
Ciclesonide Signaling Pathway
Ciclesonide itself is a prodrug with low affinity for the glucocorticoid receptor.[9] Upon inhalation, it is converted by esterases in the lungs to its active metabolite, des-CIC.[9][10] Des-CIC has a high affinity for the glucocorticoid receptor, approximately 100 times greater than the parent compound.[9]
The binding of des-CIC to the cytoplasmic glucocorticoid receptor triggers a cascade of events:
-
Activation and Translocation: The des-CIC-receptor complex translocates into the nucleus.[10]
-
Gene Regulation: In the nucleus, the complex binds to glucocorticoid response elements (GREs) on DNA, leading to the increased transcription of anti-inflammatory genes and the decreased transcription of pro-inflammatory genes.[10]
-
Anti-inflammatory Effects: This modulation of gene expression results in the synthesis of anti-inflammatory proteins, such as lipocortin-1, and the suppression of inflammatory mediators like cytokines and chemokines. This ultimately reduces airway inflammation.[10]
Signaling pathway of ciclesonide and des-CIC.
References
- 1. Protein binding and its potential for eliciting minimal systemic side effects with a novel inhaled corticosteroid, ciclesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of ciclesonide in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Species differences in drug plasma protein binding - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. academic.oup.com [academic.oup.com]
- 6. enamine.net [enamine.net]
- 7. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 9. Ciclesonide: a novel inhaled corticosteroid for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Ciclesonide? [synapse.patsnap.com]
Head-to-Head Clinical Efficacy of Ciclesonide Versus Other Inhaled Corticosteroids: A Comparative Guide
An objective analysis of clinical data on the relative performance of ciclesonide (B122086) against other commonly prescribed inhaled corticosteroids (ICS) for the management of persistent asthma and allergic rhinitis. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive summary of quantitative data from head-to-head clinical trials, detailed experimental protocols, and visual representations of study designs.
Executive Summary
Ciclesonide is a newer generation inhaled corticosteroid characterized by its on-site activation in the lungs, which is intended to reduce local and systemic side effects.[1][2] Clinical evidence from numerous head-to-head studies suggests that ciclesonide offers comparable efficacy to other well-established ICS, such as fluticasone (B1203827) propionate (B1217596), budesonide (B1683875), and beclomethasone (B1667900) dipropionate, in the treatment of asthma and allergic rhinitis.[3][4][5] In some instances, ciclesonide has demonstrated advantages in terms of safety profile, particularly a lower incidence of local side effects like oral candidiasis, and improved health-related quality of life.[6] This guide synthesizes the available data to provide a clear comparison of these therapeutic agents.
Ciclesonide vs. Fluticasone Propionate
A number of randomized, double-blind studies have compared the efficacy of once-daily ciclesonide with twice-daily fluticasone propionate. Generally, these studies have found comparable efficacy in improving lung function, asthma symptoms, and rescue medication use.[3][6][7]
Table 1: Ciclesonide vs. Fluticasone Propionate in Persistent Asthma
| Efficacy Parameter | Ciclesonide | Fluticasone Propionate | Study Details |
| Change in FEV1 | 160 µg once daily showed similar improvement to 88 µg twice daily[3][7] | 88 µg twice daily showed similar improvement to 160 µg once daily[3][7] | 12-week, randomized, double-blind, double-dummy, parallel-group study in 529 patients.[3][7] |
| 80 µg once daily demonstrated non-inferiority to 100 µg twice daily (0.46L vs 0.52L increase)[8] | 100 µg twice daily was shown to be effective, with non-inferiority from ciclesonide demonstrated[8] | 24-week, double-blind study in 480 patients with mild to moderate persistent asthma.[8] | |
| 320 µg once daily showed similar improvements to 200 µg twice daily[6] | 200 µg twice daily showed similar improvements to 320 µg once daily[6] | 12-week, randomized, open-label study in 474 patients with moderate persistent asthma.[6] | |
| Asthma-Specific Quality of Life (AQLQ) | Significantly greater improvement with 320 µg once daily compared to 200 µg twice daily fluticasone[6] | Less improvement in AQLQ score compared to ciclesonide at the tested doses[6] | 12-week, randomized, open-label study in 474 patients with moderate persistent asthma.[6] |
| Similar improvements with 80 µg once daily compared to 100 µg twice daily[9] | Similar improvements with 100 µg twice daily compared to 80 µg once daily[9] | 18-week, double-blind trial in patients with persistent asthma.[9] | |
| Oral Candidiasis | No cases reported with 320 µg once daily[6] | 9 cases (3.8%) reported with 200 µg twice daily[6] | 12-week, randomized, open-label study in 474 patients with moderate persistent asthma.[6] |
Experimental Protocol: Ciclesonide vs. Fluticasone Propionate (12-Week Study)[3][7]
-
Study Design: A multicenter, randomized, double-blind, double-dummy, parallel-group study.
-
Patient Population: 529 patients with asthma.
-
Treatment Regimen: Patients were randomized to receive either ciclesonide 160 µg once daily or fluticasone propionate 88 µg twice daily for 12 weeks.
-
Primary Endpoint: Change in lung function.
-
Secondary Endpoints: Asthma symptoms and rescue medication use.
-
Statistical Analysis: The primary analysis was a non-inferiority comparison of the change from baseline in the primary endpoint between the two treatment groups.
Ciclesonide vs. Budesonide
Head-to-head trials comparing once-daily ciclesonide with once or twice-daily budesonide have demonstrated at least comparable efficacy in patients with persistent asthma.[4][10][11] Some studies suggest potential advantages for ciclesonide in terms of symptom-free days and a better safety profile concerning growth in children.[10][12]
Table 2: Ciclesonide vs. Budesonide in Persistent Asthma
| Efficacy Parameter | Ciclesonide | Budesonide | Study Details |
| Change in FEV1 | 320 µg once daily was non-inferior and numerically superior to 320 µg once daily budesonide[4][10] | 320 µg once daily was effective, but numerically less so than ciclesonide[4][10] | 12-week study in 359 patients with persistent asthma.[4][10] |
| 80 µg and 320 µg once daily were non-inferior to 200 µg twice daily budesonide[11] | 200 µg twice daily was effective, with non-inferiority from ciclesonide demonstrated[11] | 12-week, randomized, open-label study in 554 patients.[11] | |
| Forced Vital Capacity (FVC) | Statistically superior to budesonide at 320 µg once daily (P=0.010)[4][10] | Less improvement in FVC compared to ciclesonide at the same daily dose[4][10] | 12-week study in 359 patients with persistent asthma.[4][10] |
| Symptom-Free Days | Significantly higher median percentage of symptom-free days (43.6%) with 320 µg once daily (P=0.017)[4][10] | Lower median percentage of symptom-free days (25.8%) with 320 µg once daily[4][10] | 12-week study in 359 patients with persistent asthma.[4][10] |
| Growth in Children (6-11 years) | 160 µg once daily was superior to 400 µg once daily budesonide with regard to increases in body height (p = 0.003)[12] | 400 µg once daily resulted in a greater reduction in body height compared to ciclesonide[12] | 12-week study in 621 children with asthma.[12] |
| Urinary Cortisol | 80 µg and 320 µg once daily were not associated with significant urinary cortisol suppression[11] | 200 µg twice daily was associated with a significant reduction in urinary cortisol from baseline (P<0.05)[11] | 12-week, randomized, open-label study in 554 patients.[11] |
Experimental Protocol: Ciclesonide vs. Budesonide in Children (12-Week Study)[12]
-
Study Design: A randomized, parallel-group study.
-
Patient Population: 621 children (aged 6-11 years) with asthma.
-
Treatment Regimen: Patients were randomized to receive either ciclesonide 160 µg once daily (via HFA MDI with spacer) or budesonide 400 µg once daily (via Turbohaler), both administered in the evening for 12 weeks.
-
Primary Endpoint: Change in Forced Expiratory Volume in 1 second (FEV1).
-
Secondary Endpoints: Change in daily peak expiratory flow (PEF), asthma symptom scores, rescue medication use, quality of life questionnaires, and change in body height.
-
Statistical Analysis: Non-inferiority of ciclesonide versus budesonide for the change in FEV1 was assessed.
Ciclesonide vs. Beclomethasone Dipropionate
Fewer head-to-head studies are available comparing ciclesonide with beclomethasone dipropionate (BDP). However, existing evidence suggests that ciclesonide may offer superior efficacy in improving lung function in patients with moderate to severe asthma.[5][13]
Table 3: Ciclesonide vs. Beclomethasone Dipropionate in Moderate to Severe Asthma
| Efficacy Parameter | Ciclesonide | Beclomethasone Dipropionate (BDP) | Study Details |
| Morning PEF | 800 µ g/day HFA-ciclesonide was significantly more effective than 800 µ g/day CFC-BDP (P = 0.001)[5] | 800 µ g/day CFC-BDP showed less improvement in morning PEF compared to ciclesonide[5] | 8-week, multicenter, randomized, open-label, parallel-group study in 319 adult patients.[5] |
| Change in FEV1 | 160 mcg once daily improved mean FEV1 by 23.84%[13][14] | 400 mcg twice daily improved mean FEV1 by 12.93%[13][14] | 12-week, open-label, randomized parallel-group study in 60 patients with moderate persistent asthma.[13][14] |
| Change in FVC | 160 mcg once daily improved mean FVC by 6.44%[13][14] | 400 mcg twice daily improved mean FVC by 1.06%[13][14] | 12-week, open-label, randomized parallel-group study in 60 patients with moderate persistent asthma.[13][14] |
Experimental Protocol: Ciclesonide vs. Beclomethasone Dipropionate (8-Week Study)[5]
-
Study Design: A multicenter, randomized, open-label, parallel-group comparative study.
-
Patient Population: 319 adult patients with moderate to severe persistent asthma.
-
Run-in Period: 4-week baseline period where all patients received 800 µ g/day of CFC-BDP.
-
Treatment Regimen: Patients were randomly allocated to receive HFA-ciclesonide 400 µ g/day , HFA-ciclesonide 800 µ g/day , or CFC-BDP 800 µ g/day for 8 weeks.
-
Primary Endpoint: Morning Peak Expiratory Flow (PEF).
-
Statistical Analysis: Comparison of the change in morning PEF from baseline among the three treatment groups.
Ciclesonide vs. Mometasone (B142194) Furoate
Direct head-to-head clinical efficacy data comparing ciclesonide and mometasone furoate in asthma is limited in the provided search results. However, studies in allergic rhinitis indicate that both intranasal corticosteroids are effective in controlling symptoms.[15] A network meta-analysis of intranasal corticosteroids for seasonal allergic rhinitis ranked mometasone furoate highest for efficacy, followed by fluticasone furoate, and then ciclesonide, though all were superior to placebo.[16]
Table 4: Ciclesonide vs. Mometasone Furoate in Allergic Rhinitis
| Efficacy Parameter | Ciclesonide | Mometasone Furoate | Study Details |
| Total Nasal Symptoms Score (TNSS) | 200 µ g/day significantly decreased TNSS (p-value= 0.003) with no statistically significant difference from mometasone[15] | 200 µ g/day significantly decreased TNSS (p-value= 0.003) with no statistically significant difference from ciclesonide[15] | 3-month, single-blind study in 52 patients with moderate-severe allergic rhinitis.[15] |
| Visual Analogue Scale (VAS) | 200 µ g/day significantly decreased VAS (p-value= 0.004)[15] | 200 µ g/day significantly decreased VAS (p-value= 0.004)[15] | 3-month, single-blind study in 52 patients with moderate-severe allergic rhinitis.[15] |
| Sensory Perception | Less favorable sensory perception immediately after administration compared to mometasone[15] | More favorable sensory perception (comfort, less irritation, odor preference) immediately after administration (p value= 0.002 to 0.004)[15] | 3-month, single-blind study in 52 patients with moderate-severe allergic rhinitis.[15] |
Conclusion
The available evidence from head-to-head clinical trials indicates that ciclesonide is an effective inhaled corticosteroid with a clinical efficacy profile that is largely comparable to other commonly used ICS such as fluticasone propionate and budesonide for the management of persistent asthma.[3][4][17] In some patient populations and at certain doses, ciclesonide has demonstrated advantages, including a lower incidence of oropharyngeal side effects and potential benefits for growth in children.[6][12] When compared to beclomethasone dipropionate, limited data suggests superior efficacy for ciclesonide.[5][13] In the context of allergic rhinitis, ciclesonide is effective, although sensory perception may favor other intranasal corticosteroids like mometasone furoate.[15] The selection of an appropriate ICS should be based on a comprehensive evaluation of the individual patient's clinical needs, considering both the efficacy and safety profiles of the available treatments.
References
- 1. Ciclesonide versus other inhaled steroids for chronic asthma in children and adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhaled corticosteroids for asthma: are they all the same? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative efficacy of once-daily ciclesonide and budesonide in the treatment of persistent asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of inhaled ciclesonide compared with chlorofluorocarbon beclomethasone dipropionate in adults with moderate to severe persistent asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomized study comparing ciclesonide and fluticasone propionate in patients with moderate persistent asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparable efficacy of ciclesonide once daily versus fluticasone propionate twice daily in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A 24-week comparison of low-dose ciclesonide and fluticasone propionate in mild to moderate asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of Low-Dose Ciclesonide and Fluticasone Propionate for Mild to Moderate Persistent Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A multinational, 12-week, randomized study comparing the efficacy and tolerability of ciclesonide and budesonide in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the efficacy and safety of ciclesonide 160 microg once daily vs. budesonide 400 microg once daily in children with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijbcp.com [ijbcp.com]
- 14. researchgate.net [researchgate.net]
- 15. atsjournals.org [atsjournals.org]
- 16. Frontiers | Comparative efficacy and acceptability of licensed dose intranasal corticosteroids for moderate-to-severe allergic rhinitis: a systematic review and network meta-analysis [frontiersin.org]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Desisobutyryl Ciclesonide Cross-Validation
For researchers, scientists, and drug development professionals, the precise and accurate quantification of Desisobutyryl ciclesonide (B122086) (des-CIC), the active metabolite of the inhaled corticosteroid ciclesonide (CIC), is paramount for pharmacokinetic, bioequivalence, and doping control studies. The selection of a robust analytical method is a critical step in ensuring reliable data. This guide provides a comprehensive comparison of various analytical methods for des-CIC, presenting their performance based on published experimental data.
Comparative Performance of Analytical Methods
The choice of an analytical method for des-CIC is dictated by the required sensitivity, selectivity, and the nature of the biological matrix. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique, with various ionization methods offering different levels of sensitivity. The following table summarizes the key performance parameters of several validated methods.
| Parameter | LC-APPI-MS/MS[1] | LC-APCI-MS/MS[2] | LC-HRMS/MS[3][4] | RP-HPLC-UV[5] |
| Linearity Range | 1 - 500 pg/mL | 10 - 10,000 pg/mL | Not explicitly stated | 5 - 200 µg/mL |
| Lower Limit of Quantification (LLOQ) | 1 pg/mL | 10 pg/mL | ~1 pg/mL | Not provided |
| Accuracy (% Bias or Recovery) | ± 4.0% bias | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Precision (% CV or % RSD) | ≤ 9.6% CV | Not explicitly stated | Not explicitly stated | Not provided |
| Extraction Recovery | ~85% | Not explicitly stated | Not explicitly stated | Not provided |
| Sample Matrix | Human Serum | Human Plasma | Horse Plasma | Bulk Drug/Metered Dose Inhalers |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are the experimental protocols for the key techniques discussed.
| Methodology | LC-APPI-MS/MS[1] | LC-APCI-MS/MS[2] | LC-HRMS/MS[3][4] | RP-HPLC-UV[5] |
| Sample Preparation | Liquid-liquid extraction with 1-chlorobutane. | Liquid-liquid extraction with methyl tert-butyl ether. | Supported Liquid Extraction (SLE). | Direct analysis after dissolution. |
| Internal Standard | des-CIC-d11 | Mifepristone | Not specified | Not applicable |
| Chromatographic Column | Reversed-phase | C18 column | Not specified | Reversed phase C18 column (250 mm × 4.6 mm, 10 µm) |
| Mobile Phase | Not specified | 0.1% formic acid solution and methanol (B129727) (gradient elution). | Not specified | Ethanol-water (70:30, v/v) (isocratic elution). |
| Ionization/Detection | Atmospheric Pressure Photoionization (APPI) | Atmospheric Pressure Chemical Ionization (APCI) | High-Resolution Tandem Mass Spectrometry (HRMS/MS) | UV detection at 242 nm. |
| Analysis Run Time | 4.7 min | Not specified | Not specified | Not specified |
Visualizing the Analytical Workflows
The following diagrams illustrate the experimental workflows for the primary analytical methods used for the quantification of Desisobutyryl ciclesonide.
Caption: Workflow for Desisobutyryl ciclesonide analysis using LC-APPI-MS/MS.
Caption: Workflow for Desisobutyryl ciclesonide analysis using LC-APCI-MS/MS.
Caption: Workflow for Desisobutyryl ciclesonide analysis using LC-HRMS/MS.
Concluding Remarks
The analytical methods for Desisobutyryl ciclesonide have evolved to achieve remarkable sensitivity, with LC-MS/MS-based methods being the gold standard. The LC-APPI-MS/MS and LC-HRMS/MS methods, in particular, offer the lowest limits of quantification, reaching down to 1 pg/mL, which is crucial for pharmacokinetic studies where systemic concentrations of des-CIC can be exceedingly low following inhalation.[1][6][4] The LC-APCI-MS/MS method also provides excellent sensitivity with a slightly higher LLOQ of 10 pg/mL.[2]
For applications where such high sensitivity is not required, such as in the analysis of bulk drug or pharmaceutical formulations, a simpler and more cost-effective RP-HPLC-UV method has been successfully developed and validated.[5]
The choice of the most appropriate method will depend on the specific application, the required level of sensitivity and selectivity, the available instrumentation, and the nature of the sample matrix. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to make an informed decision when selecting an analytical method for Desisobutyryl ciclesonide.
References
- 1. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite Desisobutyryl-Ciclesonide in Human Serum and Its Application to a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of ciclesonide and its active metabolite desisobutyryl-ciclesonide in human plasma by LC-APCI-MS/MS: application to pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC-HRMS/MS study of the prodrug ciclesonide and its active metabolite desisobutyryl-ciclesonide in plasma after an inhalative administration to horses for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced degradation study to develop and validate stability-indicating RP-LC method for the determination of ciclesonide in bulk drug and metered dose inhalers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. madbarn.com [madbarn.com]
Establishing the therapeutic index of ciclesonide compared to fluticasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic indices of two commonly used inhaled corticosteroids, ciclesonide (B122086) and fluticasone (B1203827) propionate (B1217596). The therapeutic index, a measure of the margin of safety of a drug, is a critical parameter in drug development and clinical practice. This document synthesizes experimental data to compare the efficacy and safety profiles of these two compounds, offering valuable insights for researchers and clinicians in the field of respiratory medicine.
Executive Summary
Ciclesonide, a pro-drug activated in the lungs, generally exhibits a more favorable therapeutic index compared to fluticasone propionate. This is attributed to its lower systemic bioavailability and higher plasma protein binding, which translates to a reduced potential for systemic side effects, such as hypothalamic-pituitary-adrenal (HPA) axis suppression, at clinically effective anti-inflammatory doses. While both drugs demonstrate comparable efficacy in improving lung function, fluticasone propionate is associated with a greater degree of dose-dependent cortisol suppression.
Data Presentation
Table 1: Pharmacokinetic and Pharmacodynamic Properties
| Property | Ciclesonide | Fluticasone Propionate | Reference |
| Prodrug | Yes (activated to des-ciclesonide in the lungs) | No | [1] |
| Receptor Binding Affinity (relative to dexamethasone) | 12 | 18 | [2] |
| Pulmonary Deposition | ~52% | ~12-13% | [2] |
| Oral Bioavailability | <1% | <1% | [3] |
| Plasma Protein Binding | ~99% | ~90% | [2] |
| Systemic Clearance | Rapid | Rapid | [2] |
| Elimination Half-life | ~3.5 hours (des-ciclesonide) | ~7.8 hours | [2] |
Table 2: Efficacy in Asthma Control (Change in FEV1)
| Drug & Daily Dose | Mean Change in FEV1 from Baseline | Study Population | Reference |
| Ciclesonide 80 µg | +0.46 L | Mild to moderate persistent asthma | [4] |
| Fluticasone Propionate 200 µg (100 µg twice daily) | +0.52 L | Mild to moderate persistent asthma | [4] |
| Ciclesonide 160 µg | +285 mL | Children with asthma | [5] |
| Fluticasone Propionate 176 µg | +285 mL | Children with asthma | [5] |
| Ciclesonide 320 µg | Significant increase (p < 0.0001) | Moderate persistent asthma | [6] |
| Fluticasone Propionate 400 µg (200 µg twice daily) | Significant increase (p < 0.0001) | Moderate persistent asthma | [6] |
FEV1: Forced Expiratory Volume in 1 second
Table 3: Systemic Safety: HPA Axis Suppression (Cortisol Suppression)
| Drug & Daily Dose | Cortisol Suppression vs. Placebo | Study Population | Reference |
| Ciclesonide 320 µg | No significant effect | Persistent asthma | [7] |
| Ciclesonide 640 µg | No significant effect | Persistent asthma | [7] |
| Fluticasone Propionate 500 µg | -46.2 nmol/L | Persistent asthma | [7] |
| Fluticasone Propionate 880 µg (440 µg twice daily) | 29% decrease in plasma cortisol AUC | Mild-to-moderate persistent asthma | [8] |
| Fluticasone Propionate 1000 µg | -76.1 nmol/L | Persistent asthma | [7] |
| Fluticasone Propionate 1760 µg (880 µg twice daily) | 59% decrease in plasma cortisol AUC | Mild-to-moderate persistent asthma | [8] |
AUC: Area Under the Curve
Table 4: Local Safety: Incidence of Oropharyngeal Candidiasis
| Drug & Daily Dose | Incidence of Oral Candidiasis | Study Population | Reference |
| Ciclesonide 320 µg | 0% | Moderate persistent asthma | [6] |
| Fluticasone Propionate 400 µg (200 µg twice daily) | 3.8% | Moderate persistent asthma | [6] |
| Ciclesonide 320 µ g/day | 2.5% | Mild-to-moderate persistent asthma | [9] |
| Ciclesonide 640 µ g/day | 2.4% | Mild-to-moderate persistent asthma | [9] |
| Fluticasone Propionate 880 µ g/day | 22.0% | Mild-to-moderate persistent asthma | [9] |
Table 5: Calculated Therapeutic Index
| Drug | Therapeutic Index (ED50 Cortisol Suppression / ED50 Airway Potency) | Reference |
| Ciclesonide (HFA MDI) | >1 | [10] |
| Fluticasone Propionate (DPI) | >1 | [10] |
Note: A higher therapeutic index indicates a wider margin of safety. The referenced study indicates that both drugs have a therapeutic index greater than one, with more potent molecules that have lower systemic exposure generally having a higher therapeutic index.[10]
Experimental Protocols
Measurement of Forced Expiratory Volume in 1 second (FEV1)
Objective: To assess the efficacy of the inhaled corticosteroid in improving lung function.
Procedure:
-
Patient Preparation: Patients are instructed to withhold from using their rescue medication for a specified period before the test. They should be seated comfortably in an upright position. A nose clip is applied to prevent air leakage through the nose.[11][12]
-
Maneuver: The patient is instructed to take a full, deep breath and then exhale as forcefully and completely as possible into the spirometer for at least 6 seconds.[11][12]
-
Data Collection: The spirometer measures the volume of air exhaled over time. The FEV1 is the volume of air exhaled in the first second of the forced expiration.
-
Quality Control: At least three acceptable and repeatable maneuvers are performed, with the highest FEV1 value being recorded.[12] Acceptable maneuvers are free from artifacts such as coughing or early termination of exhalation.
Measurement of 24-Hour Urinary Free Cortisol
Objective: To assess the systemic effect of the inhaled corticosteroid on the hypothalamic-pituitary-adrenal (HPA) axis.
Procedure:
-
Patient Instruction: The patient is provided with a collection container, often containing a preservative like boric acid.[13][14]
-
Collection Period: The collection starts on Day 1 in the morning. The patient voids and discards the first morning urine. All subsequent urine for the next 24 hours is collected in the provided container.
-
Final Collection: The collection ends on the morning of Day 2 with the collection of the first-morning void.
-
Sample Handling: The container is kept in a cool place or refrigerated during the collection period. The total volume of urine is recorded, and an aliquot is taken for analysis.
-
Analysis: The concentration of free cortisol in the urine aliquot is determined, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13] The total 24-hour urinary free cortisol excretion is then calculated.
References
- 1. Pharmacokinetic and pharmacodynamic properties of inhaled ciclesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic characteristics and adrenal suppression with newer inhaled corticosteroids: A comparison of ciclesonide and fluticasone propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A 24-week comparison of low-dose ciclesonide and fluticasone propionate in mild to moderate asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomized study comparing ciclesonide and fluticasone propionate in patients with moderate persistent asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Effects of inhaled ciclesonide and fluticasone propionate on cortisol secretion and airway responsiveness to adenosine 5'monophosphate in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhaled corticosteroids: potency, dose equivalence and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spirometry - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. mayocliniclabs.com [mayocliniclabs.com]
- 13. Cortisol, Free, 24 Hour, Urine - UChicago Medicine Medical Laboratories [uchicagomedlabs.testcatalog.org]
- 14. uclahealth.org [uclahealth.org]
Comparative Pharmacokinetics of Ciclesonide Inhalation Formulations: A Guide for Researchers
This guide provides a detailed comparison of the pharmacokinetic profiles of different inhalation formulations of ciclesonide (B122086), a corticosteroid prodrug used in the management of asthma and allergic rhinitis. The information is intended for researchers, scientists, and professionals involved in drug development and respiratory medicine.
Ciclesonide is administered as an inactive parent drug and is converted to its pharmacologically active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC), by endogenous esterases within the lungs.[1][2][3][4][5][6] This targeted activation is a key feature of its design, aiming to maximize local efficacy and minimize systemic side effects.[3][5] The pharmacokinetic profile of ciclesonide and, more importantly, des-CIC, varies depending on the inhalation delivery system. This guide will focus on the comparison between the pressurized metered-dose inhaler (pMDI) and nasal spray formulations.
Metabolic Activation and Local Retention of Ciclesonide
Upon inhalation, ciclesonide is hydrolyzed by esterases in the airways to form the active metabolite, des-CIC, which possesses a glucocorticoid receptor binding affinity approximately 100 times greater than the parent compound.[1][4][6] A unique characteristic of des-CIC is its ability to undergo reversible esterification with fatty acids to form inactive conjugates, such as des-CIC oleate (B1233923) and des-CIC palmitate.[1][2] These conjugates act as an intracellular reservoir of the active metabolite, gradually releasing des-CIC over time and potentially prolonging its anti-inflammatory effect within the target tissue.[2][6]
Comparative Pharmacokinetic Parameters
The systemic exposure to ciclesonide and its active metabolite des-CIC is significantly influenced by the formulation and delivery device. The following table summarizes the key pharmacokinetic parameters for the orally inhaled pMDI and the aqueous nasal spray formulations. It is important to note that the systemic bioavailability of des-CIC following oral administration is less than 1% due to extensive first-pass metabolism, meaning the swallowed portion of the inhaled dose does not significantly contribute to systemic exposure.[7][8]
| Parameter | Ciclesonide HFA-MDI (Orally Inhaled) | Ciclesonide Aqueous Nasal Spray (Intranasal) | Ciclesonide HFA Nasal Aerosol |
| Active Metabolite | des-Ciclesonide | des-Ciclesonide | des-Ciclesonide |
| Cmax (Maximum Concentration) | 586.2 ng/L[9][10] | <10 - 26.7 ng/L (often below LLOQ)[9][10] | 59.1 ng/L[9][10] |
| Tmax (Time to Cmax) | 0.75 - 1.5 hours[1] | Not consistently quantifiable[9] | Not specified |
| AUC0-∞ (Area Under the Curve) | 2685.0 ng·h/L[9][10] | Below LLOQ[9] | 397.5 ng·h/L[9] |
| t1/2 (Elimination Half-life) | ~3.5 - 5.7 hours[1][7] | Not determinable[9] | Not specified |
| Systemic Bioavailability (des-CIC) | >60% (pulmonary)[8] | At least 40-fold lower than HFA-MDI[9] | 10-fold lower than HFA-MDI[9] |
| Protein Binding (Ciclesonide & des-CIC) | ≥ 99%[10][11] | ≥ 99%[10][11] | ≥ 99%[10][11] |
Data presented for the active metabolite, des-ciclesonide, unless otherwise stated. LLOQ = Lower Limit of Quantitation. HFA = Hydrofluoroalkane.
As the data indicates, systemic exposure to the active metabolite des-CIC is substantially lower following administration with the aqueous nasal spray compared to the orally inhaled HFA-MDI.[9][10] The HFA nasal aerosol formulation results in systemic exposure that is intermediate between the aqueous nasal spray and the orally inhaled MDI.[9][10] This highlights the importance of the formulation and delivery device in determining the systemic pharmacokinetic profile of ciclesonide.
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical studies employing rigorous methodologies. A typical experimental workflow for a single-dose, crossover pharmacokinetic study of inhaled ciclesonide is outlined below.
Study Design: The majority of comparative pharmacokinetic studies for ciclesonide utilize a randomized, open-label, crossover design.[7][9][12] This design allows for within-subject comparison of different formulations, thereby reducing variability. A sufficient washout period between treatments is crucial to prevent carry-over effects.[7]
Subject Population: Studies are typically conducted in healthy adult volunteers to characterize the fundamental pharmacokinetic profile of the drug.[7][9] However, studies have also been performed in patients with asthma to ensure that the disease state does not significantly alter the drug's disposition.[13][14]
Dosing and Administration: A single dose of the respective ciclesonide formulation is administered. For orally inhaled products, patients are instructed on the proper inhalation technique.[15]
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration to capture the full concentration-time profile of ciclesonide and des-CIC.[1]
Bioanalytical Method: The concentrations of ciclesonide and des-CIC in serum or plasma are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[1][7][11] This method offers high sensitivity and specificity, which is essential for quantifying the low concentrations of these compounds in systemic circulation.
Pharmacokinetic Analysis: Non-compartmental analysis is typically used to determine the key pharmacokinetic parameters from the concentration-time data, including Cmax, Tmax, AUC, and elimination half-life (t1/2).
Conclusion
The choice of inhalation formulation has a profound impact on the pharmacokinetic profile of ciclesonide and its active metabolite, des-CIC. The orally inhaled pMDI formulation leads to higher systemic exposure compared to the nasal spray formulations, which are designed for local action in the nasal passages with minimal systemic absorption. This difference is a critical consideration in the development and clinical application of ciclesonide for different respiratory conditions. The unique prodrug and metabolic activation properties of ciclesonide contribute to its favorable therapeutic index. Further research directly comparing the pMDI formulation with a dry powder inhaler (DPI) would be beneficial to complete the comparative pharmacokinetic landscape of inhaled ciclesonide.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. researchgate.net [researchgate.net]
- 3. Clinical pharmacokinetic and pharmacodynamic profile of inhaled ciclesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ciclesonide--a novel corticosteroid for the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and pharmacodynamic properties of inhaled ciclesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of ciclesonide in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of [14C]ciclesonide after oral and intravenous administration to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Pharmacokinetics of ciclesonide and desisobutyryl ciclesonide after administration via aqueous nasal spray or hydrofluoroalkane nasal aerosol compared with orally inhaled ciclesonide: an open-label, single-dose, three-period crossover study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Protein binding and its potential for eliciting minimal systemic side effects with a novel inhaled corticosteroid, ciclesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison between systemic exposure to ciclesonide nasal spray, ciclesonide HFA nasal aerosol and orally inhaled ciclesonide (BY9010/M1-422) [astrazenecaclinicaltrials.com]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetic disposition of inhaled ciclesonide and its metabolite desisobutyryl-ciclesonide in healthy subjects and patients with asthma are similar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. drugs.com [drugs.com]
Equivalence of Desisobutyryl-Ciclesonide Pharmacokinetics in Healthy vs. Asthmatic Subjects: A Comparative Analysis
A comprehensive review of pharmacokinetic data reveals no significant differences in the systemic exposure of desisobutyryl-ciclesonide (B8069184) (des-CIC), the active metabolite of the inhaled corticosteroid ciclesonide (B122086), between healthy individuals and patients with mild-to-moderate asthma. This equivalence suggests that the underlying pathophysiology of asthma does not alter the pulmonary deposition and subsequent activation of ciclesonide.
A pivotal study investigating the pharmacokinetics of ciclesonide and des-CIC demonstrated comparable systemic exposure in both healthy volunteers and asthmatic patients.[1][2][3] The research indicates that the inflammatory processes and bronchial constriction characteristic of asthma do not significantly impact the distribution and airway penetration of inhaled ciclesonide.[2][3]
Comparative Pharmacokinetic Parameters
Following the administration of a single inhaled dose of ciclesonide, the key pharmacokinetic parameters for its active metabolite, des-CIC, were found to be equivalent in both study populations.[2][4] The ratio of the area under the concentration-time curve from time 0 to infinity (AUC0-∞) for des-CIC in healthy subjects compared to asthmatic patients was 1.003, with a 90% confidence interval of 0.815 to 1.234, falling well within the standard bioequivalence range.[1][2][3]
Furthermore, the mean terminal half-life (t1/2) of des-CIC was similar between the two groups, with values of 3.33 hours in healthy subjects and 3.15 hours in patients with asthma.[1][2][3] This similarity in pharmacokinetic profiles indicates a comparable rate of elimination of the active metabolite in both populations. Pooled pharmacokinetic data from 151 healthy subjects and asthmatic patients from Phase I studies showed des-CIC has a clearance of 396 L/hr and a volume of distribution of 1190 L.[5][6]
| Pharmacokinetic Parameter | Healthy Subjects (n=12) | Asthmatic Patients (n=12) | Ratio (90% CI) |
| des-CIC AUC0-∞ | - | - | 1.003 (0.815 - 1.234)[1][2][3] |
| des-CIC t1/2 (hours) | 3.33[1][2][3] | 3.15[1][2][3] | - |
Experimental Protocol
The primary study establishing this equivalence utilized a parallel-group design.[1][2][3]
-
Study Population: The study enrolled 12 healthy subjects and 12 patients diagnosed with mild-to-moderate asthma. The two groups were matched for age, sex, height, and weight to minimize variability.[1][2][3]
-
Drug Administration: A single inhaled dose of 1,280 µg of ciclesonide (equivalent to 1,600 µg ex-valve) was administered to each participant via a metered-dose inhaler.[1][2][3]
-
Sample Collection: Timed blood samples were collected from each participant to measure the serum concentrations of both ciclesonide and its active metabolite, des-CIC.[1][2][3]
-
Analytical Method: The serum concentrations of ciclesonide and des-CIC were quantified using liquid chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2]
Visualizing the Process
To better understand the workflow of this pharmacokinetic assessment, the following diagrams illustrate the key stages of the study and the logical framework for determining equivalence.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic disposition of inhaled ciclesonide and its metabolite desisobutyryl-ciclesonide in healthy subjects and patients with asthma are similar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epistemonikos.org [epistemonikos.org]
- 4. From inhaler to lung: clinical implications of the formulations of ciclesonide and other inhaled corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ciclesonide for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Safety Operating Guide
Safe Disposal of Desisobutyryl ciclesonide-d11: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Desisobutyryl ciclesonide-d11 (B12410966), a deuterated active metabolite of the corticosteroid ciclesonide (B122086).
While Desisobutyryl ciclesonide is not classified as a hazardous substance, responsible disposal is paramount to prevent environmental contamination.[1] The following procedures are based on general best practices for pharmaceutical waste management and should be followed in accordance with all applicable federal, state, and local regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area to avoid inhalation of any dust or aerosols.[1]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation :
-
Treat all Desisobutyryl ciclesonide-d11 waste as non-hazardous pharmaceutical waste, unless it has been mixed with a hazardous substance.
-
Segregate this waste from other laboratory waste streams, particularly hazardous chemical waste and general refuse.
-
-
Containerization :
-
Place solid this compound waste into a clearly labeled, sealed container. The container should be robust and leak-proof.
-
For solutions containing this compound, absorb the liquid with a non-reactive absorbent material (e.g., vermiculite, sand, or diatomaceous earth) before placing it in the sealed container.[1]
-
Label the container clearly as "Non-Hazardous Pharmaceutical Waste" and include the name of the compound: "this compound".
-
-
Disposal Pathway :
-
Do not dispose of this compound down the drain or in the regular trash.[2][3] This practice is discouraged to prevent the contamination of water supplies.[3]
-
The recommended disposal method for pharmaceutical waste is through a licensed and permitted medical waste incineration facility.[2][4]
-
Alternatively, a secure landfill that is certified to accept non-hazardous pharmaceutical waste may be an option, but incineration is preferred.[4]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the containerized waste. They will have established procedures and contracts with qualified waste management vendors.
-
Regulatory Framework
The disposal of pharmaceutical waste in the United States is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][5] While Desisobutyryl ciclesonide is not specifically listed as a hazardous waste, adherence to proper disposal protocols for non-hazardous pharmaceuticals is essential for regulatory compliance and environmental protection.[5]
| Disposal Parameter | Guideline | Regulatory Context |
| Waste Classification | Non-Hazardous Pharmaceutical Waste | Based on available Safety Data Sheet for the non-deuterated form. |
| Primary Disposal Method | Incineration | Recommended by the EPA for pharmaceutical waste to ensure complete destruction.[2][4] |
| Secondary Disposal Method | Secure Landfill | Permissible for non-hazardous waste if incineration is not feasible.[4] |
| Prohibited Disposal | Sewering (Down the Drain) | Prohibited by EPA regulations to prevent water contamination.[2][3] |
| Container Requirements | Sealed, Leak-Proof, and Clearly Labeled | Best practice for all chemical waste to ensure safe handling and transport. |
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling Desisobutyryl ciclesonide-d11
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Desisobutyryl ciclesonide-d11 (B12410966). The following procedural guidance is based on available safety information and best practices for handling potent pharmaceutical compounds.
Desisobutyryl ciclesonide-d11 is the deuterium-labeled active metabolite of the corticosteroid ciclesonide. While a Safety Data Sheet (SDS) for the non-deuterated form, Desisobutyryl-ciclesonide, indicates it is not classified as a hazardous substance or mixture, it is prudent to handle this potent, biologically active compound with appropriate safety precautions to minimize exposure.[1]
Personal Protective Equipment (PPE)
The primary goal of Personal Protective Equipment (PPE) is to create a barrier between the handler and the chemical, minimizing the risk of exposure through inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE for handling this compound, particularly when handling the neat (solid) form or preparing solutions.
| Body Area | Recommended PPE | Rationale |
| Respiratory | NIOSH-approved N95 or higher-rated respirator | To prevent inhalation of airborne particles, especially when handling the powder form. |
| Hands | Nitrile or latex gloves (double gloving recommended) | To prevent skin contact. Double gloving provides an extra layer of protection.[2] |
| Eyes | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes or airborne particles. |
| Body | Laboratory coat or disposable gown | To protect skin and personal clothing from contamination. |
For operations with a higher potential for aerosol generation, consider using a powered air-purifying respirator (PAPR) and a full-body disposable suit.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Transport: Transport the sealed container to the designated storage area.
-
Storage: Store the compound in a tightly sealed container in a freezer at -20°C, as recommended by suppliers.[3] The storage area should be clearly labeled.
Preparation of Solutions
-
Designated Area: All handling of the neat compound should be performed in a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.
-
Don PPE: Before handling, put on all required PPE as detailed in the table above.
-
Weighing: If weighing the solid compound, use a balance within a ventilated enclosure.
-
Dissolving: Carefully add the solvent to the solid to minimize dust generation. Use a vortex mixer or sonicator to aid dissolution as needed.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.
Spill Management
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use appropriate absorbent material to contain the spill.
-
Clean: Clean the spill area with a suitable solvent (e.g., ethanol (B145695) or isopropanol) and then with soap and water.
-
Dispose: All spill cleanup materials should be collected in a sealed container and disposed of as chemical waste.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination.
-
Unused Compound: Unused or expired solid compound should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.
-
Solutions: Solutions containing this compound should be collected in a designated, labeled waste container for hazardous chemical waste.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and weighing paper, should be placed in a sealed bag or container and disposed of as chemical waste.
The deuterium (B1214612) labeling of this compound is not expected to pose any additional environmental hazard.[4]
Workflow and Logical Relationships
The following diagram illustrates the key stages of handling and disposing of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. This compound (Mixture of Diastereomers) [lgcstandards.com]
- 4. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
